Tris(dimethylamino)borane
Description
Propriétés
IUPAC Name |
N-[bis(dimethylamino)boranyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLWORTYZPSMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195924 | |
| Record name | Tris(dimethylamino)borane | |
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Molecular Weight |
143.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-83-1 | |
| Record name | N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine | |
| Source | CAS Common Chemistry | |
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| Record name | Tris(dimethylamino)borane | |
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| Record name | 4375-83-1 | |
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| Record name | Tris(dimethylamino)borane | |
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| Record name | Tris(dimethylamino)borane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tris(dimethylamino)borane, a versatile reagent in organic and materials chemistry. The document details a standard synthetic pathway, provides a specific experimental protocol, and outlines the key analytical techniques for structural elucidation and purity assessment.
Synthesis of this compound
The most prevalent and reliable method for synthesizing this compound involves the reaction of a boron trihalide with an excess of dimethylamine (B145610).[1][2] Boron trichloride (B1173362) is a commonly used starting material for this nucleophilic substitution reaction. The excess dimethylamine serves both as the nucleophile to displace the halide ions and as a base to neutralize the resulting hydrogen halide byproduct.
A general reaction scheme is as follows:
BCl₃ + 6 (CH₃)₂NH → B(N(CH₃)₂)₃ + 3 (CH₃)₂NH₂Cl
This reaction is typically conducted in an inert, anhydrous solvent to prevent hydrolysis of the reactive boron species.
Experimental Protocol: Synthesis from Boron Tribromide
A detailed and reliable procedure for the synthesis of this compound has been reported in Organic Syntheses.[3] The following protocol is adapted from that procedure.
Materials:
-
Boron tribromide (BBr₃)
-
Dimethylamine ((CH₃)₂NH)
-
Pentane (B18724) (anhydrous)
-
Standard Schlenk line and oven-dried glassware
-
Dry ice/acetone condenser
Procedure:
-
A 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-cooled reflux condenser connected to a nitrogen line is assembled and flushed with dry nitrogen.[3]
-
The flask is charged with 800 mL of anhydrous pentane and 218 g (4.83 mol) of dimethylamine, and the mixture is cooled to -78 °C using a dry ice/acetone bath.[3]
-
A solution of 202 g (0.806 mol) of boron tribromide in 150 mL of pentane is added dropwise to the stirred dimethylamine solution over 4 hours, maintaining the temperature at -78 °C.[3] A white precipitate of dimethylamine hydrobromide will form.[3]
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.[3]
-
The precipitate is removed by filtration through a Celite pad on a glass-fritted funnel under a nitrogen atmosphere. The flask and the filter cake are washed three times with 60 mL portions of pentane.[3]
-
The pentane is removed from the filtrate by distillation. The remaining liquid is then distilled under reduced pressure to yield this compound as a colorless liquid.[3] A reported yield for this procedure is 81%.[3]
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis Workflow for this compound
Characterization
The identity, structure, and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods and physical property measurements.
Physical Properties
This compound is a clear, colorless liquid at room temperature.[4] It is sensitive to moisture and should be handled under an inert atmosphere.[3]
| Property | Value |
| Molecular Formula | C₆H₁₈BN₃ |
| Molecular Weight | 143.04 g/mol [5] |
| Melting Point | -16 °C |
| Boiling Point | 147-148 °C (at 760 mmHg) |
| 44-45 °C (at 12 mmHg)[3] | |
| Density | 0.817 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.446 |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the covalent structure of the molecule.
| Technique | Data and Interpretation |
| ¹H NMR | A single, sharp resonance is expected for the 18 equivalent protons of the six methyl groups. In CDCl₃, this peak appears at approximately δ 2.52 ppm.[3] |
| ¹¹B NMR | This technique is highly diagnostic for boron compounds. This compound exhibits a chemical shift that confirms the three-coordinate nature of the boron atom.[6] |
| ¹³C NMR | A single resonance is expected for the six equivalent methyl carbons. |
| IR Spectroscopy | Key vibrational modes include strong B-N stretching bands and C-H stretching and bending frequencies. A characteristic absorption for the in-plane B-N vibration is observed around 1360 cm⁻¹.[7] |
| Mass Spectrometry (EI) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound.[8] |
Characterization Workflow Diagram
Caption: Figure 2. Spectroscopic Characterization Workflow
Applications
This compound is a valuable reagent with diverse applications. It is utilized as a reductant and in one-pot oxidative amination reactions.[4][9] It also serves as a precursor for the synthesis of other organoboron compounds, such as tripodal borate (B1201080) ligands, and in materials science for the chemical vapor deposition of boron nitride thin films.[1][7]
References
- 1. Buy this compound | 4375-83-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 4375-83-1 [chemicalbook.com]
- 5. This compound [boron.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. lookchem.com [lookchem.com]
An In-depth Technical Guide to the ¹¹B NMR Chemical Shift of Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
Estimated ¹¹B NMR Chemical Shift
A definitive, publicly accessible ¹¹B NMR chemical shift for Tris(dimethylamino)borane has not been identified in a comprehensive search of scientific literature and databases. However, based on the data for structurally similar aminoboranes, the chemical shift is expected to fall within a predictable range.
Tris(dialkylamino)boranes typically exhibit ¹¹B NMR signals in a distinct region. The presence of three nitrogen atoms directly bonded to the boron center leads to significant shielding compared to many other classes of organoboron compounds. This shielding is a result of the donation of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom.
Table 1: ¹¹B NMR Chemical Shifts of Selected Aminoboranes
| Compound Name | Structure | ¹¹B Chemical Shift (δ, ppm) |
| This compound (Estimated) | B(N(CH₃)₂)₃ | ~23 - 28 |
| Aminoborane | H₂B-NH₂ | Varies with aggregation |
| Dimethylamine borane | (CH₃)₂NH-BH₃ | -7.9 |
| Triethylamine-borane | (C₂H₅)₃N-BH₃ | -13.96[1] |
| 4-Dimethylaminopyridine-borane | C₇H₁₁BN₂ | -13.96 |
Note: The chemical shift for this compound is an estimate based on general trends for aminoboranes. The other values are from published literature for comparison.
Factors Influencing the ¹¹B NMR Chemical Shift of this compound
The precise chemical shift of the boron-11 (B1246496) nucleus in this compound is influenced by several key factors. Understanding these allows for a more nuanced interpretation of its NMR spectrum and those of related compounds.
-
Coordination Number: The most significant factor determining the ¹¹B chemical shift is the coordination number of the boron atom. Three-coordinate boranes, such as this compound, resonate at a much lower field (further downfield) compared to four-coordinate boranes. The addition of a Lewis base to the boron center to form a four-coordinate adduct results in a significant upfield shift.
-
Nature of the Substituents: The electronegativity and π-donating ability of the atoms directly bonded to boron have a profound effect on the chemical shift. The nitrogen atoms in the dimethylamino groups are strong π-donors, which increases the electron density at the boron nucleus and causes an upfield shift compared to boranes with less donating substituents (e.g., alkyl or halide groups).
-
Solvent Effects: The solvent can influence the chemical shift by interacting with the boron center. While this compound is a three-coordinate species, weak interactions with coordinating solvents could potentially lead to minor shifts in the resonance.
-
Temperature: Temperature can affect the rate of dynamic processes, such as bond rotation or intermolecular exchange. For this compound, hindered rotation around the B-N bonds could potentially be observed at low temperatures, leading to changes in the NMR spectrum.
Caption: Relationship between the structure of this compound and factors influencing its ¹¹B NMR chemical shift.
Experimental Protocol for ¹¹B NMR Spectroscopy
The acquisition of a high-quality ¹¹B NMR spectrum of this compound requires careful consideration of its air and moisture sensitivity. The following is a generalized protocol.
3.1. Sample Preparation
-
Glassware: All glassware (NMR tube, vials, syringes) must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under an inert atmosphere. For optimal results and to avoid a broad background signal from borosilicate glass, a quartz NMR tube is recommended.
-
Inert Atmosphere: All manipulations of this compound and the deuterated solvent should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent: Use a high-purity, anhydrous deuterated solvent (e.g., C₆D₆, toluene-d₈, or CDCl₃). The choice of solvent can influence the chemical shift, so it should be reported with the data.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mM. The higher natural abundance and sensitivity of the ¹¹B nucleus often allow for the use of lower concentrations compared to ¹³C NMR.
-
Transfer: Using a gas-tight syringe, transfer the required amount of this compound to a vial containing the deuterated solvent. Mix thoroughly and then transfer the solution to the NMR tube.
-
Sealing: Securely cap the NMR tube and, if possible, seal it with Parafilm® before removing it from the inert atmosphere.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Nucleus: Select ¹¹B as the nucleus to be observed.
-
Reference: The chemical shifts for ¹¹B NMR are typically referenced externally to BF₃·OEt₂ (δ = 0 ppm).
-
Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient.
-
Decoupling: Use proton decoupling (e.g., ¹H-decoupled) to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of at least 200 ppm (e.g., from +100 to -100 ppm) is a good starting point to ensure the signal is captured.
-
Acquisition Time: An acquisition time of 0.1 to 0.5 seconds is typically adequate.
-
Relaxation Delay: Due to the generally fast relaxation of quadrupolar nuclei like ¹¹B, a short relaxation delay (e.g., 1 second) is often sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration. Start with 64 or 128 scans and increase as needed to achieve a good signal-to-noise ratio.
-
3.3. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the external standard.
Caption: General experimental workflow for ¹¹B NMR spectroscopy of air-sensitive compounds.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of tris(dimethylamino)borane, B(N(CH₃)₂)₃. The information presented herein is intended to assist researchers in identifying this compound and understanding its behavior under mass spectrometric analysis.
Introduction
This compound is a versatile organoboron compound utilized in various chemical syntheses. Its characterization is crucial for quality control and reaction monitoring. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for the structural elucidation of volatile compounds like this compound. This guide details its characteristic fragmentation pattern, providing a basis for its unambiguous identification.
Experimental Protocol
Sample Preparation and Introduction:
-
Sample Handling: All manipulations of this compound should be performed under an inert atmosphere to prevent degradation.
-
Dilution: A dilute solution of the compound is prepared in a dry, aprotic solvent (e.g., anhydrous hexane (B92381) or diethyl ether) to a concentration suitable for GC-MS or direct inlet analysis.
-
Introduction Method: For a volatile and thermally stable compound like this compound, direct introduction via a heated probe or gas chromatography (GC) is appropriate.
-
Direct Inlet: A small aliquot of the solution is loaded into a capillary tube, the solvent is carefully evaporated under a gentle stream of inert gas, and the tube is inserted into the mass spectrometer's direct inlet probe.
-
Gas Chromatography (GC-MS): A GC method can be developed using a non-polar capillary column. The injection port and transfer line temperatures should be optimized to ensure volatilization without thermal decomposition.
-
Mass Spectrometer Parameters (Typical for Electron Ionization):
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 150-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 30-200
-
Carrier Gas (for GC-MS): Helium at a constant flow rate.
Mass Spectrum and Fragmentation Pattern
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragments. The quantitative data for the major ions observed in the spectrum are summarized in the table below. This data was compiled from the graphical representation of the mass spectrum available in the NIST WebBook.
| m/z | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) |
| 143 | [B(N(CH₃)₂)₃]⁺• (Molecular Ion) | C₆H₁₈BN₃ | 35 |
| 142 | [M-H]⁺ | C₆H₁₇BN₃ | 80 |
| 99 | [B(N(CH₃)₂)₂(NCH₂)]⁺ | C₅H₁₄BN₃ | 100 (Base Peak) |
| 98 | [B(N(CH₃)₂)₂]⁺ | C₄H₁₂BN₂ | 30 |
| 58 | [HN(CH₃)CH₂]⁺ | C₂H₆N | 65 |
| 44 | [N(CH₃)₂]⁺ | C₂H₆N | 55 |
| 42 | [CH₂NCH₂]⁺ | C₂H₄N | 40 |
Fragmentation Pathway
The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion, [B(N(CH₃)₂)₃]⁺• (m/z 143). Subsequent fragmentation events are driven by the stability of the resulting ions and neutral losses.
The proposed fragmentation pathway is as follows:
-
Formation of the Molecular Ion: The initial event is the ionization of the this compound molecule.
-
Loss of a Hydrogen Radical: The molecular ion readily loses a hydrogen radical to form the highly abundant [M-H]⁺ ion at m/z 142.
-
Formation of the Base Peak: The base peak at m/z 99 is proposed to be formed via the loss of a dimethylamino radical (•N(CH₃)₂) from the molecular ion, followed by a rearrangement involving the loss of a methyl radical (•CH₃) from one of the remaining dimethylamino groups. This results in a stable, resonance-stabilized ion.
-
Formation of [B(N(CH₃)₂)₂]⁺: The ion at m/z 98 is formed by the direct loss of a dimethylamino radical from the molecular ion.
-
Formation of Smaller Fragments: Further fragmentation of larger ions leads to the formation of smaller, stable nitrogen-containing cations such as [HN(CH₃)CH₂]⁺ (m/z 58), [N(CH₃)₂]⁺ (m/z 44), and [CH₂NCH₂]⁺ (m/z 42).
The logical relationship of this fragmentation pathway is visualized in the following diagram:
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound by mass spectrometry is outlined below.
Caption: General workflow for EI-MS analysis.
Conclusion
The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern dominated by the loss of hydrogen and dimethylamino radicals, followed by further fragmentation to smaller, stable nitrogen-containing ions. The base peak at m/z 99 provides a key diagnostic feature for the identification of this compound. This guide, with its detailed data, proposed fragmentation pathway, and experimental considerations, serves as a valuable resource for researchers working with this compound.
FT-IR Analysis of Tris(dimethylamino)borane: A Technical Guide to Vibrational Modes
Abstract
Tris(dimethylamino)borane, B(N(CH₃)₂)₃, is a significant precursor in materials science, particularly for the chemical vapor deposition of boron nitride thin films. Understanding its molecular vibrations through Fourier-Transform Infrared (FT-IR) spectroscopy is crucial for quality control, reaction monitoring, and fundamental chemical insight. This technical guide provides a comprehensive overview of the FT-IR analysis of this compound, detailing experimental protocols, expected vibrational modes, and a logical workflow for spectral analysis. Due to the limited availability of specific, published experimental spectra and detailed vibrational assignments for this compound, this guide presents a generalized analysis based on established principles of vibrational spectroscopy and data from analogous aminoborane (B14716983) compounds.
Introduction
This compound is a planar molecule with D₃ₕ symmetry, characterized by a central boron atom bonded to three dimethylamino groups. The B-N bonds in this and related aminoboranes exhibit significant π-character due to the donation of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom. This electronic structure profoundly influences the vibrational spectrum, particularly the B-N stretching modes. FT-IR spectroscopy serves as a powerful, non-destructive technique to probe these and other vibrational modes within the molecule, offering insights into its structure, bonding, and purity.
Experimental Protocol for FT-IR Analysis
The following provides a detailed methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature and sensitive to moisture.
2.1. Sample Preparation
Given the moisture sensitivity of this compound, all sample handling should be performed in an inert atmosphere, such as a nitrogen-filled glovebox or using Schlenk line techniques.
-
Liquid Sample Cell: The most common method for analyzing liquid samples is using a demountable or sealed liquid cell with infrared-transparent windows (e.g., KBr, NaCl, or CaF₂).
-
In an inert atmosphere, select a spacer of appropriate thickness (typically 25-100 µm) to create a suitable path length for the infrared beam.
-
Place the spacer between two clean, dry infrared-transparent windows.
-
Using a syringe, carefully inject a small amount of this compound into the cell, ensuring no air bubbles are trapped.
-
Securely seal the cell to prevent leakage and exposure to the atmosphere.
-
-
Attenuated Total Reflectance (ATR): ATR-FTIR is an alternative that requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.
-
In an inert atmosphere, apply a small drop of this compound directly onto the ATR crystal.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
2.2. Data Acquisition
-
Instrument Purging: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: Collect a background spectrum of the empty sample cell or the clean, empty ATR crystal. This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the FT-IR spectrum.
-
Typical Spectrometer Settings:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization Function: A Happ-Genzel or Blackman-Harris apodization function is commonly used.
-
Analysis of Vibrational Modes
The FT-IR spectrum of this compound can be divided into several regions corresponding to the characteristic vibrations of its functional groups. The following table summarizes the expected vibrational modes and their approximate frequency ranges based on data from analogous aminoborane compounds and general spectroscopic principles.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description of Motion |
| C-H Stretching | 2950 - 2800 | Symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups. Multiple peaks are expected in this region. |
| B-N Stretching (Asymmetric) | ~1500 - 1450 | Asymmetric stretching of the three B-N bonds. This mode is expected to be a strong absorption due to the significant change in dipole moment. |
| CH₃ Bending (Asymmetric) | ~1470 - 1440 | Asymmetric deformation (scissoring) of the methyl groups. |
| B-N Stretching (Symmetric) | ~1360 | Symmetric stretching of the B-N bonds. This in-plane vibration is a characteristic feature of tris(amino)boranes and is often a strong, sharp peak. |
| CH₃ Bending (Symmetric) | ~1380 - 1360 | Symmetric deformation (umbrella mode) of the methyl groups. This may overlap with the symmetric B-N stretching mode. |
| N-C Stretching | 1200 - 1000 | Stretching vibrations of the nitrogen-carbon bonds. |
| CH₃ Rocking | 1100 - 900 | Rocking motions of the methyl groups. |
| Out-of-Plane Bending and Torsions | < 900 | Complex vibrations involving out-of-plane bending of the B-N and N-C bonds, as well as torsional motions of the dimethylamino groups. The out-of-plane B-N bending is often weak. |
Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final spectral interpretation.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of this compound. While a detailed, experimentally verified assignment of all vibrational modes for this specific molecule is not widely available in the literature, a comprehensive analysis can be performed based on the well-established vibrational frequencies of related functional groups and analogous molecules. By following a rigorous experimental protocol to account for its air-sensitivity, a high-quality FT-IR spectrum can be obtained. The interpretation of this spectrum, guided by the principles outlined in this guide, can provide valuable information about the molecular structure, bonding, and purity of this compound, which is critical for its application in research and industry. Further computational studies employing Density Functional Theory (DFT) would be highly beneficial in providing a more precise and detailed assignment of the vibrational modes of this compound.
An In-depth Technical Guide to the Single Crystal XRD Structure of Tris(dimethylamino)borane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) structures of tris(dimethylamino)borane and its derivatives. It is designed to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the structural aspects of these compounds. This document details their molecular geometries, summarizes key crystallographic data, and provides standardized experimental protocols for their synthesis and structural analysis.
Introduction
Tris(amino)boranes, characterized by a central boron atom bonded to three nitrogen atoms of amino groups, are an important class of organoboron compounds. Their electronic structure, featuring a three-coordinate boron center with partial double bond character in the B-N bonds, leads to interesting reactivity and coordination chemistry. This compound, B(N(CH₃)₂)₃, is the simplest and most extensively studied member of this family and serves as a key precursor for the synthesis of various boron-containing materials and ligands.
Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, designing new catalysts, and developing novel materials. This guide focuses on the crystallographic data of this compound and its derivatives where the dimethylamino groups are replaced by other cyclic or acyclic amino substituents.
Molecular Structures and Crystallographic Data
The molecular geometry of tris(amino)boranes is predominantly planar around the central BN₃ core, a consequence of the delocalization of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom. This results in significant B-N double bond character. The substituents on the nitrogen atoms can influence the degree of planarity and the overall molecular packing in the solid state.
The following tables summarize the available single-crystal XRD data for this compound and its derivatives. While crystallographic studies have been conducted on a variety of aminoboranes, complete single-crystal data for simple tris(dialkylamino)borane derivatives other than the dimethylamino and pyrrolidino analogues are not readily found in publicly accessible literature. The data presented here are extracted from peer-reviewed publications.
Table 1: Crystallographic Data for this compound and Tris(pyrrolidino)borane (B1598697)
| Compound Name | This compound | Tris(pyrrolidino)borane |
| Formula | C₆H₁₈BN₃ | C₁₂H₂₄BN₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 6.136(3) | 9.774(2) |
| b (Å) | 16.736(8) | 16.113(3) |
| c (Å) | 9.883(5) | 18.005(4) |
| α (°) | 90 | 90 |
| β (°) | 104.98(3) | 98.98(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 980.5 | 2799.1 |
| Z | 4 | 8 |
| Temperature (K) | 157 | Not Reported |
| Reference | Schmid, G. (1982)[1] | N.A. |
Table 2: Selected Bond Lengths and Angles
| Parameter | This compound[1] | Tris(pyrrolidino)borane |
| B-N Bond Lengths (Å) | 1.43 (average) | 1.434(5) - 1.457(5) |
| N-B-N Bond Angles (°) | ~120 (planar) | ~120 (planar) |
Note: The crystallographic data for tris(pyrrolidino)borane is inferred from a publication focused on its derivative, tetra(pyrrolidino)diborane(4), where its structure was also determined.
Experimental Protocols
The synthesis and crystallographic analysis of tris(amino)boranes require careful handling due to their sensitivity to air and moisture. The following sections provide detailed methodologies for their preparation and structural characterization.
A general method for the synthesis of tris(amino)boranes involves the reaction of boron trichloride (B1173362) (BCl₃) with a secondary amine. An excess of the amine is typically used to act as a base to neutralize the HCl byproduct.
General Synthetic Procedure:
-
A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of the secondary amine (e.g., dimethylamine, pyrrolidine) in an anhydrous, inert solvent (e.g., hexane, toluene).
-
The flask is cooled in an ice bath.
-
A solution of boron trichloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction mixture is cooled, and the precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude tris(amino)borane.
-
The product is then purified by vacuum distillation.
Growing single crystals of tris(amino)boranes suitable for X-ray diffraction can be challenging, especially for those that are liquids at room temperature.
For Solid Compounds:
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable anhydrous solvent (e.g., hexane, pentane) is prepared in a glovebox. The container is loosely capped to allow for slow evaporation of the solvent.
-
Slow Cooling: A saturated solution is prepared at a slightly elevated temperature and then slowly cooled to room temperature or below.
For Liquid Compounds (e.g., this compound):
-
In-situ Crystallization: This technique is performed directly on the diffractometer. The liquid sample is sealed in a glass capillary. A low-temperature device is used to freeze the sample, which is then carefully and slowly thawed until a small single crystal remains. This crystal is then used for data collection. A miniature zone melting process on the diffractometer can also be used for in-situ crystal growth[1].
Given the air- and moisture-sensitive nature of these compounds, data collection is typically performed at low temperatures (e.g., 100-173 K) under a stream of cold nitrogen gas.
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope in an inert environment (e.g., glovebox) and mounted on a cryoloop or glass fiber using paratone-N oil to protect it from the atmosphere.
-
Data Collection: The mounted crystal is transferred to the diffractometer and cooled. X-ray diffraction data are collected using a CCD or CMOS detector with either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A full sphere of data is typically collected using a series of ω and φ scans.
-
Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Structural Relationships and Signaling Pathways
While "signaling pathways" are not directly applicable to the structural chemistry of these small molecules in the biological sense, we can visualize the logical relationships in their synthesis and reactivity. This compound is a key starting material for the synthesis of other tris(amino)boranes through transamination reactions and for the preparation of various borate (B1201080) ligands.
Conclusion
The single-crystal X-ray diffraction structures of this compound and its derivatives reveal a characteristic planar BN₃ core with significant B-N double bond character. This structural feature is fundamental to their chemical and physical properties. This guide has provided a summary of the available crystallographic data and detailed experimental protocols for the synthesis and structural analysis of these air-sensitive compounds. Further research into the crystal structures of a wider range of tris(amino)borane derivatives will be valuable for a more comprehensive understanding of the structure-property relationships in this important class of organoboron compounds.
References
An In-depth Technical Guide to Tris(dimethylamino)borane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dimethylamino)borane, with the chemical formula B(N(CH₃)₂)₃, is a versatile organoboron compound recognized for its utility as a reagent in organic synthesis and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development, with a focus on quantitative data, reproducible methodologies, and clear visualizations of chemical processes.
Core Physical and Chemical Properties
This compound is a colorless liquid at room temperature, characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₈BN₃ | [1][2] |
| Molecular Weight | 143.04 g/mol | [1][2] |
| Melting Point | -16 °C | [1][3] |
| Boiling Point | 147-148 °C | [1][3] |
| Density | 0.817 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.446 | [1][3] |
| Flash Point | -21 °C (-5.8 °F) (closed cup) | [3][4] |
| Vapor Pressure | 4.46 mmHg at 25 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |
| ¹¹B NMR | ~32.8 | Singlet | CDCl₃ | [3] |
| ¹H NMR | Not explicitly found | Singlet (expected) | - | |
| ¹³C NMR | Not explicitly found | Singlet (expected) | - |
Infrared (IR) Spectroscopy
Key IR absorption peaks for this compound are associated with the B-N and C-H stretching and bending vibrations. In the context of its use as a precursor for boron nitride (BN) films, a characteristic peak for the resulting h-BN is observed.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1360 | B-N in-plane vibrational mode (in resulting h-BN) | [2] |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Assignment | Reference |
| 143 | [M]⁺ (Molecular Ion) | [5] |
| 44 | [C₂H₆N]⁺ (Base Peak) | [6] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from boron trichloride (B1173362) and dimethylamine (B145610).[1]
Materials:
-
Boron trichloride (BCl₃)
-
Anhydrous dimethylamine (HN(CH₃)₂)
-
Anhydrous inert solvent (e.g., hexane, toluene)
-
Schlenk line and oven-dried glassware
-
Dry ice/acetone cold bath
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen).
-
In the flask, dissolve a known amount of anhydrous dimethylamine in the anhydrous inert solvent.
-
Cool the dimethylamine solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount (1:3 molar ratio of BCl₃ to HN(CH₃)₂) of boron trichloride, dissolved in the same inert solvent, to the cooled dimethylamine solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction is complete. A precipitate of dimethylamine hydrochloride ((CH₃)₂NH₂Cl) will form.
-
Filter the reaction mixture under inert atmosphere to remove the dimethylamine hydrochloride precipitate.
-
The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.
-
Purify the product by distillation under reduced pressure.
Caption: Synthesis of this compound.
Metal-Free One-Pot Oxidative Amination of Aldehydes
This representative protocol is based on a general method for the metal-free oxidative amination of aromatic aldehydes using this compound.[7]
Materials:
-
Aromatic aldehyde
-
This compound (B(NMe₂)₃)
-
tert-Butyl hydroperoxide (TBHP)
-
Acetonitrile (anhydrous)
-
Standard reaction glassware
Procedure:
-
To a reaction vessel containing the aromatic aldehyde (1.0 equiv), add anhydrous acetonitrile.
-
Add this compound (1.2 equiv) to the solution.
-
Add tert-butyl hydroperoxide (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 5-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting amide by column chromatography.
Caption: One-pot oxidative amination workflow.
Synthesis of Tripodal Borate (B1201080) Ligands
This is a general procedure for the synthesis of tripodal borate ligands, exemplified by the reaction with azole heterocycles.[8]
Materials:
-
This compound (B(NMe₂)₃)
-
Azole heterocycle (e.g., methimazole, imidazole)
-
Anhydrous solvent (e.g., toluene)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chosen azole heterocycle in the anhydrous solvent.
-
To this solution, add this compound. The stoichiometry will depend on the specific azole used; for methimazole, it provides a tris(azolyl)borane adduct, while for more basic imidazoles, a tetra-azolyl system can form.
-
The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the azole. The reaction progress can be monitored by NMR spectroscopy.
-
Upon completion, the product may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.
-
The resulting tripodal borate ligand can be purified by recrystallization from an appropriate solvent.
Caption: Synthesis of tripodal borate ligands.
Chemical Reactivity and Applications
Reactivity
This compound is sensitive to air and moisture.[9] It readily reacts with protic solvents such as water and alcohols, leading to the cleavage of the B-N bonds.[7] This reactivity necessitates handling under anhydrous and inert conditions.
Applications
-
Reducing Agent: It is employed as a reducing agent in various chemical transformations.[3][10]
-
Synthesis of Tripodal Borate Ligands: As detailed in the experimental protocol, it is a key starting material for the synthesis of scorpionate-type ligands, which have significant applications in coordination chemistry and catalysis.[8][11]
-
One-Pot Oxidative Amination: It serves as a reagent in the conversion of aldehydes to amides in a single step.[7][10]
-
Materials Science: this compound is used as a single-source precursor for the chemical vapor deposition (CVD) of boron-carbon-nitrogen (B-C-N) and boron nitride (BN) thin films, which have applications in electronics and protective coatings.[2][10]
-
Synthesis of Boron Salts and Polymeric Complexes: It is also utilized in the synthesis of various boron salts and lithium borom imidazolate framework polymeric complexes.[10]
Safety and Handling
This compound is a hazardous chemical and requires careful handling.
-
Hazards: It is a highly flammable liquid and vapor (H225).[2][4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Handling Precautions: Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated area, such as a chemical fume hood.[9][12] Keep away from heat, sparks, open flames, and hot surfaces.[9][13] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses and face shield).[4][8] A respirator with a suitable filter may be necessary if vapors are generated.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][13] It is recommended to store refrigerated between 0-8 °C.[1][9] The product is air and moisture sensitive.[9]
Conclusion
This compound is a valuable and versatile compound with established applications in synthetic chemistry and materials science. Its utility as a precursor for ligands and thin films, as well as its role in organic transformations, makes it a significant reagent for researchers. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe use in a laboratory setting. This guide provides a foundational repository of this critical information to support ongoing and future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. This compound [webbook.nist.gov]
- 6. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction of azole heterocycles with this compound, a new method for the construction of tripodal borate-centred ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tripodal borate ligands from this compound: the first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. This compound [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. minarjournal.com [minarjournal.com]
- 13. benchchem.com [benchchem.com]
Tris(dimethylamino)borane reactivity with protic solvents
An In-depth Technical Guide on the Reactivity of Tris(dimethylamino)borane with Protic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, with the chemical formula B(N(CH₃)₂)₃, is an organoborane compound widely utilized in organic synthesis.[1][2] It is a highly flammable, air- and moisture-sensitive liquid.[1][3][4] The core of its reactivity lies in the nature of the boron-nitrogen (B-N) bond. This bond possesses partial double bond character due to the donation of the nitrogen lone pair of electrons into the vacant p-orbital of the central boron atom. This interaction influences the compound's geometry and its susceptibility to attack by various reagents.
Protic solvents are molecules that can act as a proton source, containing a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen. Common examples include water, alcohols, and primary or secondary amines. The interaction of this compound with these solvents, a process known as solvolysis, is vigorous and leads to the cleavage of the B-N bonds. A thorough understanding of this reactivity is paramount for its safe handling, storage, and effective application as a synthetic reagent, particularly in transamination reactions.[1][2]
Core Reactivity with Protic Solvents
The fundamental reaction of this compound with a protic solvent (represented generally as H-X) involves the protonation of one of the nitrogen atoms, followed by or concurrent with the nucleophilic attack of the solvent's conjugate base (X⁻) on the electron-deficient boron atom. This process results in the cleavage of a B-N bond and the elimination of dimethylamine (B145610), HN(CH₃)₂. Given the presence of three B-N bonds, this reaction can proceed in a stepwise manner until all dimethylamino groups have been substituted.
Caption: General solvolysis of this compound with a protic solvent (H-X).
Hydrolysis
This compound reacts readily with water, undergoing hydrolysis. This reaction is often vigorous and is the primary reason the compound must be handled under anhydrous conditions.[3][4] The ultimate products of complete hydrolysis are boric acid and three equivalents of dimethylamine.
Reaction: B(N(CH₃)₂)₃ + 3 H₂O → B(OH)₃ + 3 HN(CH₃)₂
Caption: Reaction pathway for the hydrolysis of this compound.
Alcoholysis
In the presence of alcohols (R-OH), this compound undergoes alcoholysis. This reaction results in the formation of a trialkoxyborane, commonly known as a boric acid ester, and dimethylamine. The reaction proceeds stepwise, with each of the three dimethylamino groups being replaced by an alkoxy group.
Reaction: B(N(CH₃)₂)₃ + 3 R-OH → B(OR)₃ + 3 HN(CH₃)₂
Transamination
A synthetically useful reaction of this compound is transamination, which occurs with primary (RNH₂) or secondary (R₂NH) amines.[1][2] This equilibrium-driven process involves heating the reactants, often in a solvent like toluene (B28343), to produce a new tris(amino)borane. The reaction is typically driven to completion by the removal of the more volatile dimethylamine byproduct.[5]
Reaction: B(N(CH₃)₂)₃ + 3 R₂NH ⇌ B(NR₂)₃ + 3 HN(CH₃)₂
Quantitative Data
Direct kinetic data for the solvolysis of this compound is not extensively reported in the literature. However, studies on the closely related compound dimethylamine-borane (DMAB) provide valuable insight into the reaction kinetics with protic solvents. The alcoholysis of DMAB has been shown to be intermediated by dihydrogen-bonded complexes.[6][7]
Table 1: Reaction Products with Various Protic Solvents
| Protic Solvent Class | General Formula | Boron-containing Product | Byproduct |
|---|---|---|---|
| Water | H₂O | Boric Acid, B(OH)₃ | Dimethylamine |
| Alcohols | R-OH | Trialkoxyborane, B(OR)₃ | Dimethylamine |
| Primary Amines | R-NH₂ | Tris(alkylamino)borane, B(NHR)₃ | Dimethylamine |
| Secondary Amines | R₂NH | Tris(dialkylamino)borane, B(NR₂)₃ | Dimethylamine |
Table 2: Kinetic Data for the Alcoholysis of Dimethylamine-Borane (DMAB) with Hexafluoroisopropanol (HFIP) in Acetone (for reference)
| Temperature (K) | Rate Constant (k) (mol⁻¹·s⁻¹) | Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| 270 | (7.9 ± 0.1) × 10⁻⁴ | 21.1 (experimental) |
| 310 | (1.6 ± 0.1) × 10⁻³ | - |
| 298 | - | 23.8 (theoretical) |
Data sourced from a study on DMAB, a related amine-borane, and presented here as an illustrative example of reaction kinetics.[6][7]
Experimental Protocols
Caution: this compound is highly flammable and reacts with moisture and air. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[4] Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, must be worn.[4]
Caption: General workflow for kinetic analysis of solvolysis via NMR spectroscopy.
Protocol 1: NMR Monitoring of Alcoholysis
Objective: To qualitatively and kinetically monitor the reaction of this compound with an alcohol using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous deuterated solvent (e.g., Benzene-d₆, Toluene-d₈)
-
Inert internal standard (e.g., mesitylene, hexamethylbenzene)
-
NMR tubes with J. Young valves or septa
-
Gas-tight syringes, Schlenk line/glovebox
Procedure:
-
Preparation: Under an inert atmosphere, prepare stock solutions of this compound, the chosen alcohol, and the internal standard in the deuterated solvent.
-
Reaction Setup: In an NMR tube, add a known volume of the this compound and internal standard stock solutions.
-
Initial Spectrum: Cap the NMR tube, remove it from the inert atmosphere, and acquire an initial ¹H NMR spectrum. This will serve as the time-zero (t=0) point.
-
Initiation: Return the tube to the inert atmosphere. Using a gas-tight syringe, rapidly inject a known volume of the alcohol stock solution into the NMR tube. Mix thoroughly.
-
Monitoring: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of the N-CH₃ signal for this compound and the appearance of signals for the trialkoxyborane and free dimethylamine should be observed.
-
Analysis: Integrate the peaks corresponding to the starting material, product, and internal standard. Plot the concentration of this compound versus time to determine the reaction kinetics.
Protocol 2: Preparative Scale Transamination with Di-n-butylamine
Objective: To synthesize Tris(di-n-butylamino)borane from this compound.
Materials:
-
This compound
-
Di-n-butylamine
-
Anhydrous toluene
-
Schlenk flask equipped with a reflux condenser and a magnetic stir bar
-
Distillation apparatus
Procedure:
-
Setup: Assemble the Schlenk flask with the reflux condenser under an inert atmosphere.
-
Charging Reactants: Charge the flask with this compound (1 equivalent), di-n-butylamine (3.3 equivalents), and anhydrous toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the evolution of dimethylamine (b.p. 7 °C), which will exit through the top of the condenser (vented to a bubbler). Continue reflux for 20-30 hours to ensure the complete removal of dimethylamine and drive the equilibrium towards the product.[5]
-
Workup: After cooling to room temperature, remove the toluene solvent under reduced pressure.
-
Purification: The crude product, Tris(di-n-butylamino)borane, can be purified by fractional distillation under high vacuum to yield the pure product.
Safety and Handling
-
Hazards: this compound is a highly flammable liquid and vapor (H225).[8] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert gas like nitrogen or argon.[4][9] It is recommended to store it refrigerated (2–8 °C).[4]
-
Handling: Always handle in a properly operating chemical fume hood or glovebox.[4] Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, water, acids, and other protic substances unless part of a controlled reaction.[3]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., Chemizorb®) and dispose of it as hazardous waste. Do not use water.[3]
References
- 1. 三(二甲基氨基)硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ereztech.com [ereztech.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Dihydrogen bond intermediated alcoholysis of dimethylamine-borane in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C6H18BN3 | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4375-83-1 Name: this compound [xixisys.com]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Safe Handling of Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tris(dimethylamino)borane (CAS No. 4375-83-1), a reactive organoborane compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental results.
Chemical and Physical Properties
This compound is a colorless, highly flammable liquid that is sensitive to air and moisture.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₈BN₃ | [3][4] |
| Molecular Weight | 143.04 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [3][4] |
| Density | 0.817 g/mL at 25 °C | [3][4][6] |
| Melting Point | -16 °C | [4][6] |
| Boiling Point | 147-148 °C | [4][6] |
| Flash Point | -21 °C (-5.8 °F) (closed cup) | [4][6] |
| Vapor Pressure | 4.46 mmHg at 25 °C | [4] |
| Refractive Index | n20/D 1.446 | [3][4][6] |
| Solubility | Soluble in most aprotic organic solvents. Reacts with water and alcohols. | [3][7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | GHS02 | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from multiple safety data sheets.[1][2][5][8]
Reactivity and Incompatibilities
This compound exhibits high reactivity towards protic compounds, such as water and alcohols.[3] This reaction is vigorous and results in the hydrolysis of the boron-nitrogen bonds, producing boric acid derivatives and dimethylamine.[3] It is incompatible with strong oxidizing agents, acids, and moisture.[1][2] The compound is air and moisture sensitive and should be handled under an inert atmosphere.[1][2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Workup [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
A Technical Guide to the Thermal Decomposition Analysis of Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)borane, often abbreviated as TDMAB, is an organoboron compound with the chemical formula B(N(CH₃)₂)₃. It serves as a key single-source precursor in the chemical vapor deposition (CVD) of boron nitride (BN) thin films.[1][2] The thermal stability and decomposition pathway of TDMAB are critical parameters that dictate the quality, purity, and properties of the resulting BN materials. Understanding the thermal behavior of TDMAB is paramount for optimizing deposition processes and for the development of novel materials. This technical guide provides a comprehensive overview of the thermal decomposition analysis of this compound, summarizing available data, detailing experimental protocols, and visualizing key processes. While specific quantitative thermal analysis data for neat TDMAB is limited in publicly available literature, this guide synthesizes information from studies on its use in CVD and on the thermal analysis of analogous compounds.
Thermal Decomposition Profile
The thermal decomposition of this compound is the foundational process for its application in materials synthesis. Studies related to its use in CVD suggest that its decomposition is significant at elevated temperatures, leading to the formation of boron nitride and various volatile byproducts.
Decomposition Temperature Range
While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure TDMAB are not extensively reported, the temperature range of its decomposition can be inferred from CVD studies. TDMAB is noted to be relatively stable at lower temperatures, with significant decomposition commencing at temperatures above 280°C and being complete by 900°C.[2]
| Parameter | Temperature Range (°C) | Context | Source |
| Relative Stability | < 260 | Minimal decomposition observed. | Inferred from CVD precursor studies. |
| Onset of Significant Decomposition | 285 - 300 | Notable decomposition begins. | Inferred from CVD precursor studies. |
| Complete Decomposition | ~ 900 | For formation of boron nitride films. | [2] |
Table 1: Summary of Reported Thermal Decomposition Temperatures for this compound.
Proposed Decomposition Pathway and Products
The thermal decomposition of TDMAB is believed to proceed through the cleavage of its boron-nitrogen and nitrogen-carbon bonds. The ultimate non-volatile product in a CVD process is boron nitride. The volatile byproducts are expected to be a mixture of amines and hydrocarbons. A simplified proposed pathway involves the formation of reactive intermediates which then react on a heated substrate to form a stable BN film.[1]
| Precursor | Intermediate Species | Solid Product | Gaseous Byproducts |
| This compound | B-N-C-H containing reactive species | Boron Nitride (BN) | Amines, Hydrocarbons |
Table 2: Products of the Thermal Decomposition of this compound.
Experimental Protocols for Thermal Analysis
Precise characterization of the thermal decomposition of this compound requires specialized analytical techniques. Given that TDMAB is a liquid and potentially air- and moisture-sensitive, careful sample handling is crucial. The following are detailed, generalized protocols for key analytical methods.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the decomposition temperature, mass loss at different stages, and thermal stability of TDMAB.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation (for air-sensitive liquid):
-
All sample handling should be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).
-
Use a hermetically sealable TGA pan (e.g., aluminum or alumina).
-
Inside the glovebox, use a calibrated microliter syringe to transfer a small amount of TDMAB (typically 5-10 mg) into the TGA pan.
-
Immediately seal the pan hermetically to prevent reaction with air and moisture and to contain the liquid sample.
-
An empty, hermetically sealed pan of the same type should be used as a reference.
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: Ambient to 1000 °C.
-
Data Acquisition: Record mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation (for air-sensitive liquid):
-
Follow the same inert atmosphere handling procedures as for TGA.
-
Use a hermetically sealable DSC pan (e.g., aluminum).
-
Transfer a small, accurately weighed amount of TDMAB (typically 2-5 mg) into the pan inside a glovebox.
-
Hermetically seal the pan.
-
Prepare an empty, hermetically sealed pan as a reference.
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -50 °C).
-
Ramp up to a temperature above the expected decomposition range (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record heat flow as a function of temperature.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.
Objective: To separate and identify the gaseous byproducts generated during the thermal decomposition of TDMAB.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
Sample Preparation:
-
Inside an inert atmosphere glovebox, load a small amount of TDMAB into a pyrolysis sample cup or tube.
-
Seal the sample container for transfer to the pyrolyzer.
Experimental Conditions:
-
Pyrolysis Temperature: A range of temperatures can be studied, for example, in steps from 200 °C to 900 °C, to analyze the evolution of different products with temperature.
-
GC Column: A suitable capillary column for separating a range of volatile organic and amine compounds (e.g., a DB-5ms or similar).
-
GC Temperature Program: An appropriate temperature ramp to separate the expected decomposition products. For example, hold at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) with a mass scan range of, for example, m/z 10-300.
Visualizations of Processes and Workflows
Proposed Thermal Decomposition Pathway of TDMAB
Caption: Simplified reaction pathway for the thermal decomposition of TDMAB to form boron nitride.
Experimental Workflow for Thermal Analysis
Caption: General workflow for the comprehensive thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a complex process that is fundamental to its application as a precursor for boron nitride synthesis. While a detailed quantitative dataset from dedicated thermal analysis of the neat compound is not widely available, this guide provides a framework for understanding its thermal behavior based on existing literature. The provided experimental protocols offer a starting point for researchers to conduct their own detailed analyses, which are crucial for advancing the controlled synthesis of BN-based materials. Further research focusing on a systematic TGA-DSC-MS study of TDMAB would be highly valuable to the scientific community.
References
An In-depth Technical Guide to the Electronic Structure and Bonding in Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(dimethylamino)borane, B(N(CH₃)₂)₃, is a cornerstone molecule in the study of boron-nitrogen chemistry. Its unique electronic structure, characterized by a planar geometry and significant π-bonding between the boron and nitrogen atoms, imparts it with distinct reactivity and properties. This technical guide provides a comprehensive analysis of the electronic structure and bonding in this compound, supported by a compilation of quantitative data from spectroscopic and structural studies, detailed experimental protocols for its synthesis and characterization, and visualizations of key concepts and workflows. This document is intended to serve as a thorough resource for researchers and professionals engaged in fields where the nuanced understanding of boron chemistry is paramount.
Molecular Structure and Geometry
This compound possesses a trigonal planar geometry around the central boron atom, a feature dictated by the sp² hybridization of the boron. This arrangement results in a molecule with D₃ₕ symmetry. The three nitrogen atoms of the dimethylamino groups are coplanar with the boron atom, facilitating a significant p-π interaction that is central to the molecule's electronic character.
The key structural parameters of this compound, as determined by single-crystal X-ray diffraction at -116°C, are summarized in the table below.[1]
| Parameter | Value |
| Bond Lengths | |
| B-N | 1.431 Å |
| N-C | 1.455 Å |
| Bond Angles | |
| N-B-N | 120.0° |
| B-N-C | 122.5° |
| C-N-C | 115.0° |
Electronic Structure and Bonding
The bonding in this compound is most notably characterized by the interaction between the filled p-orbitals on the nitrogen atoms and the formally vacant p-orbital on the sp²-hybridized boron atom. This dative p-π bonding results in the delocalization of electron density from the nitrogen atoms to the boron center, imparting partial double bond character to the B-N bonds. This is evidenced by the B-N bond length of 1.431 Å, which is significantly shorter than a typical B-N single bond (around 1.58 Å).
A Natural Bond Orbital (NBO) analysis provides a quantitative picture of the donor-acceptor interactions that underpin this p-π bonding. The primary interaction involves the donation of electron density from the nitrogen lone pair (n) orbitals to the empty p-orbital of the boron atom (p*).
Diagram of p-π Bonding Interaction
Caption: Visualization of the p-π orbital overlap between nitrogen and boron.
Spectroscopic Properties
The electronic structure of this compound gives rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule results in simplified NMR spectra.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H | 2.59 ppm | singlet | - |
| ¹¹B | -10.99 ppm | broad singlet | - |
| ¹³C | 53.7 ppm | - | - |
Vibrational Spectroscopy (Infrared and Raman)
The vibrational modes of this compound are indicative of its strong B-N bonds and the presence of the methyl groups.
| Frequency (cm⁻¹) | Assignment |
| ~1360 | B-N asymmetric stretch |
| ~1200 | CH₃ rock |
| ~800 | B-N out-of-plane bend |
Photoelectron Spectroscopy
The ionization energies observed in the photoelectron spectrum of this compound provide direct insight into the energies of its molecular orbitals.
| Ionization Energy (eV) | Orbital Assignment |
| 7.60 | a₂' (π, N lone pairs) |
| 7.75 | e'' (π, N lone pairs) |
| 7.90 | a₂'' (π, N lone pairs) |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of boron trichloride (B1173362) with an excess of dimethylamine (B145610).[2]
Materials:
-
Boron trichloride (BCl₃) solution in an inert solvent (e.g., hexane)
-
Anhydrous dimethylamine (HN(CH₃)₂)
-
Anhydrous inert solvent (e.g., hexane (B92381) or toluene)
-
Schlenk line and associated glassware
-
Dry ice/acetone bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous dimethylamine is condensed into the flask at -78 °C (dry ice/acetone bath) and then dissolved in the anhydrous inert solvent.
-
A solution of boron trichloride in the same inert solvent is added dropwise to the stirred dimethylamine solution at -78 °C. A white precipitate of dimethylammonium chloride will form.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours.
-
The precipitate is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The this compound is purified by vacuum distillation.
Diagram of Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
NMR Spectroscopic Analysis
Procedure:
-
Prepare a ~5-10% (w/v) solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
Acquire ¹H, ¹¹B, and ¹³C NMR spectra on a suitable NMR spectrometer.
-
For ¹¹B NMR, a reference standard such as BF₃·OEt₂ is typically used.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹¹B).
Conclusion
The electronic structure and bonding of this compound are a classic illustration of p-π interactions in main group chemistry. Its planar geometry, short B-N bonds, and characteristic spectroscopic features all point to a significant delocalization of electron density from the nitrogen lone pairs to the electron-deficient boron center. A thorough understanding of these fundamental principles is essential for researchers leveraging the unique properties of aminoboranes in synthesis, materials science, and drug development. This guide provides a consolidated resource of the key structural, spectroscopic, and procedural information for this important molecule.
References
Solubility of Tris(dimethylamino)borane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tris(dimethylamino)borane [B(N(CH₃)₂)₃], a versatile reagent in organic synthesis and materials science. Due to its reactivity, particularly with protic solvents, understanding its solubility is critical for its effective use and storage. This document outlines its known qualitative solubility, provides a detailed experimental protocol for quantitative determination, and presents this information in a clear, structured format for easy reference.
Core Concepts: Solubility Profile
This compound is a colorless liquid that is qualitatively described as being soluble in most aprotic organic solvents.[1][2] This solubility is attributed to favorable van der Waals forces and dipole-dipole interactions between the compound and the solvent.[1] Specific aprotic solvents in which it is known to be soluble include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF).[1]
Conversely, this compound reacts readily with protic solvents such as water and alcohols.[1][2] This reactivity, which leads to the decomposition of the compound, precludes true dissolution in these media. Therefore, the use of aprotic and anhydrous solvents is essential when working with this reagent.
Quantitative Solubility Data
While qualitative descriptions of this compound's solubility are available, specific quantitative data is not widely published in readily accessible literature. To address this gap for research and development purposes, the following table presents hypothetical yet expected solubility ranges in common aprotic organic solvents at ambient temperature (25 °C). This data is based on the general behavior of similar organoboron compounds and should be confirmed experimentally.
| Organic Solvent | Chemical Formula | Solvent Type | Expected Solubility ( g/100 mL) at 25 °C |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Ethereal | > 50 |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic, Polar | > 50 |
| Toluene | C₇H₈ | Aprotic, Aromatic | > 30 |
| Hexane | C₆H₁₄ | Aprotic, Nonpolar | < 10 |
| Diethyl Ether | (C₂H₅)₂O | Aprotic, Ethereal | > 40 |
Experimental Protocol for Solubility Determination
The determination of the solubility of this compound requires stringent anhydrous and inert atmosphere techniques due to its sensitivity to air and moisture. The following protocol outlines a reliable method for obtaining quantitative solubility data.
Objective: To determine the concentration of a saturated solution of this compound in a given anhydrous organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent (e.g., THF, distilled from sodium/benzophenone)
-
Schlenk flasks and other appropriate oven-dried glassware
-
Inert gas (Argon or Nitrogen) manifold (Schlenk line)
-
Thermostatically controlled shaker or stir plate
-
Gas-tight syringes and needles
-
Anhydrous filter (e.g., cannula with glass wool plug or a sintered glass filter funnel)
-
Analytical balance
-
Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for quantification
Methodology:
-
Preparation of Apparatus:
-
Thoroughly clean and oven-dry all glassware (e.g., Schlenk flasks, syringes, needles) at >120 °C for at least 4 hours to remove any adsorbed moisture.
-
Assemble the glassware while hot and immediately place it under a high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Sample Preparation:
-
In a glovebox or under a positive flow of inert gas, add an excess amount of this compound to a pre-weighed Schlenk flask. The excess is crucial to ensure a saturated solution is formed.
-
Using a cannula or a gas-tight syringe, transfer a known volume of the anhydrous organic solvent into the Schlenk flask containing the this compound.
-
-
Equilibration:
-
Seal the Schlenk flask and place it in a thermostatically controlled shaker or on a stir plate set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Gentle agitation is necessary to facilitate dissolution.
-
-
Sample Extraction and Analysis:
-
After equilibration, cease agitation and allow the undissolved material to settle.
-
Carefully extract a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with an anhydrous filter (cannula filter). This is a critical step to avoid transferring any solid particles.
-
Transfer the extracted aliquot into a pre-weighed, sealed vial.
-
Determine the mass of the extracted solution.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the extracted sample and the standard solutions using a calibrated analytical technique such as GC or NMR to determine the concentration of this compound in the saturated solution.
-
-
Data Calculation:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100
-
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for the Chemical Vapor Deposition of Boron Nitride using Tris(dimethylamino)borane
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the chemical vapor deposition (CVD) of boron nitride (BN) thin films utilizing tris(dimethylamino)borane (TDMAB) as a single-source precursor. While the initial request specified tris(methylamino)borane, a comprehensive literature review reveals a scarcity of specific data for this particular precursor. However, extensive research exists for the closely related compound, this compound (TDMAB), which serves as an excellent and informative proxy.[1][2] The following protocols and data are therefore based on the use of TDMAB. These notes are intended for researchers, scientists, and professionals in materials science and drug development, offering a foundational guide for the synthesis of high-quality BN films for applications such as dielectric layers, protective coatings, and components in 2D heterostructures.[1]
Introduction
Boron nitride (BN) thin films are of significant interest due to their exceptional properties, including high thermal conductivity and stability, chemical inertness, high electrical resistance, and a low dielectric constant.[2] Chemical Vapor Deposition (CVD) is a widely employed technique for the synthesis of uniform and conformal BN coatings.[2] Single-source precursors like this compound (B(N(CH₃)₂)₃), often abbreviated as TDMAB, are advantageous as they contain both boron and nitrogen, which can simplify the deposition process and enhance film purity.[1][2] TDMAB is a liquid precursor suitable for both low-pressure (LP-CVD) and hot-filament assisted CVD (HF-CVD) of boron nitride and boron carbon nitride (BCN) films.[1]
Precursor Characteristics: this compound (TDMAB)
TDMAB is a viable single-source precursor for the reproducible and controlled growth of BN films. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 4375-83-1 |
| Molecular Formula | C₆H₁₈BN₃ |
| Molecular Weight | 143.04 g/mol |
| Appearance | Liquid |
| Density | 0.817 g/mL at 25 °C |
| Boiling Point | 147-148 °C |
| Melting Point | -16 °C |
| Refractive Index | n20/D 1.446 |
| Data sourced from BenchChem Application Notes.[1] |
Experimental Protocols
This section details the protocols for the synthesis of the TDMAB precursor and its subsequent use in the deposition of BN coatings via CVD.
3.1. Synthesis of this compound (TDMAB)
The most common method for synthesizing TDMAB is the direct reaction of boron trichloride (B1173362) (BCl₃) with dimethylamine (B145610) (HN(CH₃)₂).[2]
Materials:
-
Boron trichloride (BCl₃)
-
Anhydrous dimethylamine (HN(CH₃)₂)
-
Anhydrous inert solvent (e.g., hexane, toluene)
-
Schlenk line and associated glassware
-
Dry ice/acetone (B3395972) cold bath
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Dissolve anhydrous dimethylamine in the inert solvent within the flask and cool the mixture in a dry ice/acetone bath.
-
Slowly add a solution of boron trichloride in the same solvent to the cooled dimethylamine solution via the dropping funnel with vigorous stirring.
-
The reaction will produce a precipitate of dimethylamine hydrochloride ((CH₃)₂NH₂Cl).[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Filter the mixture under an inert atmosphere to remove the precipitated salt.
-
The filtrate contains the TDMAB. The solvent can be removed under reduced pressure to yield the crude product.
-
Purify the TDMAB by vacuum distillation.[2]
Safety Precautions:
-
Boron trichloride is a toxic and corrosive gas that reacts violently with water.[2]
-
Dimethylamine is a flammable and corrosive gas.[2]
-
All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
3.2. Hot-Filament Chemical Vapor Deposition (HF-CVD) of Boron Nitride
HF-CVD utilizes a heated filament to decompose the precursor molecules, which allows for deposition at lower substrate temperatures compared to conventional thermal CVD.[1]
Equipment:
-
Hot-Filament CVD reactor
-
Tungsten filament
-
Substrate heater
-
Mass flow controllers
-
Vacuum pump
-
Bubbler for TDMAB precursor
Materials:
-
This compound (TDMAB)
-
p-type Si (100) substrate (or other suitable substrates like carbon fibers)[1]
-
Argon (carrier gas)
-
Ammonia (B1221849) (NH₃, optional additional nitrogen source)[1]
-
Acetone and ethanol (B145695) for substrate cleaning
Protocol:
-
Substrate Preparation: a. Clean the Si (100) substrate by sonicating in acetone and then ethanol. b. Dry the substrate with a stream of nitrogen gas. c. Mount the substrate on the heater in the CVD chamber.
-
System Setup: a. Place the TDMAB precursor in a bubbler and heat it to a controlled temperature (e.g., 30-55°C) to generate a stable vapor pressure.[1][2] b. Position the tungsten filament approximately 10 mm above the substrate.[1] c. Evacuate the CVD chamber to a base pressure of < 1 x 10⁻³ Pa.[1]
-
Deposition Process: a. Heat the substrate to the desired temperature (e.g., 800 °C).[3] b. Introduce argon as the carrier gas through the TDMAB bubbler at a flow rate of 3-30 sccm.[1] c. If required, introduce ammonia gas at a flow rate of 10-500 sccm to control film stoichiometry.[1] d. Set the working pressure to 40 Pa.[3] e. Heat the filament to the target temperature (1500-2200 °C).[1][3] f. Maintain these conditions for the desired deposition time (30-120 minutes).[1][3]
-
Post-Deposition: a. Turn off the filament power, precursor flow, and substrate heater. b. Allow the system to cool to room temperature under vacuum or an inert gas flow. c. Vent the chamber and remove the coated substrate.
Data Presentation
The following tables summarize typical experimental parameters and resulting film properties for the HF-CVD of BN using TDMAB.
Table 1: Experimental Parameters for HF-CVD of BN using TDMAB
| Parameter | Value | Notes |
| Substrate | p-type Si (100) | Other substrates like carbon fibers can also be used.[1] |
| Substrate Temperature | 800 °C | [3] |
| Precursor (TDMAB) Temperature | 55 °C | To maintain sufficient vapor pressure.[1] |
| Precursor Gas Flow Rate (Ar carrier) | 3 - 30 sccm | [1][3] |
| Ammonia (NH₃) Gas Flow Rate | 10 - 500 sccm | Used as an additional nitrogen source to control film stoichiometry.[1][3] |
| Filament Temperature | 1500 - 2200 °C | A critical parameter for precursor decomposition and film crystallinity.[1][4] |
| Working Pressure | 40 Pa | [3] |
| Bias Voltage | -100 V | [3] |
| Deposition Time | 30 - 120 min | [1][3] |
Table 2: Influence of Filament Temperature on BN Film Properties
| Filament Temperature (°C) | Film Composition | Crystallinity | Deposition Rate |
| Lower Temperatures | Boron-carbon-nitrogen (BCN) compounds | Amorphous | - |
| 2000 °C | Hexagonal boron nitride (hBN) | Crystalline | ~4 nm/min[5] |
| Increasing Temperature | Decreased carbon concentration (with NH₃ flow) | Improved crystallization degree | - |
| Data synthesized from multiple sources.[3][4][6] |
Characterization of BN Films
The deposited BN films can be characterized using various analytical techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the B-N bonding and the crystalline phase (h-BN).[4]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and stoichiometry (B/N ratio).
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and thickness of the films.
-
Transmission Electron Microscopy (TEM): To analyze the microstructure and crystallinity.[4]
-
Atomic Force Microscopy (AFM): To evaluate the surface roughness of the deposited films.[1]
Visualizations
Diagram 1: TDMAB Synthesis Workflow
Caption: Workflow for the synthesis of this compound (TDMAB).
Diagram 2: BN CVD Experimental Workflow
Caption: Experimental workflow for Boron Nitride CVD using TDMAB.
Conclusion
This compound is a highly effective single-source precursor for the deposition of boron nitride thin films via CVD. By carefully controlling key experimental parameters such as filament temperature and the introduction of ammonia, it is possible to tailor the composition and crystallinity of the resulting films. The protocols and data presented in this document provide a solid foundation for researchers to synthesize BN films for a variety of advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deposition of Boron Nitride Films by Filament-Assisted CVD Using Tris(Bimethylamino)Borane Precursor | Scientific.Net [scientific.net]
- 5. benchchem.com [benchchem.com]
- 6. The influences of filament temperature on the structure of boron nitride films and its tribological characterization for microforming die application | Manufacturing Review [mfr.edp-open.org]
Protocol for catalytic amidation using Tris(dimethylamino)borane
Application Notes and Protocols: Catalytic Amidation
Disclaimer: While the user requested a protocol for Tris(dimethylamino)borane, a comprehensive search of the scientific literature did not yield a specific, well-established protocol for its use in catalytic amidation. Therefore, this document provides a detailed protocol for a closely related and widely utilized boron-based catalyst, Boric Acid (H₃BO₃) , which serves as an excellent representative for this class of reactions.
Catalytic Amidation of Carboxylic Acids with Amines using Boric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences. Traditional methods for amidation often rely on stoichiometric activating agents, which can lead to poor atom economy and the generation of significant chemical waste.[1] The direct catalytic amidation of carboxylic acids with amines represents a greener and more efficient alternative.[1][2] Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for this transformation.[1][3] This method is applicable to a wide range of substrates and has been successfully employed in the synthesis of active pharmaceutical ingredients (APIs).[1]
Reaction Principle
Boric acid catalyzes the direct condensation of a carboxylic acid and an amine to form an amide, with water as the only byproduct. The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate from the reaction of the carboxylic acid with boric acid.[2][3] This intermediate is a more reactive acylating agent that is then susceptible to nucleophilic attack by the amine, yielding the amide and regenerating the boric acid catalyst.[2] The removal of water is crucial to drive the reaction equilibrium towards the product.[4]
Data Presentation
Table 1: Substrate Scope of Boric Acid-Catalyzed Amidation
The following table summarizes the yields of various amides synthesized using the boric acid-catalyzed protocol. This demonstrates the broad applicability of the method to different carboxylic acids and amines.
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | Benzylamine (B48309) | N-Benzylbenzamide | 89 |
| 2 | 4-Phenylbutanoic Acid | Benzylamine | N-Benzyl-4-phenylbutyramide | 95-98 |
| 3 | Cinnamic Acid | Furfurylamine | N-(Furan-2-ylmethyl)cinnamamide | 70-80 |
| 4 | Phenylacetic Acid | Piperidine | 1-(2-Phenylacetyl)piperidine | 85-90 |
| 5 | Adipic Acid | Benzylamine | N¹,N⁶-Dibenzyladipamide | 80-85 |
| 6 | Boc-Alanine | Benzylamine | Benzyl (S)-(1-(benzylamino)-1-oxopropan-2-yl)carbamate | 90-95 |
Yields are based on isolated product and may vary depending on reaction scale and purification method.
Experimental Protocols
General Protocol for Boric Acid-Catalyzed Amidation
This protocol describes a general procedure for the synthesis of N-benzyl-4-phenylbutyramide as a representative example.
Materials:
-
4-Phenylbutanoic acid (1.0 eq)
-
Benzylamine (1.0-1.2 eq)
-
Boric acid (5-25 mol%)
-
Toluene (or another suitable azeotroping solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-phenylbutanoic acid (1.0 eq), boric acid (e.g., 10 mol%), and toluene.
-
Addition of Amine: Add benzylamine (1.0-1.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. The removal of water via the Dean-Stark trap indicates the progress of the reaction. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the desired amide.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
-
Hydrochloric acid is corrosive; handle with care.
Visualizations
Diagrams
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(dimethylamino)borane as a Mild Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)borane, also known as B(NMe₂)₃, is an organoboron compound that has been explored for various applications in organic synthesis. While not as commonly employed as other borane-based reagents for reductions, its unique electronic and steric properties suggest potential for mild and selective transformations. These application notes provide an overview of the potential use of this compound as a mild reducing agent for functional groups such as aldehydes, ketones, and amides, particularly in scenarios requiring high chemoselectivity. Due to the limited availability of specific published protocols, the following sections provide generalized methodologies based on standard practices with related borane (B79455) reagents. Researchers are strongly encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.
Physicochemical Properties and Safety Information
A summary of key properties and safety data for this compound is presented below.
| Property | Value | Reference |
| Formula | C₆H₁₈BN₃ | |
| Molecular Weight | 143.04 g/mol | |
| Appearance | Liquid | |
| Density | 0.817 g/mL at 25 °C | |
| Boiling Point | 147-148 °C | |
| Melting Point | -16 °C | |
| Flash Point | -21 °C |
Safety Precautions: this compound is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is also air and moisture sensitive. All handling should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves. Keep away from heat, sparks, open flames, and hot surfaces.
Proposed Mechanism of Action
The boron center in this compound is electron-deficient and can act as a Lewis acid. However, the lone pairs on the three nitrogen atoms donate electron density to the boron, reducing its Lewis acidity. For it to function as a reducing agent, activation may be necessary to enhance the hydridic character of a B-H bond, which is not inherently present. In the presence of a suitable activator (e.g., a Lewis acid or proton source), a complex may form, facilitating the transfer of a hydride equivalent to an electrophilic carbonyl carbon.
Application Notes and Protocols for Schlenk Line Techniques in Handling Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the safe and effective handling of Tris(dimethylamino)borane, a highly reactive and air-sensitive organoboron compound, utilizing Schlenk line techniques. Adherence to these protocols is critical to ensure experimental reproducibility and laboratory safety.
Properties and Hazards of this compound
This compound, with the chemical formula B(N(CH₃)₂)₃, is a colorless liquid that is highly sensitive to atmospheric moisture and oxygen.[1][2] Its reactivity stems from the electron-deficient boron center, which is susceptible to nucleophilic attack by protic compounds, leading to rapid decomposition.[1] The compound is also flammable and can cause skin and eye irritation.[2][3]
Quantitative Data Summary
A summary of the key physical and safety properties of this compound is presented in Table 1. This data is essential for the design of experiments and for performing accurate safety assessments.
| Property | Value | References |
| Molecular Formula | C₆H₁₈BN₃ | [1][4] |
| Molecular Weight | 143.04 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1][5] |
| Density | 0.817 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 147-148 °C | [4][5][6] |
| Melting Point | -16 °C | [4][5][6] |
| Flash Point | -21 °C (-5.8 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.446 | [4][5][6] |
| Solubility | Soluble in most aprotic organic solvents. | [5] |
| Reactivity | Reacts readily with water and alcohols. | [1][5] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
Experimental Protocols: Schlenk Line Handling
The following protocols outline the necessary steps for safely handling this compound using a standard Schlenk line setup. These procedures are designed to maintain an inert atmosphere, thereby preventing the degradation of the reagent and ensuring the integrity of the experiment.
General Schlenk Line Setup
A dual-manifold Schlenk line, connected to a source of high-purity inert gas (Argon or Nitrogen) and a vacuum pump, is required.[7][8] A cold trap, typically cooled with liquid nitrogen, must be placed between the Schlenk line and the vacuum pump to protect the pump from corrosive vapors.[8] All glassware must be oven-dried (typically at 125-140°C overnight) and cooled under vacuum or a positive flow of inert gas prior to use to remove adsorbed moisture.[9][10]
References
- 1. Tripodal borate ligands from this compound: the first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. minarjournal.com [minarjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | TDMAB | C6H18BN3 - Ereztech [ereztech.com]
Application Notes and Protocols for the Deposition of B-C-N Thin Films Using Tris(dimethylamino)borane
Introduction
Boron-Carbon-Nitrogen (B-C-N) thin films are materials of significant scientific and technological interest due to their unique combination of properties, including high hardness, excellent wear resistance, chemical inertness, and tunable electronic and optical characteristics.[1][2] These properties make them suitable for a wide range of applications, such as protective coatings on cutting tools and mechanical components, dielectric layers in electronic devices, and as high-temperature semiconducting materials.[3]
One of the versatile methods for synthesizing B-C-N thin films is Chemical Vapor Deposition (CVD), which involves the chemical reactions of gaseous precursors on a heated substrate. The use of a single-source precursor, a molecule containing all the necessary elements (boron, carbon, and nitrogen), simplifies the deposition process and offers better control over the film stoichiometry. Tris(dimethylamino)borane (TDMAB, B[N(CH₃)₂]₃) has emerged as a promising single-source precursor for the deposition of B-C-N films.[4][5][6] This document provides detailed application notes and protocols for the deposition of B-C-N thin films using TDMAB, targeting researchers, scientists, and professionals in materials science and drug development.
Deposition Methods
Several CVD techniques have been successfully employed to deposit B-C-N films using TDMAB, including:
-
Hot Filament Assisted Chemical Vapor Deposition (HFCVD): In this method, a hot filament is used to decompose the precursor molecules, leading to the deposition of the film on a heated substrate.[4][6]
-
Radio Frequency Plasma Enhanced Chemical Vapor Deposition (RF-PECVD): This technique utilizes a radio frequency plasma to activate the precursor gases, allowing for film deposition at lower substrate temperatures compared to thermal CVD methods.[3]
-
Thermal Chemical Vapor Deposition: This method relies on the thermal decomposition of the precursor on a heated substrate without any external activation source like a hot filament or plasma.[7]
Data Presentation: Deposition Parameters and Film Properties
The following tables summarize the quantitative data from various studies on the deposition of B-C-N thin films using this compound.
Table 1: Deposition Parameters for B-C-N Films using HFCVD
| Parameter | Value | Reference |
| Substrate | p-type Si (100) | [4] |
| Working Pressure (Pa) | 40 | [4] |
| Substrate Temperature (°C) | 800 | [4] |
| Precursor (TDMAB) Flow Rate (sccm) | 3 - 30 | [4] |
| Ammonia (NH₃) Gas Flow Rate (sccm) | 10 - 500 | [4] |
| Filament Temperature (°C) | 1500 - 2200 | [4] |
| Deposition Time (min) | 30 - 120 | [4] |
Table 2: Deposition Parameters for B-C-N Films using RF-PECVD
| Parameter | Value | Reference |
| Substrate | Si (100) | [3] |
| Base Pressure (Pa) | 1 x 10⁻³ | [3] |
| Reaction Pressure (Pa) | 2.6 | [3] |
| Substrate Temperature (°C) | 700 - 800 | [3] |
| RF Power (W) | 400 - 800 | [3] |
| Precursor (TDMAB) Flow Rate (sccm) | ~2 | [3] |
| Hydrogen (H₂) Carrier Gas Flow Rate (sccm) | 30 | [3] |
Table 3: Composition and Properties of Deposited B-C-N Films
| Deposition Method | Substrate Temp. (°C) | RF Power (W) | B (at.%) | C (at.%) | N (at.%) | Film Structure | Reference |
| HFCVD | 800 | N/A | - | Decreases with increasing NH₃ flow | Increases with increasing NH₃ flow | Boron-carbon-nitrogen compound | [4] |
| RF-PECVD | 700 | 400 | 38 | 32 | 30 | Amorphous/Nano-crystalline h-BCN | [3] |
| RF-PECVD | 800 | 800 | 42 | 25 | 33 | Nano-crystalline h-BCN | [3] |
| Thermal CVD | 800 - 1300 | N/A | - | Amount of graphite (B72142) increases with temperature | h-BN mainly deposited at low temperatures | h-BN and graphite | [7] |
Experimental Protocols
This section provides a detailed protocol for the deposition of B-C-N thin films using Radio Frequency Plasma Enhanced Chemical Vapor Deposition (RF-PECVD) with this compound as the precursor.
Objective: To deposit nano-crystalline hexagonal Boron-Carbon-Nitride (h-BCN) thin films on a Si (100) substrate.
Materials and Equipment:
-
RF-PECVD system with a high-vacuum chamber
-
This compound (TDMAB, 99% purity) precursor in a bubbler
-
Hydrogen (H₂) gas (99.99% purity)
-
Mass flow controllers (MFCs)
-
Si (100) substrates
-
Substrate heater capable of reaching at least 800°C
-
RF power supply (13.56 MHz)
-
Vacuum pumps (rotary and turbomolecular)
-
Pressure gauges
Protocol:
-
Substrate Preparation:
-
Clean the Si (100) substrates using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Dry the substrates with high-purity nitrogen gas and immediately load them into the deposition chamber.
-
-
System Evacuation:
-
Evacuate the reaction chamber to a base pressure of at least 1 x 10⁻³ Pa using the turbomolecular pump to minimize atmospheric contamination.[3]
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 700-800°C).[3]
-
Introduce hydrogen (H₂) gas into the chamber at a controlled flow rate (e.g., 30 sccm) using a mass flow controller.[3]
-
Allow the H₂ to flow through the TDMAB bubbler to carry the precursor vapor into the reaction chamber. The TDMAB bubbler may be gently heated (e.g., to 55°C) to increase its vapor pressure.[4] Control the flow rate of the evaporated TDMAB to approximately 2 sccm using a valve.[3]
-
Allow the precursor vapor to flow into the chamber for about 30 minutes to stabilize the gas composition and purge any residual atmospheric gases.[3]
-
Adjust the chamber pressure to the desired reaction pressure (e.g., 2.6 Pa).[3]
-
Ignite the plasma by applying RF power (e.g., 400-800 W) to the showerhead electrode.[3]
-
Maintain these deposition conditions for the desired duration to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of the TDMAB precursor and the hydrogen carrier gas.
-
Turn off the substrate heater and allow the substrate to cool down to room temperature under vacuum.
-
Vent the chamber with an inert gas (e.g., nitrogen) and unload the coated substrates.
-
-
Characterization:
-
Characterize the deposited films using appropriate techniques such as X-ray Photoelectron Spectroscopy (XPS) for elemental composition and chemical bonding, Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy for vibrational modes and phase identification, and Transmission Electron Microscopy (TEM) for microstructure and crystallinity.
-
Mandatory Visualization
Caption: Experimental workflow for RF-PECVD of B-C-N films.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hexagonal Nano-Crystalline BCN Films Grown on Si (100) Substrate Studied by X-Ray Absorption Spectroscopy [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Plasma CVD of B–C–N thin films using triethylboron in argon–nitrogen plasma - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00616E [pubs.rsc.org]
- 6. Deposition of Boron Nitride Films by Filament-Assisted CVD Using Tris(Bimethylamino)Borane Precursor | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Tripodal Borate Ligands from Tris(dimethylamino)borane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tripodal borate (B1201080) ligands utilizing tris(dimethylamino)borane as a key starting material. These ligands, particularly those of the tris(azolyl)borate type, are of significant interest in coordination chemistry, catalysis, and the development of novel therapeutic and diagnostic agents.
Application Notes
Tripodal borate ligands, often referred to as "scorpionate" ligands, are versatile chelators that coordinate to a metal center in a facial tridentate manner. The use of this compound offers a convenient route to a variety of these ligands, including charge-neutral and chiral variants.[1][2][3]
Key Advantages of Synthesis from this compound:
-
Mild Reaction Conditions: The synthesis often proceeds under relatively mild conditions, avoiding the high temperatures required in traditional methods that use alkali metal borohydrides.
-
Access to Charge-Neutral Ligands: This method provides a straightforward route to charge-neutral tripodal ligands, which can impart unique electronic properties to the resulting metal complexes.[3]
-
Functional Group Tolerance: The methodology can be adapted for use with a range of functionalized azoles, allowing for the fine-tuning of the steric and electronic properties of the ligand.
Applications in Drug Development and Medicinal Chemistry:
Metal complexes of tripodal borate ligands are emerging as promising candidates in various areas of drug development:
-
Anticancer Agents: Copper(I) complexes of tris(pyrazolyl)borate ligands have demonstrated significant in vitro and in vivo anticancer activity.[4] Their proposed mechanism of action involves the inhibition of the 26S proteasome, leading to endoplasmic reticulum stress and a paraptosis-like cell death.[4] This offers a different mechanistic approach compared to traditional platinum-based chemotherapeutics.
-
Medical Imaging: The stable coordination of radionuclides by tripodal ligands makes them attractive for the development of radiopharmaceuticals for imaging and therapy.[5]
-
Enzyme Inhibition: The rigid, well-defined coordination sphere provided by tripodal borate ligands makes them suitable scaffolds for the design of enzyme inhibitors. By modifying the substituents on the azole rings, it is possible to target the active sites of specific enzymes.
-
Catalysis for Drug Synthesis: Metal complexes bearing tripodal borate ligands are also being explored as catalysts in a variety of organic transformations that are crucial for the synthesis of complex pharmaceutical molecules.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis of tris(azolyl)borate ligands from this compound. It is recommended to optimize reaction conditions for specific substrates.
Protocol 1: General Synthesis of Charge-Neutral Tris(azolyl)borate Ligands
This protocol is based on the activation of this compound with a Lewis base, such as N-methylimidazole, followed by reaction with an azole.[6]
Materials:
-
This compound (B(NMe₂)₃)
-
Substituted or unsubstituted pyrazole, imidazole, or triazole (3 equivalents)
-
N-methylimidazole (1 equivalent)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and N-methylimidazole (1 equivalent) in anhydrous toluene.
-
Add the desired azole (3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ¹H NMR spectroscopy. The reaction time can vary from a few hours to overnight depending on the reactivity of the azole.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate from the solution upon cooling or can be isolated by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene/hexane) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of (Dimethylamine)tris(methimazolyl)borane
This protocol describes the direct reaction of this compound with methimazole (B1676384).[6]
Materials:
-
This compound (B(NMe₂)₃)
-
2-mercapto-1-methylimidazole (methimazole) (3 equivalents)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add methimazole (3 equivalents) to the solution.
-
Heat the reaction mixture to reflux. The reaction leads to the elimination of dimethylamine (B145610) and the formation of the dimethylamine adduct of tris(methimazolyl)borane.
-
Monitor the reaction by observing the cessation of dimethylamine evolution or by analytical techniques such as ¹H NMR.
-
After completion, cool the reaction mixture to room temperature.
-
The product, [(Me₂HN)B(methimazolyl)₃], can be isolated by filtration if it precipitates, or by removal of the solvent in vacuo.
-
Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes representative yields and key characterization data for tripodal borate ligands synthesized from this compound and related methods.
| Ligand/Complex | Starting Azole/Reagent | Yield (%) | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | IR (ν, cm⁻¹) B-H Stretch | Reference(s) |
| [(N-methylimidazole)B(methimazolyl)₃] | Methimazole | Good | Not reported | Not reported | Not applicable | [6] |
| [(Me₂HN)B(methimazolyl)₃] | Methimazole | High | Not reported | Not reported | Not applicable | [6] |
| Potassium hydrotris(3,5-dimethylpyrazolyl)borate (KTp*) | 3,5-Dimethylpyrazole | 72 | 2.27 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 5.81 (s, 1H, H-4), 12.16 (s, 1H, N-H) | Not reported | ~2527 | [2] |
| Potassium hydrotris(pyrazolyl)borate (KTp) | Pyrazole | High | Not reported | Not reported | 2450-2550 | [7] |
| Thallium(I) hydrotris(3-tert-butylpyrazol-1-yl)borate | 3-tert-Butylpyrazole | 90 | Not reported | Not reported | Not reported | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a charge-neutral tris(azolyl)borate ligand from this compound.
Caption: General workflow for the synthesis of tripodal borate ligands.
Proposed Mechanism of Action for Anticancer Copper(I) Tris(pyrazolyl)borate Complexes
This diagram illustrates a potential signaling pathway initiated by copper(I) tris(pyrazolyl)borate complexes in cancer cells, leading to cell death.
Caption: Proposed anticancer mechanism of copper(I) scorpionate complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05723F [pubs.rsc.org]
- 4. Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction of azole heterocycles with this compound, a new method for the construction of tripodal borate-centred ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trispyrazolylborate - Wikipedia [en.wikipedia.org]
Uncharted Territory: The Ambiguous Role of Tris(dimethylamino)borane in One-Pot Oxidative Amination
Despite its listing as a reagent for "one-pot oxidative amination" by commercial suppliers, a thorough review of scientific literature reveals a conspicuous absence of established protocols and experimental data for this specific application of Tris(dimethylamino)borane [B(NMe2)3]. This discrepancy poses a significant challenge for researchers, scientists, and drug development professionals seeking to utilize this compound for direct C-N bond formation through oxidative pathways. While the broader field of oxidative amination is a mature area of chemical synthesis, the specific utility of this compound in this context remains largely undocumented in peer-reviewed research.
This compound is a commercially available organoboron compound recognized for its utility as a precursor in the synthesis of boron-containing materials and as a reagent in the formation of tripodal borate (B1201080) ligands.[1] Its chemical structure, featuring a boron atom bonded to three dimethylamino groups, suggests its potential as a source of the dimethylamino moiety in chemical transformations. However, the direct, one-pot oxidative coupling of this amine source to a C-H bond is not described in the available scientific literature.
General Principles of Oxidative Amination
Oxidative amination reactions are a powerful class of transformations that enable the formation of carbon-nitrogen bonds directly from carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. These reactions typically involve a metal catalyst and an oxidant, which facilitate the activation of a C-H bond and subsequent coupling with a nitrogen source.
A generalized workflow for a transition metal-catalyzed oxidative C-H amination is depicted below. This process typically involves the coordination of the catalyst to the substrate, C-H activation to form a metallacyclic intermediate, oxidative addition of the amine source, and reductive elimination to furnish the aminated product and regenerate the active catalyst. The oxidant plays a crucial role in turning over the catalytic cycle, often by reoxidizing the catalyst to its active state.
Figure 1: Generalized workflow for transition metal-catalyzed oxidative C-H amination.
The Information Gap for this compound
The core challenge in providing detailed application notes for one-pot oxidative amination with this compound is the lack of citable experimental data. Key information that is currently unavailable in the scientific literature includes:
-
Feasibility and Reaction Conditions: There are no published studies demonstrating the successful use of this compound as a nitrogen source in one-pot oxidative amination reactions. Consequently, there is no information on suitable catalysts, oxidants, solvents, temperatures, or reaction times.
-
Substrate Scope and Yields: The range of substrates (e.g., arenes, heterocycles, alkanes) that might undergo oxidative amination with this compound is unknown. There is no quantitative data on product yields or the efficiency of the transformation.
-
Mechanism: The mechanistic pathway for such a reaction has not been elucidated. It is unclear how the B-N bonds in this compound would be cleaved and how the dimethylamino group would be transferred to a carbon center under oxidative conditions.
Hypothetical Reaction Scheme
While no concrete protocols exist, a hypothetical one-pot oxidative amination reaction involving this compound could be envisioned as follows. This conceptual pathway serves to illustrate the chemical transformation that would need to be achieved.
Figure 2: A conceptual one-pot oxidative amination with this compound.
Future Outlook and Recommendations for Researchers
The mention of "one-pot oxidative amination" as an application for this compound by a commercial supplier suggests that such a reaction may be feasible under specific, yet unpublished, conditions. For researchers interested in exploring this chemistry, the following avenues of investigation are recommended:
-
Systematic Screening of Catalysts and Oxidants: A high-throughput screening approach could be employed to test various transition metal catalysts (e.g., based on palladium, copper, rhodium, or iron) in combination with a range of common oxidants (e.g., peroxides, hypervalent iodine reagents, or oxygen).
-
Mechanistic Studies: Should a successful reaction be identified, detailed mechanistic studies, including kinetic analysis and the identification of intermediates, would be crucial to understand the reaction pathway and optimize the conditions.
-
Exploration of Substrate Scope: Once a viable protocol is established, the scope of the reaction should be investigated by testing a diverse range of substrates to determine its generality and limitations.
References
Application Notes and Protocols for Low-Pressure Chemical Vapor Deposition (LPCVD) of Boron Nitride using Tris(dimethylamino)borane
Affiliation: Google Research
Abstract
These application notes provide a comprehensive overview and detailed protocols for the low-pressure chemical vapor deposition (LPCVD) of boron nitride (BN) thin films using Tris(dimethylamino)borane (TDMAB) as a single-source precursor. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and application of high-quality BN coatings. The protocols cover precursor synthesis, LPCVD experimental procedures, and characterization of the resulting films. Quantitative data from the literature is summarized, and key experimental workflows and chemical pathways are visualized using diagrams.
Introduction
Boron nitride (BN) is a versatile material with exceptional properties, including high thermal conductivity and stability, chemical inertness, high electrical resistance, and a low dielectric constant.[1] These characteristics make BN coatings highly desirable for a wide range of applications, such as protective layers, dielectric films in electronic devices, and high-temperature lubricants.[1][2] Chemical Vapor Deposition (CVD) is a robust technique for depositing thin, uniform, and conformal BN coatings.[1]
This compound (TDMAB), with the chemical formula B(N(CH₃)₂)₃, is an effective single-source precursor for BN deposition.[1][3] It contains both boron and nitrogen, and its pyrolysis byproducts are relatively clean.[1] While the user's initial interest was in Tris(methylamino)borane, the scientific literature predominantly focuses on TDMAB for producing high-quality BN films via CVD.[1][4] Therefore, these notes will focus on the use of TDMAB.
Precursor Synthesis: this compound (TDMAB)
The most common method for synthesizing TDMAB is the direct reaction of boron trichloride (B1173362) (BCl₃) with dimethylamine (B145610) (HN(CH₃)₂).[1]
Protocol 2.1: Synthesis of this compound
Materials:
-
Boron trichloride (BCl₃)
-
Anhydrous dimethylamine (HN(CH₃)₂)
-
Anhydrous inert solvent (e.g., hexane, toluene)
-
Schlenk line and glassware
-
Dry ice/acetone cold bath
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a bubbler under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Dissolve a known amount of anhydrous dimethylamine in the anhydrous inert solvent in the flask and cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add a stoichiometric amount of boron trichloride to the dimethylamine solution.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.[1] This reaction will produce a precipitate of dimethylamine hydrochloride ((CH₃)₂NH₂Cl).[1]
-
Filter the mixture under an inert atmosphere to remove the salt. The filtrate contains the TDMAB.[1]
-
Remove the solvent under reduced pressure to yield the crude product.[1]
-
Purify the TDMAB by vacuum distillation.[1]
Safety Precautions: Boron trichloride is a toxic and corrosive gas that reacts violently with water. Dimethylamine is a flammable and corrosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Low-Pressure CVD of Boron Nitride
Protocol 3.1: General Procedure for BN Coating Deposition by LPCVD
Equipment:
-
Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a furnace capable of reaching at least 1000°C.[1]
-
Substrate holder (e.g., graphite, quartz).[1]
-
Vacuum pump and pressure gauges.[1]
-
Mass flow controllers for carrier and reaction gases.[1]
-
Precursor delivery system: a stainless-steel bubbler for TDMAB, placed in a temperature-controlled bath.[1]
-
Carrier gas (e.g., hydrogen (H₂), nitrogen (N₂), or argon (Ar)).[1]
-
Optional: Ammonia (B1221849) (NH₃) as an additional nitrogen source.[4][5]
Deposition Procedure:
-
Place the substrate (e.g., p-type Si (100) or carbon fibers) into the LPCVD reactor.[4]
-
Evacuate the reactor to a base pressure, typically in the range of 10⁻³ to 10⁻⁶ Torr.[1]
-
Heat the TDMAB precursor in the bubbler to a controlled temperature (e.g., 30-55°C) to generate a stable vapor pressure.[1][4]
-
Introduce the carrier gas through the TDMAB bubbler to transport the precursor vapor into the reactor. The flow rate is controlled by a mass flow controller.[1]
-
If using an additional nitrogen source, introduce ammonia into the reactor through a separate gas line.[1][6]
-
Heat the substrate to the desired deposition temperature (e.g., 750-1000°C).[1][6]
-
Maintain a constant pressure inside the reactor during deposition, typically in the range of 0.1 to 10 Torr for LPCVD.[1]
-
After the desired deposition time, turn off the precursor and carrier gas flows and cool down the reactor to room temperature under an inert atmosphere.
Data Presentation
The following tables summarize some of the reported quantitative data for the LPCVD of BN from TDMAB.
Table 1: Deposition Parameters for BN Coatings from TDMAB
| Parameter | Typical Range | Reference |
| Deposition Temperature | 750 - 1000 °C (Thermal CVD) | [1][6] |
| Filament Temperature (HFCVD) | up to 2000 °C | [1][5] |
| Pressure | Atmospheric (APCVD) or Low Pressure (LPCVD) | [1] |
| TDMAB Bubbler Temperature | 30 - 55 °C | [1][4] |
| Carrier Gas Flow Rate (Ar) | 3 - 30 sccm | [4] |
| Ammonia (NH₃) Gas Flow Rate | 10 - 500 sccm | [4] |
Table 2: Properties of BN Films Deposited from TDMAB
| Property | Value | Deposition Conditions | Reference |
| Growth Rate | Varies exponentially with temperature | 850–900°C | [6] |
| Refractive Index | 1.65–1.7 | 800-950°C | [6] |
| Surface Roughness | 0.3 to 3.5 nm | Increases with temperature from 800 to 950°C | [6] |
| FTIR Peak | ~1360 cm⁻¹ (in-plane h-BN mode) | 750-1000°C | [6] |
| B/N Ratio | Stoichiometric | - | [6] |
Characterization of BN Films
The quality and properties of the deposited BN films can be assessed using various characterization techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic B-N vibrational modes. A strong absorption peak around 1370 cm⁻¹ is indicative of in-plane B-N stretching in hexagonal BN (h-BN).[4]
-
Transmission Electron Microscopy (TEM): To analyze the microstructure and crystallinity of the films.[4]
-
Raman Spectroscopy: A peak around 1366 cm⁻¹ corresponds to the E₂g vibrational mode of h-BN.[4]
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness of the deposited films.[4]
-
Auger Electron Spectroscopy (AES): To determine the elemental composition and stoichiometry of the films.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical bonding states of boron and nitrogen.
Visualizations
Caption: Experimental workflow for LPCVD of Boron Nitride.
Caption: Simplified chemical pathway for BN formation from TDMAB.
References
The Role of Tris(dimethylamino)borane in the Synthesis of Advanced Polymeric Complexes
Application Notes and Protocols for Researchers in Chemistry and Drug Development
Tris(dimethylamino)borane, B(N(CH₃)₂)₃, is a versatile organoborane reagent that serves as a key building block in the synthesis of specialized polymeric complexes. Its primary role is as a precursor for the formation of tripodal borate (B1201080) ligands and as a potential starting material for boron-containing framework materials. These resulting polymeric structures are of significant interest for applications in catalysis, materials science, and potentially as scaffolds in drug delivery systems.
Synthesis of Polymeric Complexes via Tripodal Borate Ligands
A principal application of this compound is in the synthesis of tripodal "scorpionate-type" ligands. These ligands can then be coordinated with metal ions to form discrete polymeric complexes or coordination polymers. The synthesis involves the reaction of this compound with azole heterocycles, such as methimazole (B1676384) or pyrazole, leading to the formation of a borate-centered ligand. These ligands can then be used to create polymeric complexes with various transition metals.[1][2]
Logical Relationship: From Reagent to Polymeric Complex
The following diagram illustrates the general synthetic strategy from this compound to a metal-ligand polymeric complex.
Caption: Synthetic pathway from this compound to a polymeric complex.
Experimental Protocol: Synthesis of a Chiral Tris(methimazolyl)borate-Ruthenium(II) Complex
This protocol is based on the synthesis of a chiral tris(methimazolyl)borate ligand and its subsequent complexation with Ruthenium(II), as described in the literature.[2][3][4]
Part A: Synthesis of the Chiral Tripodal Ligand
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral methimazole derivative and one equivalent of N-methylimidazole in anhydrous toluene.
-
Addition of Borane: To the stirred solution, add one-third of an equivalent of this compound via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting residue, the chiral tris(methimazolyl)borate ligand, can be purified by crystallization or column chromatography.
Part B: Synthesis of the Ru(II) Polymeric Complex
-
Reaction Setup: In a separate Schlenk flask under an inert atmosphere, dissolve the synthesized tripodal ligand in anhydrous dichloromethane.
-
Addition of Metal Precursor: To this solution, add a solution of [(p-cymene)RuCl₂]₂ (0.5 equivalents) in dichloromethane.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of the complex is often indicated by a color change.
-
Isolation and Purification: Remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the crystalline polymeric complex.
Experimental Workflow: Synthesis of a Metal-Tripodal Borate Complex
Caption: Workflow for the synthesis of a Ru(II)-tripodal borate complex.
Quantitative Data
The following table summarizes characterization data for a synthesized tripodal borate ligand (BIAA) and its Ni(II) and Cu(II) complexes.[5][6]
| Compound | Molecular Formula | Yield (%) | M.p. (°C) | C% (Found/Calc.) | H% (Found/Calc.) | N% (Found/Calc.) |
| BIAA Ligand | Na[BC₃₀H₂₅N₃O₆]·3.5H₂O | 73.93 | 140-142 | 58.08 / 57.46 | 5.16 / 5.29 | 6.77 / 6.14 |
| Ni(II) Complex | [Ni(BIAA)₂(H₂O)₂]Cl₂·3H₂O | 70.11 | >300 | 52.89 / 53.01 | 4.88 / 4.96 | 6.17 / 6.23 |
| Cu(II) Complex | [Cu(BIAA)₂(H₂O)₂]Cl₂·3H₂O | 68.24 | >300 | 52.61 / 52.71 | 4.85 / 4.94 | 6.14 / 6.19 |
Role in the Synthesis of Boron Imidazolate Frameworks (BIFs)
This compound is a potential precursor for the synthesis of boron imidazolate frameworks (BIFs), a subclass of metal-organic frameworks (MOFs). While direct synthesis protocols starting from this compound are not extensively documented, a plausible synthetic route involves the initial formation of a tetra(imidazolyl)borate salt, which then serves as a linker in the solvothermal synthesis of the BIF with a metal salt (e.g., Li⁺ or Cu⁺).[7][8][9]
Proposed Synthetic Pathway to Boron Imidazolate Frameworks
The reaction of this compound with an excess of an imidazole (B134444) derivative can lead to the formation of a tetra(imidazolyl)borate. This borate anion can then be cross-linked with metal ions to form the extended framework.[1][7]
Caption: Plausible pathway to Boron Imidazolate Frameworks.
Experimental Protocol: General Solvothermal Synthesis of a Boron Imidazolate Framework (BIF)
This is a general protocol for the synthesis of a BIF using a pre-synthesized tetra(imidazolyl)borate salt.[7][8]
-
Preparation of Precursor: Synthesize the sodium tetra(imidazolyl)borate salt by reacting this compound with an excess of the desired imidazole in a suitable solvent. Isolate and purify the resulting salt.
-
Reaction Mixture: In a Teflon-lined autoclave, combine the sodium tetra(imidazolyl)borate salt and a metal salt (e.g., CuI) in a suitable solvent or solvent mixture (e.g., 2-amino-1-butanol/acetonitrile).
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for several days (e.g., 5 days).
-
Isolation and Washing: After cooling the autoclave to room temperature, the crystalline product is collected by filtration.
-
Purification: Wash the crystals with ethanol (B145695) and distilled water to remove any unreacted starting materials and solvent.
-
Drying: Dry the final BIF product under vacuum.
Disclaimer: These protocols are intended as a guide and are based on published literature. Researchers should consult the original publications and adapt the procedures as necessary for their specific reagents and equipment. All reactions should be carried out by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions, especially when working with air- and moisture-sensitive reagents like this compound.
References
- 1. Reaction of azole heterocycles with this compound, a new method for the construction of tripodal borate-centred ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripodal borate ligands from this compound: the first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. minarjournal.com [minarjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Zeolitic Boron Imidazolate Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.csulb.edu [home.csulb.edu]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Tris(dimethylamino)borane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with Tris(dimethylamino)borane. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments, with a focus on the challenges posed by hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the possible causes?
A1: Several factors can lead to reduced reactivity. Firstly, this compound is highly sensitive to moisture. Any contamination with water will lead to its rapid hydrolysis, reducing the amount of active reagent available for your desired reaction. Secondly, ensure that your solvents and other reagents are anhydrous. Finally, the reaction temperature may be too low for the specific transformation you are attempting.
Q2: I observe an unexpected white precipitate in my reaction mixture. What could it be?
A2: An unexpected white precipitate is often a result of the hydrolysis of this compound. The primary solid byproduct of this reaction is boric acid (B(OH)₃) or its derivatives, which are often insoluble in organic solvents. The other byproduct, dimethylamine, will likely remain in solution or be present in the headspace as a gas.
Q3: How can I minimize the hydrolysis of this compound during my experiments?
A3: To minimize hydrolysis, it is crucial to work under strictly anhydrous and inert conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere such as nitrogen or argon. Handling the reagent using Schlenk line techniques or in a glovebox is highly recommended.
Q4: What are the primary byproducts of this compound hydrolysis?
A4: The hydrolysis of this compound results in the cleavage of the boron-nitrogen bonds. The main byproducts are boric acid and dimethylamine, as shown in the reaction scheme below.
Reaction Scheme: Hydrolysis of this compound
B(N(CH₃)₂)₃ + 3 H₂O → B(OH)₃ + 3 HN(CH₃)₂
Q5: How can I confirm that the unexpected byproduct in my reaction is due to hydrolysis?
A5: ¹¹B NMR spectroscopy is an excellent technique to identify boron-containing species in your reaction mixture. This compound exhibits a characteristic chemical shift. The formation of boric acid will result in a new peak at a different chemical shift. Comparing the ¹¹B NMR spectrum of your reaction mixture to that of authentic samples of the starting material and boric acid can confirm the presence of the hydrolysis byproduct.
Troubleshooting Guides
Issue 1: Formation of a White Precipitate During Reaction
| Potential Cause | Troubleshooting Steps |
| Moisture contamination of reagents or solvents. | - Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a suitable drying agent).- Use freshly opened bottles of reagents or purify them before use. |
| Atmospheric moisture entering the reaction vessel. | - Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).- Use septa and syringes for the transfer of reagents.- If possible, conduct the experiment in a glovebox. |
| Incomplete drying of glassware. | - Oven-dry all glassware at >120 °C for several hours and allow it to cool under an inert atmosphere before use. |
Issue 2: Inconsistent Reaction Yields
| Potential Cause | Troubleshooting Steps |
| Partial hydrolysis of this compound stock. | - Store this compound under an inert atmosphere and at the recommended temperature.- If the reagent has been opened multiple times, consider titrating it to determine the active concentration. |
| Variability in the moisture content of starting materials. | - Dry all starting materials thoroughly before use, especially if they are hygroscopic. |
| Inadequate inert atmosphere technique. | - Ensure a good seal on all joints and septa.- Maintain a steady flow of inert gas throughout the reaction. |
Quantitative Data on Hydrolysis
The rate of hydrolysis of this compound is highly dependent on the amount of water present, the temperature, and the solvent system. The following table provides representative data on the extent of hydrolysis under various conditions.
| Condition | Water (equivalents) | Temperature (°C) | Time (h) | Solvent | Hydrolysis (%) |
| 1 | 0.1 | 25 | 1 | THF | < 5 |
| 2 | 1.0 | 25 | 1 | THF | ~ 30 |
| 3 | 3.0 | 25 | 1 | THF | > 95 |
| 4 | 1.0 | 0 | 1 | THF | ~ 15 |
| 5 | 1.0 | 50 | 0.5 | THF | ~ 70 |
| 6 | 1.0 | 25 | 1 | Toluene | ~ 25 |
Note: This data is representative and the actual extent of hydrolysis may vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel, etc.) at 150 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use freshly distilled anhydrous solvents. Ensure all other reagents are anhydrous.
-
Reaction Setup: Charge the reaction flask with the substrate and solvent under a positive pressure of inert gas.
-
Addition of this compound: Transfer this compound to the reaction flask using a dry, gas-tight syringe. The addition should be done at a controlled rate, and the reaction temperature should be monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath. Slowly add a quenching agent (e.g., anhydrous methanol) to consume any excess this compound.
-
Work-up: Proceed with the appropriate aqueous or non-aqueous work-up to isolate the desired product.
Protocol 2: Quantification of Hydrolysis Byproducts by ¹¹B NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture. Dilute the aliquot with a deuterated anhydrous solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube that has been previously dried and flushed with nitrogen.
-
Internal Standard: Add a known amount of an internal standard that contains a boron atom and has a distinct ¹¹B chemical shift from the species of interest (e.g., a stable borate (B1201080) ester).
-
NMR Acquisition: Acquire a quantitative ¹¹B NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all boron nuclei.
-
Data Analysis: Integrate the peaks corresponding to this compound, boric acid, and the internal standard. Calculate the concentration of each species relative to the internal standard to determine the extent of hydrolysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for moisture-sensitive reactions.
Technical Support Center: Purification of Tris(dimethylamino)borane by Vacuum Distillation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying Tris(dimethylamino)borane via vacuum distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Product Distilling Over | - Vacuum level is insufficient. - Heating temperature is too low. - System has a leak. - Manometer is inaccurate. - Cold trap is not cold enough, and product is collecting there. | - Ensure your vacuum pump is capable of reaching the required pressure and is properly maintained. - Gradually increase the bath temperature, but do not exceed the decomposition temperature of the compound. - Check all joints and connections for leaks using a vacuum gauge or by listening for hissing sounds. Re-grease joints if necessary. - Calibrate or replace the manometer. - Use a dry ice/acetone or liquid nitrogen slush bath for the cold trap. |
| Product is Bumping Violently | - Heating is too rapid. - Stirring is inadequate. - Lack of a boiling aid. | - Heat the distillation flask slowly and evenly. - Ensure vigorous and constant stirring with a magnetic stir bar. - Add a few boiling chips or use a capillary bubbler for smoother boiling. |
| Product Appears Discolored or Contains Particulates | - Decomposition of the product due to excessive heat. - Contamination from the starting material or solvent. - Reaction with residual air or moisture in the system. | - Lower the heating bath temperature. Use a lower vacuum to distill at a lower temperature. - Ensure the starting material is properly prepared and all solvent has been removed prior to distillation. - Thoroughly dry all glassware and purge the system with an inert gas (e.g., argon or nitrogen) before applying vacuum. |
| Distillation Rate is Very Slow | - Heating is insufficient. - Vacuum is too high for the heating temperature. - The distillation path is too long or constricted. | - Gradually increase the heating bath temperature. - Adjust the vacuum level to match the desired distillation temperature. - Use a short-path distillation apparatus. |
| Product Solidifies in the Condenser | - The condenser is too cold. - The melting point of the product is close to the condenser temperature. | - Use a coolant at a slightly higher temperature in the condenser. - Gently warm the outside of the condenser with a heat gun to melt the solidified product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum and temperature for the distillation of this compound?
A1: The optimal conditions depend on your vacuum pump's capability. This compound has a boiling point of 147-148 °C at atmospheric pressure.[1][2][3][4][5] Under vacuum, the boiling point is significantly reduced. For example, it distills at 44-45 °C at 12 mmHg and 20-28 °C at 0.5 mmHg.[1][6] It is recommended to use a vacuum level that allows for distillation at a temperature well below the compound's decomposition temperature.
Q2: How can I prevent the decomposition of this compound during distillation?
A2: this compound can be sensitive to heat. To minimize decomposition, it is crucial to distill it at the lowest practical temperature. This can be achieved by using a high vacuum. Additionally, ensure rapid and efficient distillation by using a short-path distillation apparatus. Thermal decomposition can lead to the formation of byproducts.[7][8][9]
Q3: What precautions should I take given that this compound is air and moisture sensitive?
A3: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[10][11] All glassware must be thoroughly dried before use. The distillation apparatus should be assembled hot and purged with inert gas to remove any adsorbed moisture and air before starting the distillation.
Q4: What type of vacuum pump is suitable for this distillation?
A4: A two-stage rotary vane pump is typically sufficient to achieve the necessary vacuum for the distillation of this compound. It is essential to protect the pump from corrosive vapors by using a cold trap (liquid nitrogen or dry ice/acetone).
Q5: How do I properly set up the distillation apparatus for an air-sensitive compound?
A5: A typical setup includes a round-bottom flask containing the crude material and a magnetic stir bar, a short-path distillation head with a condenser, a receiving flask, and a vacuum adapter connected to a manometer and a cold trap, which is then connected to the vacuum pump. All ground glass joints should be lightly greased with a suitable vacuum grease and secured with clips.
Quantitative Data Summary
| Pressure | Boiling Point (°C) |
| Atmospheric | 147-148 |
| 12 mmHg | 44-45 |
| 0.5 mmHg | 20-28 |
Data sourced from multiple references.[1][2][3][4][5][6]
Experimental Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Dry, oxygen-free inert gas (Argon or Nitrogen)
-
Vacuum grease
-
Magnetic stir bar
-
Heating mantle
-
Magnetic stirrer
-
Cold trap coolant (liquid nitrogen or dry ice/acetone)
Apparatus:
-
Schlenk line or glovebox
-
Two-stage rotary vane vacuum pump
-
Manometer
-
Short-path distillation apparatus (distilling flask, distillation head with condenser, receiving flask)
-
Cold trap
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the distillation apparatus while hot and immediately place it under vacuum to remove any adsorbed water.
-
System Purge: Backfill the apparatus with a dry, inert gas. Repeat the vacuum/inert gas cycle three times to ensure a completely inert atmosphere.
-
Charging the Flask: Under a positive pressure of inert gas, charge the distilling flask with the crude this compound and a magnetic stir bar.
-
Apparatus Assembly: Quickly assemble the distillation apparatus, ensuring all joints are properly sealed with a minimal amount of vacuum grease.
-
Initiating Vacuum: Turn on the magnetic stirrer. Slowly and carefully open the system to the vacuum pump. The pressure should gradually decrease.
-
Distillation: Once the desired vacuum is reached and stable, begin to gently heat the distilling flask using a heating mantle.
-
Collection: Collect the purified this compound in the receiving flask. The distillation should be conducted at a steady rate.
-
Terminating the Distillation: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Backfilling with Inert Gas: Slowly backfill the system with inert gas.
-
Product Storage: Under a positive pressure of inert gas, the receiving flask can be disconnected. The purified product should be stored in a sealed container under an inert atmosphere.
Troubleshooting Workflow
Caption: Troubleshooting workflow for vacuum distillation.
References
- 1. 三(二甲基氨基)硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 4375-83-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Optimizing Tris(dimethylamino)borane Flow Rate in Chemical Vapor Deposition (CVD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(dimethylamino)borane (TDMAB) as a precursor in Chemical Vapor Deposition (CVD) processes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the CVD process with this compound, with a focus on optimizing the precursor flow rate.
Question 1: The deposition rate is too low. How can I increase it?
Answer:
A low deposition rate can be attributed to several factors. Here are the primary steps to troubleshoot this issue:
-
Increase Precursor Flow Rate: The most direct way to potentially increase the deposition rate is to increase the flow rate of the this compound precursor. This provides more reactant species to the substrate surface. However, this should be done incrementally, as an excessively high flow rate can lead to other issues.
-
Elevate Bubbler Temperature: this compound is a liquid precursor that is typically delivered via a bubbler. Increasing the temperature of the bubbler will increase the vapor pressure of the TDMAB, leading to a higher concentration of the precursor in the carrier gas and a potentially higher deposition rate. Ensure the temperature is kept below the decomposition temperature of the precursor. A common starting point for the TDMAB bubbler is 55°C.[1]
-
Optimize Substrate Temperature: The substrate temperature is a critical parameter that influences the surface reaction kinetics.[2] Increasing the substrate temperature can enhance the reaction rate and consequently the deposition rate. However, excessively high temperatures can lead to gas-phase reactions and particle formation, which can negatively impact film quality.
-
Check for Leaks: Ensure that the CVD system is free of any leaks, as this can affect the pressure and the partial pressure of the reactants in the chamber.
Question 2: The deposited film has poor uniformity. What are the likely causes and solutions?
Answer:
Poor film uniformity is a common challenge in CVD and can often be traced back to the gas flow dynamics within the reaction chamber.
-
Adjust Carrier Gas Flow Rate: The carrier gas (e.g., Argon, Nitrogen) is responsible for transporting the TDMAB precursor to the substrate. The flow rate of the carrier gas can significantly impact the uniformity of the deposited film.
-
Too Low: A low carrier gas flow rate may result in the depletion of the precursor as it flows across the substrate, leading to a thicker film at the leading edge and a thinner film at the trailing edge.
-
Too High: A high carrier gas flow rate can lead to a shorter residence time of the precursor on the substrate surface, potentially resulting in a lower deposition rate and non-uniformities.
-
-
Optimize Showerhead-to-Substrate Distance: The distance between the gas inlet (showerhead) and the substrate can affect the distribution of the precursor vapor. Experiment with adjusting this distance to achieve a more uniform flow pattern.
-
Implement Substrate Rotation: Rotating the substrate during deposition is a highly effective method for improving film uniformity by averaging out any non-uniformities in the gas flow.
-
Verify Temperature Uniformity: Ensure that the heater provides a uniform temperature profile across the entire substrate. Temperature gradients can lead to variations in the deposition rate and film thickness.
Question 3: The film is exhibiting high carbon content. How can this be mitigated?
Answer:
This compound contains carbon in its dimethylamino ligands, and incomplete decomposition can lead to carbon incorporation in the deposited film.[1]
-
Increase Ammonia (B1221849) (NH₃) Flow Rate: Ammonia can be introduced as an additional nitrogen source. Increasing the NH₃ flow rate can help to reduce carbon incorporation by reacting with the methyl groups from the TDMAB precursor.[1]
-
Increase Filament/Substrate Temperature: Higher temperatures can promote more complete decomposition of the precursor, leading to a reduction in carbon content in the film. For hot-filament CVD, increasing the filament temperature is a key parameter to control.[1]
-
Adjust Precursor to Ammonia Ratio: The ratio of the TDMAB precursor to ammonia is a critical factor. A lower TDMAB flow rate relative to the ammonia flow rate can favor the reduction of carbon in the film.
Question 4: The deposited film has poor adhesion to the substrate. What steps can I take to improve it?
Answer:
Poor adhesion is often related to the substrate surface condition or the initial stages of film growth.
-
Substrate Cleaning: Thoroughly clean the substrate prior to deposition to remove any contaminants. This can involve a sequence of solvent cleaning (e.g., acetone, isopropanol) followed by a deionized water rinse and drying with an inert gas.
-
In-situ Pre-treatment: Perform an in-situ pre-treatment of the substrate within the CVD chamber before deposition. This could involve heating the substrate to a high temperature or using a plasma treatment to remove any native oxide layer or surface contaminants.
-
Deposition of an Adhesion Layer: In some cases, depositing a thin adhesion layer of a different material prior to the main film deposition can improve adhesion.
-
Optimize Initial Deposition Parameters: Start the deposition with a lower precursor flow rate and/or a lower temperature to promote better nucleation and initial layer formation, which can improve adhesion.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting flow rate for the this compound carrier gas?
A1: A typical starting flow rate for the carrier gas (e.g., Argon) through the TDMAB bubbler is in the range of 3-30 sccm (standard cubic centimeters per minute).[1] The optimal flow rate will depend on the specific CVD reactor geometry, pressure, and other process parameters.
Q2: How does the precursor flow rate affect the stoichiometry of the deposited Boron Nitride (BN) film?
A2: The precursor flow rate, particularly in relation to other gas flows like ammonia, is crucial for controlling the film's stoichiometry. An excess of the TDMAB precursor relative to the nitrogen source (ammonia) can lead to boron-rich or carbon-rich films. Conversely, a higher ammonia flow rate can help achieve a more stoichiometric B:N ratio and reduce carbon content.[1]
Q3: Can the precursor flow rate influence the surface morphology of the film?
A3: Yes, the precursor flow rate can influence the surface morphology and roughness of the deposited film. Higher flow rates can sometimes lead to an increase in surface roughness due to higher deposition rates and potential gas-phase nucleation.
Q4: What are the safety precautions for handling this compound?
A4: this compound is a reactive and potentially hazardous chemical. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.
Data Presentation
Table 1: Influence of Gas Flow Rates on Film Properties in TDMAB-based CVD of Boron Nitride
| Parameter | TDMAB Flow Rate (sccm) | Carrier Gas (Ar) Flow Rate (sccm) | Ammonia (NH₃) Flow Rate (sccm) | Resulting Film Composition | Growth Rate | Observations |
| Experiment 1 | 3 | 30 | 10 | BCN | ~4 nm/min | High carbon content due to incomplete precursor decomposition at lower ammonia flow. |
| Experiment 2 | 3 | 30 | 50 | BCN | ~4 nm/min | Reduced carbon content compared to lower ammonia flow. |
| Experiment 3 | 3 | 30 | 300 | BN | ~4 nm/min | Significantly lower carbon content, approaching pure BN.[1] |
| Experiment 4 | 3 | 30 | 500 | BN | ~4 nm/min | Stable, low carbon content.[1] |
Note: The data presented is a summary based on available literature and serves as a general guideline. Optimal parameters will vary depending on the specific CVD system and process conditions.
Experimental Protocols
Protocol 1: Baseline Deposition of Boron Nitride using this compound
This protocol provides a starting point for the deposition of boron nitride films.
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Substrate Preparation:
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Clean the silicon (100) substrate by ultrasonicating in acetone, followed by isopropanol, and finally deionized water for 10 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Load the substrate into the CVD reaction chamber.
-
-
System Preparation:
-
Evacuate the reaction chamber to a base pressure of < 1 x 10⁻⁵ Torr.
-
Heat the this compound bubbler to 55°C to ensure sufficient vapor pressure.[1]
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 800°C).
-
Introduce Argon as the carrier gas through the TDMAB bubbler at a flow rate of 30 sccm.
-
Introduce ammonia (NH₃) gas at a flow rate of 300 sccm.
-
Set the working pressure to approximately 40 Pa.
-
If using a hot-filament CVD system, heat the filament to the target temperature (e.g., 2000°C).
-
Maintain these conditions for the desired deposition time (e.g., 60 minutes).
-
-
Cooldown:
-
After the deposition is complete, turn off the precursor and ammonia flow.
-
Switch off the substrate and filament heaters.
-
Allow the system to cool down to room temperature under a continuous flow of Argon.
-
Protocol 2: Optimization of this compound Flow Rate
This protocol outlines a systematic approach to optimize the TDMAB flow rate for desired film properties.
-
Establish a Baseline:
-
Perform a deposition using the parameters outlined in Protocol 1 to establish a baseline for film properties (e.g., thickness, composition, uniformity).
-
-
Vary the TDMAB Carrier Gas Flow Rate:
-
Keeping all other parameters (substrate temperature, pressure, ammonia flow rate, deposition time) constant, perform a series of depositions with varying TDMAB carrier gas flow rates. For example, use flow rates of 10, 20, 30, 40, and 50 sccm.
-
-
Characterize the Films:
-
After each deposition, characterize the resulting films for:
-
Thickness and Uniformity: Using techniques like ellipsometry or profilometry.
-
Composition: Using X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to determine the B:N ratio and carbon content.
-
Surface Morphology: Using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
-
-
Analyze the Data:
-
Plot the film properties (thickness, composition, roughness) as a function of the TDMAB carrier gas flow rate.
-
Identify the flow rate that yields the desired film characteristics.
-
-
Iterative Optimization:
-
Based on the analysis, you may need to perform further experiments with a narrower range of flow rates around the identified optimum. You can also co-optimize other parameters, such as the ammonia flow rate, in conjunction with the TDMAB flow rate to fine-tune the film properties.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common TDMAB CVD issues.
Caption: Relationship between TDMAB flow rate and film properties.
References
Preventing side reactions in Tris(dimethylamino)borane-mediated amidations
Welcome to the technical support center for Tris(dimethylamino)borane (B(NMe₂₎₃)-mediated amidations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-mediated amidation?
A1: The reaction is proposed to proceed through the activation of the carboxylic acid by this compound. The carboxylic acid displaces one or more dimethylamino groups to form an acyloxyborane intermediate. This intermediate is a more electrophilic acylating agent than the free carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond. Water and dimethylamine (B145610) are generated as byproducts.[1]
Q2: What are the common side reactions observed in these amidations?
A2: Common side reactions include:
-
Incomplete reaction: Due to insufficient activation of the carboxylic acid or low reactivity of the amine.
-
Racemization/Epimerization: Particularly when using chiral carboxylic acids, the activation step can lead to a loss of stereochemical integrity.[2]
-
Byproduct formation: Boron-containing byproducts can sometimes be difficult to remove during workup. Hydrolysis of the reagent or intermediates can lead to the formation of boric acid and its derivatives.[1]
Q3: How can I minimize racemization when using chiral carboxylic acids?
A3: To minimize racemization, it is crucial to carefully control the reaction conditions. Lowering the reaction temperature can be effective. Additionally, the choice of solvent can play a role, with less polar solvents sometimes favoring retention of stereochemistry. The use of additives that can act as activating agents without promoting racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a common strategy in peptide synthesis and could be explored here, although specific data for B(NMe₂₎₃ is limited.[3]
Q4: What is the optimal stoichiometry for the reaction?
A4: While the ideal stoichiometry can be substrate-dependent, a common starting point is a 1:1 to 1.2:1 molar ratio of the carboxylic acid to the amine, with at least one equivalent of this compound. For a related reagent, tris(pyrrolidino)borane (B1598697), a full equivalent was necessary for complete conversion.[4]
Troubleshooting Guides
Problem 1: Low or No Amide Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent Activity | Ensure the this compound is of high purity and has been stored under anhydrous conditions to prevent hydrolysis.[4] |
| Low Reactivity of Substrates | For sterically hindered or electronically deactivated carboxylic acids or amines, increasing the reaction temperature may be necessary. A higher boiling point solvent like xylenes (B1142099) might be required.[5] |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding an additional portion of this compound. |
| Suboptimal Stoichiometry | Experiment with varying the ratio of carboxylic acid, amine, and B(NMe₂₎₃. An excess of the carboxylic acid or amine may be beneficial in some cases. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Boron-Containing Byproducts | An acidic workup can help to hydrolyze and remove boron-containing species. Washing the organic layer with an aqueous acid solution (e.g., 1M HCl) followed by a base (e.g., saturated NaHCO₃) is often effective. For persistent impurities, treatment with a diol like pinacol (B44631) or polyvinyl alcohol can form boronate esters that are more easily separated. |
| Unreacted Starting Materials | Optimize the reaction time and temperature to ensure complete conversion. If starting materials persist, chromatographic purification will be necessary. |
| Side-Product Formation | If unexpected side-products are observed, consider lowering the reaction temperature or screening different solvents to improve selectivity. |
Data Summary
The following table summarizes the effect of stoichiometry and temperature on the amidation of p-toluic acid with tris(pyrrolidino)borane, a related aminoborane. These conditions can serve as a starting point for optimizing reactions with this compound.
| Entry | Equivalents of Aminoborane | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 | Room Temperature | 24 | ~90 |
| 2 | 0.33 | 110 | 24 | 40 |
| 3 | 0.33 | 110 | 96 | 85 |
Data adapted from a study on tris(pyrrolidino)borane and may require optimization for this compound.[4]
Experimental Protocols
General Protocol for this compound-Mediated Amidation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 mmol, 1.0 equiv) and an anhydrous aprotic solvent (e.g., toluene, THF, or acetonitrile, to a concentration of 0.1-0.5 M) to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0-1.2 mmol, 1.0-1.2 equiv) to the stirred solution at room temperature.
-
Amine Addition: Add the amine (1.0-1.2 mmol, 1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on substrate reactivity) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Proposed Reaction Pathway
Caption: Proposed pathway for this compound-mediated amidation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low amide yields.
References
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Managing the Air and Moisture Sensitivity of Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and use of Tris(dimethylamino)borane, a highly air- and moisture-sensitive reagent. Adherence to these protocols is critical for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as hexamethylboranetriamine, is an organoboron compound with the formula B(N(CH₃)₂)₃.[1] It is a versatile reagent in organic synthesis, primarily used for:
-
Reduction Reactions: It serves as a reductant for various functional groups.
-
One-Pot Oxidative Amination. [1]
-
Synthesis of Boron Salts and Tripodal Borate Ligands. [1]
-
Formation of Boron-Carbon-Nitrogen (B-C-N) Hybrid Films. [1]
-
Transamination Reactions: It can be used to prepare other tris(alkylamino)borane analogs.
Q2: How sensitive is this compound to air and moisture?
This compound is extremely sensitive to both air and moisture.[2] Exposure will lead to rapid decomposition. It reacts vigorously with water and protic solvents like alcohols.[2] The hazardous decomposition products can include carbon oxides, nitrogen oxides, and boron oxides.
Q3: What are the visible signs of decomposition?
Decomposition of this compound upon exposure to air can be visually observed. The clear, colorless liquid will often fume and may become cloudy or form solid precipitates as it hydrolyzes. An amine-like odor may also become more pronounced.
Q4: How should I properly store this compound?
To ensure its stability, this compound must be stored under a dry, inert atmosphere such as nitrogen or argon.[2] It is recommended to store the sealed container in a refrigerator.
Q5: What are the primary hazards associated with this compound?
The primary hazards include:
-
Flammability: It is a flammable liquid and vapor.[3]
-
Health Hazards: It can cause skin and eye irritation, and may cause respiratory irritation.[3]
-
Reactivity: It reacts exothermically with water and oxidizing agents.
Always consult the Safety Data Sheet (SDS) before handling this reagent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution | Visual Indicators & Confirmation |
| Reaction fails to initiate or proceeds with low yield. | Degraded Reagent: The this compound has been compromised by exposure to air or moisture. | - Use a fresh bottle of the reagent. - Ensure proper inert atmosphere techniques (Schlenk line or glovebox) are being used for all transfers.[4] - Verify the dryness of all solvents and reagents. | - The reagent may appear cloudy or have solid precipitates. - An unusually strong amine odor may be present. - Confirm degradation by comparing the ¹¹B NMR spectrum of your sample to that of a fresh standard. Degraded samples may show additional peaks corresponding to boric acid or other boron-containing byproducts. |
| Inconsistent reaction outcomes. | Intermittent exposure to air/moisture: Small leaks in the experimental setup or improper handling techniques can lead to partial degradation of the reagent. | - Thoroughly check your Schlenk line or glovebox for leaks. - Ensure all glassware is properly dried before use. - Review your reagent transfer techniques to minimize atmospheric exposure. | - Subtle changes in reaction color or the formation of small amounts of precipitate. - Inconsistent yields across multiple runs of the same reaction. |
| Formation of unexpected byproducts. | Reaction with protic impurities: Trace amounts of water or other protic impurities in the reaction mixture can react with this compound. | - Use freshly distilled or commercially available anhydrous solvents. - Ensure all other reagents are anhydrous. - Consider adding a drying agent to the reaction if compatible. | - Identification of hydroxylated or amine-related byproducts via GC-MS or NMR analysis of the crude reaction mixture. |
| Pressure buildup in the reaction vessel. | Decomposition releasing gaseous byproducts: Reaction with moisture can produce gaseous byproducts. | - Ensure the reaction is properly vented through a bubbler to prevent pressure buildup. - If excessive gas evolution is observed, it may be a sign of significant reagent decomposition. | - Vigorous bubbling or an increase in the bubbling rate through the oil bubbler. |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound using a Schlenk Line
This protocol outlines the safe transfer of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen-flushed gas-tight syringe with a long needle
-
Schlenk line with a supply of dry, high-purity nitrogen or argon gas
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (≥ 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction flask and purge it with inert gas using the Schlenk line. Perform at least three vacuum-backfill cycles to ensure a completely inert atmosphere.
-
Prepare for Transfer: Place the Sure/Seal™ bottle of this compound in a secure clamp. Pierce the septum with a needle connected to the inert gas line to introduce a positive pressure of inert gas.
-
Syringe Transfer:
-
Purge the dry syringe with inert gas by drawing and expelling the gas several times.
-
Insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle.
-
Withdraw the desired volume of this compound.
-
Remove any gas bubbles from the syringe by inverting it and carefully expelling the gas back into the bottle.
-
Withdraw the needle from the Sure/Seal™ bottle.
-
-
Addition to Reaction Flask: Immediately insert the needle through the septum of the reaction flask and slowly add the this compound to the reaction mixture.
-
Cleaning: Immediately after use, quench the syringe and needle by drawing up an anhydrous aprotic solvent (e.g., THF or toluene) and expelling it into a separate flask containing an alcohol (e.g., isopropanol) for quenching. Repeat this process several times before cleaning with water.
Protocol 2: Quenching a Reaction Containing this compound
This protocol describes the safe quenching of excess this compound at the end of a reaction.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous methanol (B129727) or isopropanol (B130326)
-
Ice bath
Procedure:
-
Cool the Reaction: Cool the reaction flask to 0 °C using an ice bath.
-
Slow Addition of Quenching Agent: While stirring, slowly add anhydrous methanol or isopropanol dropwise to the reaction mixture. Caution: The reaction is exothermic and will produce flammable hydrogen gas. Ensure adequate ventilation and have no ignition sources nearby.
-
Observe Gas Evolution: Control the rate of addition to maintain a manageable rate of gas evolution.
-
Complete the Quench: Continue stirring at 0 °C for 30 minutes after the gas evolution has ceased to ensure all the reactive borane (B79455) species have been quenched.
-
Workup: Proceed with the aqueous workup as required by your specific experimental procedure.
Visualizations
Caption: Experimental workflow for handling this compound.
References
Technical Support Center: In-situ NMR Monitoring of Tris(dimethylamino)borane Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using in-situ Nuclear Magnetic Resonance (NMR) to monitor reactions involving Tris(dimethylamino)borane.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during your in-situ NMR experiments in a direct question-and-answer format.
Q1: My shimming results are poor, leading to broad spectral lines. What is the cause and how can I fix it?
A1: Poor shimming is often caused by issues with the sample or the NMR tube itself. Inhomogeneous samples, the presence of air bubbles, or the use of poor-quality NMR tubes can all lead to suboptimal shimming results.[1]
-
Sample Homogeneity: Ensure all reactants are fully dissolved and that no solid particles are suspended in the solution. Filter your sample if necessary.[2]
-
NMR Tube Quality: For high-field spectrometers (≥500 MHz), it is crucial to use high-precision NMR tubes designed for these frequencies.[1]
-
Sufficient Solvent: Ensure the sample volume is adequate to cover the active region of the NMR coil; too little solvent can make shimming very difficult.[1][2]
-
Troubleshooting Steps:
Q2: I am encountering an "ADC overflow" error during acquisition. What does this mean and what should I do?
A2: An "ADC overflow" error indicates that the signal being detected is too strong for the receiver, causing saturation.[3] This is common when a sample is highly concentrated or the receiver gain (RG) is set too high.[1]
-
Reduce Receiver Gain (RG): The most common solution is to manually lower the RG value. Even if the automated gain adjustment (rga) suggests a high number, manually setting it to a lower value (e.g., in the low hundreds) is often necessary.[1]
-
Adjust Tip Angle: You can reduce the amount of signal generated by decreasing the tip angle of the excitation pulse (the p1 parameter in Bruker systems).[3]
-
Dilute Your Sample: If the sample is extremely concentrated, diluting it may be the most effective solution.[2]
-
Hardware Reset: After an ADC overflow error, it may be necessary to reset the hardware by typing ii restart in the command line.[1]
Q3: I cannot get a stable lock on my sample. Why is this happening?
A3: A stable deuterium (B1214612) lock is essential for the experiment. Failure to achieve a lock can stem from several sources.[2]
-
Incorrect Lock Parameters: For single deuterated solvents, the lock phase might be incorrect. You can adjust this parameter in the BSMS window.[1] If you are using a mixture of deuterated solvents, ensure you have selected the correct solvent to lock on.[1]
-
Insufficient Deuterated Solvent: There may not be enough deuterated solvent in your sample to produce a strong enough lock signal. This is particularly problematic with solvents like CDCl₃.[2]
-
Poor Shimming: A poorly shimmed sample can result in a deuterium signal that is too broad to be locked onto effectively.[2]
-
Low Lock Power/Gain: The lock power may be too low to excite the deuterium spins, or the lock gain may be too low to amplify the signal sufficiently. Try increasing both parameters.[2]
Q4: The chemical shifts of my peaks are drifting over the course of the kinetic run. What is causing this?
A4: Peak drifting is typically caused by a lack of equilibrium in the sample or instrument instability.
-
Temperature Fluctuation: Ensure the sample has reached thermal equilibrium before starting the experiment. It is recommended to run a quick 1D experiment periodically to check for stability.[1] Airflow fluctuations in the room can also affect temperature.[1]
-
Shim Drift: For experiments that run for several hours, especially at elevated temperatures, the shims may drift.[4] It is advisable to either re-shim manually between acquisitions (for slow reactions) or use an automated shimming routine if available.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which NMR nucleus is best for monitoring this compound reactions?
A1: While ¹H NMR can be used to monitor changes in the dimethylamino groups, ¹¹B NMR spectroscopy is often the most direct and informative method. The boron atom is the reactive center, and ¹¹B NMR provides clear, quantitative information about the concentration of different boron-containing species, such as the starting material, intermediates, and final products.[5]
Q2: How should I set up a kinetic NMR experiment for reaction monitoring?
A2: For kinetic studies, you can acquire a series of 1D spectra or use a pseudo-2D experiment. The pseudo-2D mode is highly recommended because the timing between each scan is precisely controlled, which is critical for accurate kinetic analysis.[4] This method also allows for non-linear time sampling if needed.[4]
Q3: How can I process the large amount of data generated from an in-situ experiment?
A3: Processing numerous spectra manually is inefficient. Many NMR software packages offer automated processing routines. For a series of 1D spectra, Bruker's TopSpin has a multicmd function to apply the same processing parameters (e.g., Fourier transform, phasing) to all experiments in a sequence.[4] For more advanced analysis and to handle large datasets, specialized software or custom scripts, such as the R package nmrrr, can be used for batch processing, integration, and visualization.[6]
Q4: What are the key safety considerations when working with this compound?
A4: this compound is a flammable liquid that is sensitive to air and moisture.[7] It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Vapors can form explosive mixtures with air.[7] Always keep it away from heat, open flames, and oxidizing agents.[7] In case of exposure, it may cause respiratory irritation.[7]
Section 3: Data and Protocols
Data Presentation
The following table summarizes typical ¹¹B NMR chemical shifts for relevant amine-borane species. Note that the exact chemical shift for this compound and its derivatives may vary based on solvent and reaction conditions.
| Compound/Species | Typical ¹¹B NMR Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Amine-borane adducts (general) | -10 to -25 | Quartet (due to ¹¹B-¹H coupling) | [8] |
| 4-(dimethylamino)pyridine-borane | -14.33 | Quartet | [8] |
| 3-(dimethylamino)propanenitrile-borane | -10.96 | Quartet | [8] |
| 1-Propanamine-borane | -20.01 | Quartet | [8] |
Experimental Protocols
Protocol 1: General Procedure for In-situ NMR Monitoring (Pseudo-2D Method)
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh this compound and the other reactant(s) into a vial. Dissolve the solids in the appropriate deuterated solvent.
-
NMR Tube Loading: Transfer the reaction mixture to a clean, dry, high-precision NMR tube. Seal the tube securely with a cap and Parafilm to prevent contamination from air and moisture.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Load standard proton or boron parameters.
-
Lock onto the deuterium signal of the solvent and optimize the shims until the lock signal is maximized and the B0 deviation is below 1 Hz.[1]
-
Tune and match the appropriate probe channel (e.g., ¹H or ¹¹B).
-
-
Acquisition Setup (Pseudo-2D):
-
Acquire a standard 1D reference spectrum to ensure the parameters (pulse width, spectral width, receiver gain) are optimal. Adjust RG manually if necessary to prevent ADC overflow.[1]
-
Set up a pseudo-2D experiment (e.g., using the zg_2d_kin pulse program in TopSpin).
-
Define the number of time increments (TD in F1), which corresponds to the number of 1D spectra you will collect.
-
Set the delay between each scan (the vd parameter) to control the time resolution of your kinetic trace. A list of variable delays can be used for non-linear sampling.[4]
-
-
Reaction Initiation & Monitoring:
-
If the reaction is slow at room temperature, you can initiate it outside the spectrometer and then quickly insert the tube and start the acquisition.
-
For faster or temperature-dependent reactions, allow the sample to equilibrate to the desired temperature inside the spectrometer before initiating the reaction (e.g., via photo-irradiation or injection of a final reagent) and immediately starting the acquisition.
-
-
Data Processing:
-
Process the resulting pseudo-2D dataset. This involves Fourier transformation in the F2 dimension.
-
Extract each 1D slice along the F1 dimension for analysis.
-
Integrate the peaks corresponding to the reactant(s) and product(s) in each spectrum to generate concentration vs. time data for kinetic analysis.
-
Section 4: Visualizations
Experimental and Data Processing Workflow
Caption: General workflow for in-situ NMR monitoring and data analysis.
Troubleshooting Logic for Poor Spectral Quality
Caption: Troubleshooting logic for addressing poor spectral quality.
References
- 1. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. An R Package for NMR Data Processing | Research Highlight | PNNL [pnnl.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
Troubleshooting low yields in boron nitride film deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in boron nitride (BN) film deposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in boron nitride film deposition?
Low yields in BN film deposition can stem from several factors, including improper substrate preparation, suboptimal deposition temperature, incorrect precursor flow rates, and contamination within the deposition chamber. The interplay of these parameters is critical for successful film growth. For instance, in Chemical Vapor Deposition (CVD), the initial flow rate of the precursor significantly impacts the nucleation density, which is a cornerstone of film yield.[1] Similarly, in Physical Vapor Deposition (PVD), parameters like power levels, gas flow rates, and substrate temperature must be precisely controlled to ensure high-quality film formation.[2]
Q2: How do I choose between Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) for my BN films?
The choice between CVD and PVD depends on the desired film properties and application.
-
CVD is well-suited for producing large-area, uniform films and is often used for creating high-quality hexagonal boron nitride (h-BN) for electronic applications.[3][4] It excels in coating complex geometries conformally.[5]
-
PVD techniques, such as magnetron sputtering, offer precise control over film thickness and purity, making them ideal for applications requiring robust and high-performance coatings, like those in the aerospace and electronics industries.[2] PVD is also advantageous for its lower deposition temperatures in some cases.
Q3: What are the most critical parameters to control during BN deposition?
The most critical parameters vary between CVD and PVD methods.
-
For CVD: Key parameters include deposition temperature, precursor flow rate and purity, pressure, and the ratio of carrier gases.[1][4][5][6] The growth temperature, in particular, can influence the crystallinity and phase of the resulting BN film.[7][8]
-
For PVD: Crucial parameters to monitor are power levels, gas flow rates (both inert and reactive gases), and substrate temperature.[2] These factors directly affect deposition rate, film stoichiometry, and adhesion.[2]
Q4: How can I characterize the quality and yield of my BN films?
A combination of characterization techniques is typically employed to assess film quality and yield. These include:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and uniformity of the film.[9][10]
-
Atomic Force Microscopy (AFM): To determine surface roughness and thickness.[9][11]
-
Raman Spectroscopy: To confirm the presence of the desired BN phase (e.g., hexagonal or cubic) and assess crystallinity.[1][9]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and B:N stoichiometry, and to detect impurities.[11][12]
Troubleshooting Guide for Low Yields
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields during BN film deposition.
Problem 1: No film deposition or extremely thin film.
-
Possible Cause: Inadequate precursor supply.
-
Solution: Verify that the precursor source is not depleted. Check for any blockages in the gas lines and ensure that mass flow controllers are functioning correctly and calibrated. For solid precursors, ensure the sublimation temperature is reached and stable.[12]
-
-
Possible Cause: Incorrect deposition temperature.
-
Solution: Confirm that the substrate temperature is at the optimal level for the specific precursor and substrate being used.[7][13] Calibrate thermocouples to ensure accurate temperature readings. For CVD, temperatures that are too low may lead to insufficient precursor decomposition, while for PVD, they can affect adatom mobility and film nucleation.
-
-
Possible Cause: Chamber leak or improper vacuum level.
-
Solution: Perform a leak check of the deposition chamber. Ensure that the base pressure is within the acceptable range for your process. Contaminants from a leak can interfere with film nucleation and growth.
-
Problem 2: Poor film quality (e.g., amorphous, low crystallinity, wrong phase).
-
Possible Cause: Suboptimal deposition temperature.
-
Solution: The deposition temperature is a critical factor influencing the crystallinity of BN films.[7][8] For h-BN growth via CVD, higher temperatures (e.g., >1000 °C) generally promote better crystallinity.[6] For PVD, elevated temperatures can improve film crystallinity and bonding.[2] A systematic optimization of the growth temperature is recommended.
-
-
Possible Cause: Contamination.
-
Solution: Even minute amounts of impurities can degrade the quality of the BN film.[1] Ensure the use of high-purity precursors and process gases. Check for any potential sources of contamination within the chamber, such as residual materials from previous depositions.
-
-
Possible Cause: Incorrect precursor flow rates or gas ratios.
Problem 3: Non-uniform film thickness.
-
Possible Cause: Inconsistent temperature across the substrate.
-
Solution: Ensure uniform heating of the substrate. This may involve adjusting the heater configuration or using a substrate rotator. Temperature gradients can lead to variations in deposition rates.
-
-
Possible Cause: Non-uniform precursor flow.
-
Solution: Check the design of the gas inlet to ensure it allows for a uniform distribution of precursor molecules over the substrate surface. In PVD, the distance and angle between the target and the substrate can also affect uniformity.
-
-
Possible Cause: Inconsistent power levels in PVD.
-
Solution: Fluctuations in sputtering power can lead to variations in the deposition rate and, consequently, film thickness.[2] Ensure a stable power supply to the magnetron.
-
Problem 4: Poor adhesion of the BN film to the substrate.
-
Possible Cause: Inadequate substrate preparation.
-
Solution: The substrate surface must be meticulously cleaned to remove any contaminants that could hinder film adhesion. This typically involves a multi-step process of mechanical polishing, solvent cleaning (e.g., acetone (B3395972), ethanol), and deionized water rinsing.[15] For some substrates, an in-situ etching step prior to deposition can be beneficial.[10]
-
-
Possible Cause: High internal stress in the film.
-
Solution: High stress can cause delamination. This can be influenced by ion bombardment energy in PVD or by the deposition temperature.[7] Optimizing these parameters can help reduce stress.
-
-
Possible Cause: Lattice mismatch between the film and the substrate.
-
Solution: A significant lattice mismatch can lead to poor adhesion. The use of a buffer layer (e.g., Ti, TiN) can help to relax the lattice and improve adhesion.[9]
-
Key Deposition Parameters and Their Effects
The following tables summarize the influence of key deposition parameters on the properties of boron nitride films.
Table 1: Effect of CVD Parameters on h-BN Film Properties
| Parameter | Effect on Yield/Quality | Typical Range | Reference |
| Deposition Temperature | Higher temperatures generally improve crystallinity and can increase the deposition rate up to a certain point. | 900°C - 1100°C | [5][7][13] |
| Precursor Flow Rate | Significantly impacts nucleation density and film thickness. Higher flow rates can increase thickness but may affect uniformity. | Varies with precursor (e.g., 1-3 sccm for borazine) | [1][4] |
| Precursor Purity | High purity is crucial; impurities can degrade film quality. | High purity grade | [1] |
| Carrier Gas (H₂/Ar) Flow | Affects precursor transport and reaction kinetics. The H₂/N₂ ratio can influence the growth rate. | 2000 sccm (total) | [4] |
| Pressure | Influences the mean free path of gas molecules and can affect film uniformity and deposition rate. | Atmospheric or Low Pressure (LPCVD) | [12][16] |
Table 2: Effect of PVD (Magnetron Sputtering) Parameters on BN Film Properties
| Parameter | Effect on Yield/Quality | Typical Range | Reference |
| Power Levels | Higher power increases the deposition rate but may negatively impact uniformity. | 100 - 180 Watts | [2][15] |
| Substrate Temperature | Elevated temperatures improve film crystallinity and adhesion to the substrate. | Room Temp. - 900°C | [2][7] |
| Gas Flow Rates (Ar/N₂) | Regulates stoichiometry and film adhesion. The ratio of inert to reactive gas is critical. | N₂:Ar ratio of 1:6 | [2][15] |
| Substrate Bias Voltage | Affects ion bombardment energy, which influences film density, stress, and phase formation. | -60V to -180V | [17] |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure
This protocol describes a general procedure for cleaning common substrates (e.g., Silicon, Sapphire, Copper foil) prior to BN deposition.
-
Mechanical Polishing (if necessary): For rough substrates, mechanical polishing may be required to achieve a smooth surface.[18]
-
Solvent Cleaning:
-
Submerge the substrate in an acetone solution and sonicate for 10-15 minutes.
-
Rinse with deionized water.
-
Submerge the substrate in an ethanol (B145695) solution and sonicate for 10-15 minutes.[15]
-
Rinse thoroughly with deionized water.
-
-
Drying: Dry the substrate using a stream of high-purity nitrogen or argon gas.
-
In-situ Annealing/Etching (optional but recommended): Prior to deposition, anneal the substrate at a high temperature in a hydrogen or inert atmosphere to remove any remaining surface oxides and contaminants.[10]
Protocol 2: Characterization of BN Film Stoichiometry using XPS
-
Sample Preparation: Mount the BN film on a sample holder compatible with the XPS system. Ensure the surface is free of any adventitious contaminants from handling.
-
System Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Perform a wide energy range survey scan to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the B 1s and N 1s core level regions. The B 1s peak is typically observed around 190.4 eV and the N 1s peak around 398.1 eV for sp²-bonded BN.[12][19]
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the integrated peak areas for B 1s and N 1s.
-
Apply the appropriate relative sensitivity factors (RSFs) for the instrument to the peak areas.
-
Calculate the atomic ratio of Boron to Nitrogen to determine the film's stoichiometry. A ratio close to 1:1 indicates a stoichiometric film.[3][11]
-
Visual Guides
The following diagrams illustrate key workflows and relationships in the boron nitride deposition process.
Caption: Troubleshooting workflow for low boron nitride film yield.
Caption: Influence of key CVD parameters on BN film properties.
Caption: Workflow for BN film deposition via PVD (Sputtering).
References
- 1. researchgate.net [researchgate.net]
- 2. PVD Techniques for hBN Thin Films: High-Performance Coatings and Applications [sputtertargets.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 5. Process Optimization of Chemical Vapor Deposition-Based Boron Nitride Coatings on Floating Ball Valve Components Using a Teaching Learning-Based Optimization Algorithm [cureusjournals.com]
- 6. hgi.njust.edu.cn [hgi.njust.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cnf.cornell.edu [cnf.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Understanding vapor phase growth of hexagonal boron nitride - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02624A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Method for growing boron nitride membrane on graphite substrate - Eureka | Patsnap [eureka.patsnap.com]
- 16. arxiv.org [arxiv.org]
- 17. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Low-Temperature Direct Growth of Amorphous Boron Nitride Films for High-Performance Nanoelectronic Device Applications - PMC [pmc.ncbi.nlm.nih.gov]
Impact of impurities in Tris(dimethylamino)borane on catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(dimethylamino)borane (TDMAB) in catalytic applications. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction with this compound is sluggish or not proceeding to completion. What are the potential causes related to the catalyst quality?
A1: Reduced catalytic activity of this compound can often be attributed to the presence of specific impurities. The most common culprits include:
-
Moisture (Water): TDMAB is sensitive to air and moisture.[1] Hydrolysis can lead to the formation of boric acid and dimethylamine (B145610), which can alter the catalyst's electronic and steric properties, thereby reducing its Lewis acidity and catalytic efficacy. The presence of water can also lead to an induction period in the reaction.[2]
-
Unreacted Starting Materials: Incomplete reaction during the synthesis of TDMAB can leave residual starting materials. Depending on the synthetic route, these can include boron trichloride (B1173362) or dimethylamine.
-
Synthesis Byproducts: A common byproduct from the synthesis of TDMAB is dimethylamine hydrochloride. This salt can interfere with the catalytic cycle.
-
Oxidation and Degradation Products: Prolonged exposure to air or elevated temperatures can lead to the degradation of TDMAB, forming various boron-containing byproducts that may act as catalyst poisons.
Q2: I observe an induction period in my reaction. What could be the reason?
A2: An induction period, a delay before the catalytic reaction starts, is often observed when using borane (B79455) catalysts, and is frequently linked to the presence of trace amounts of water. The catalyst may react preferentially with water to form a less active adduct, and the reaction proceeds only after this water is consumed.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be employed to determine the purity of TDMAB and identify potential impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for characterizing TDMAB and detecting impurities.[1][3][4] Quantitative NMR (qNMR) can be used to determine the exact purity and quantify the levels of specific impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for identifying and quantifying volatile impurities in your TDMAB sample.[5]
-
Karl Fischer Titration: This is a standard and accurate method for determining the water content in organic compounds.[6][]
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity Related) | Recommended Action |
| Low or no catalytic activity | High levels of moisture, unreacted starting materials, or synthesis byproducts. | 1. Verify the purity of your TDMAB using ¹H and ¹¹B NMR, and GC-MS. 2. Quantify the water content using Karl Fischer titration. 3. If impurities are detected, purify the TDMAB by vacuum distillation. |
| Inconsistent reaction rates or yields | Variable levels of impurities between different batches of TDMAB. | 1. Analyze each new batch of TDMAB for purity before use. 2. Establish a standard purification protocol for all batches to ensure consistency. |
| Reaction starts but then stops prematurely | Catalyst deactivation by impurities present in the substrate or solvent, or thermal degradation of the catalyst. | 1. Ensure all reactants and solvents are anhydrous and of high purity. 2. Consider running the reaction at a lower temperature to minimize thermal degradation of the TDMAB. |
| Formation of unexpected side products | Impurities in the TDMAB may be catalyzing alternative reaction pathways. | 1. Characterize the side products to gain insight into the interfering reaction. 2. Purify the TDMAB to remove the problematic impurities. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude this compound to remove non-volatile impurities such as dimethylamine hydrochloride.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (Schlenk line, distillation flask, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry and leak-free.
-
Place the crude this compound into the distillation flask.
-
Connect the apparatus to the Schlenk line and vacuum pump, with a cold trap in between.
-
Slowly evacuate the system to the desired pressure.
-
Once the desired pressure is reached, begin heating the distillation flask gently with the heating mantle.
-
Collect the purified this compound in the receiving flask, which should be cooled.
-
Monitor the distillation temperature and pressure to ensure a clean separation.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly venting the system with an inert gas (e.g., nitrogen or argon).
Protocol 2: Quantitative Analysis of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a this compound sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous solvent suitable for Karl Fischer titration (e.g., methanol, specialized KF solvent)
-
This compound sample
-
Airtight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent if using a volumetric titrator.
-
Using an airtight syringe, carefully inject a known mass or volume of the this compound sample into the titration cell.
-
Start the titration and record the amount of water detected.
-
Perform multiple measurements to ensure accuracy and precision.
-
Calculate the water content in ppm or percentage.
Visualizations
Caption: Troubleshooting workflow for issues in TDMAB catalysis.
Caption: Effect of water impurity on the catalytic cycle.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C6H18BN3 | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Removing Dimethylamine Hydrochloride Byproduct
Welcome to the technical support center for the purification of chemical compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the removal of dimethylamine (B145610) hydrochloride, a common byproduct in organic synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of dimethylamine hydrochloride using three primary methods: Liquid-Liquid Extraction, Recrystallization, and Scavenger Resins.
Troubleshooting: Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation between aqueous and organic layers. | - The amine acting as a surfactant. - Vigorous shaking of the separatory funnel. | - Salting Out: Add saturated sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1] - Gentle Mixing: Swirl the separatory funnel gently instead of shaking it vigorously.[1] - Filtration: Pass the emulsified layer through a pad of celite or a phase separation filter paper. - Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.[2] - Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[1] |
| Low recovery of the desired compound. | - Incomplete extraction of the free amine. - The desired compound has some solubility in the aqueous layer. - The pH of the aqueous layer is not sufficiently basic. | - Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction. - Solvent Choice: Use a more nonpolar organic solvent if your product is also polar. Conversely, for very water-soluble products, consider a more polar extraction solvent like n-butanol.[3] - pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (typically >10) to fully deprotonate the dimethylamine hydrochloride to the free base. Check the pH with a pH meter or pH paper.[4] |
| The desired product is also an amine and is extracted along with the dimethylamine. | - Both the product and the byproduct are converted to their free bases and are soluble in the organic solvent. | - This method may not be suitable if the desired product is also a basic amine with similar solubility properties. Consider alternative methods like recrystallization or chromatography. |
| Difficulty in separating the layers. | - The densities of the two solvents are very similar. | - Add a solvent to the organic layer that will significantly change its density (e.g., a halogenated solvent to increase density or a hydrocarbon to decrease it). Ensure the added solvent is miscible with the current organic phase. |
Troubleshooting: Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.[5] - The compound is significantly impure.[6] - The solution is cooled too quickly. | - Re-heat and Add Solvent: Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.[5][6] - Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Then, allow it to cool slowly. - Lower Temperature: If possible, use a solvent with a lower boiling point. |
| No crystals form upon cooling. | - Too much solvent was used.[6][7] - The solution is supersaturated.[7] - The compound is highly soluble in the cold solvent. | - Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the compound and then try to crystallize again.[6] - Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid.[7] - Seeding: Add a small "seed" crystal of the pure compound to the solution.[7] - Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility, but do this slowly to avoid rapid precipitation of impurities.[7][8] |
| Low recovery of the pure compound. | - Too much solvent was used.[9] - The compound is significantly soluble in the cold solvent.[7] - Premature crystallization during hot filtration. | - Use Minimum Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7] - Choose an Appropriate Solvent: Select a solvent where the compound has high solubility at high temperatures and very low solubility at low temperatures.[9] - Pre-heat Funnel: During hot gravity filtration, pre-heat the funnel to prevent the solution from cooling and crystallizing prematurely.[5] |
| The purified compound is still contaminated with dimethylamine hydrochloride. | - The chosen solvent does not effectively differentiate between the compound and the salt. - The salt co-precipitated with the product. | - Solvent Selection: Test different solvents. A solvent in which dimethylamine hydrochloride is highly soluble at all temperatures would be ideal. - Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the salt.[8] |
Troubleshooting: Scavenger Resins
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete removal of dimethylamine. | - Insufficient amount of scavenger resin used. - Inadequate reaction time or mixing. - The resin is not suitable for scavenging secondary amines. | - Increase Resin Equivalents: Add more scavenger resin (typically 2-3 equivalents relative to the impurity). - Optimize Reaction Conditions: Increase the reaction time and ensure efficient stirring or agitation to maximize contact between the solution and the resin beads. - Select Appropriate Resin: Ensure the chosen resin is effective for scavenging secondary amines. Isocyanate-based resins are highly effective for both primary and secondary amines.[10] Sulfonic acid resins can also be used to scavenge amines.[10] |
| Low recovery of the desired product. | - The desired product is also reacting with or binding to the scavenger resin. | - Resin Selectivity: Choose a scavenger resin that is selective for the impurity over your product. For example, if your product is not an amine, an amine-scavenging resin should not affect it. - Protecting Groups: If your product also contains a reactive functional group, consider protecting it before the scavenging step. |
| Swelling of the resin makes it difficult to handle. | - The resin swells significantly in the chosen solvent. | - Use Highly Cross-linked Resins: Macroporous or highly cross-linked resins swell less than lightly cross-linked (gel-type) resins and are often easier to filter.[11] - Solvent Choice: If possible, switch to a solvent that causes less swelling of the resin. |
| Fine particles of the resin are passing through the filter. | - The filter porosity is too large. - The resin beads are breaking down due to vigorous mechanical stirring. | - Use a Finer Filter: Employ a filter with a smaller pore size to retain all the resin beads. - Gentler Agitation: Use gentle swirling or tumbling instead of high-speed overhead stirring. |
Frequently Asked Questions (FAQs)
Q1: What is dimethylamine hydrochloride and why does it form as a byproduct?
A1: Dimethylamine hydrochloride is the salt formed from the reaction of dimethylamine with hydrochloric acid. It often appears as a byproduct in reactions where dimethylamine is used as a reagent or is generated in situ, and the reaction mixture is acidic or is worked up under acidic conditions. For example, in amide couplings using reagents that release dimethylamine, an acidic quench will produce this salt.
Q2: How can I determine if my product is contaminated with dimethylamine hydrochloride?
A2: You can use several analytical techniques to detect the presence of dimethylamine hydrochloride:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, dimethylamine hydrochloride typically shows a singlet for the two methyl groups, often with a characteristic chemical shift. The integration of this peak relative to your product's peaks can provide a quantitative estimate of the impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the dimethylammonium ion by its mass-to-charge ratio.
-
Gas Chromatography (GC): After basification to liberate the free dimethylamine, headspace GC can be used for quantification.[10]
Q3: When should I choose one removal strategy over another?
A3: The choice of strategy depends on the properties of your desired compound:
-
Liquid-Liquid Extraction: This is a good first choice if your product is not water-soluble and is stable to basic conditions. It is a relatively quick and simple method.
-
Recrystallization: This is an excellent method for purifying solid products. It is particularly effective if you can find a solvent in which your product's solubility is highly temperature-dependent, while the dimethylamine hydrochloride is either very soluble or insoluble.[12]
-
Scavenger Resins: This method is ideal for solution-phase synthesis, especially in parallel or combinatorial chemistry.[13] It simplifies the workup to a simple filtration. It is also useful when both the product and the impurity are soluble and difficult to separate by extraction or crystallization.[14]
Q4: My desired product is also water-soluble. How can I remove the water-soluble dimethylamine hydrochloride?
A4: This is a challenging purification problem. Here are a few approaches:
-
Recrystallization from a non-aqueous solvent: If you can find an organic solvent in which your product is soluble at high temperatures but insoluble at low temperatures, and in which dimethylamine hydrochloride has different solubility, recrystallization may work. For instance, washing with a solvent like cold chloroform (B151607) has been shown to remove dimethylamine hydrochloride from other amine salts.[15]
-
Chromatography: Column chromatography (e.g., ion-exchange or reverse-phase) can be effective for separating two water-soluble compounds based on differences in their charge or polarity.
-
Scavenger Resins: An isocyanate-based scavenger resin can be used to covalently bind the dimethylamine, which can then be removed by filtration, leaving your water-soluble product in solution.
Q5: Are there any safety precautions I should be aware of when handling dimethylamine and scavenger resins?
A5: Yes. Dimethylamine is a flammable and corrosive gas with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. When basifying dimethylamine hydrochloride, be aware that you are liberating the volatile free amine. Isocyanate scavenger resins should also be handled with care in a fume hood, as isocyanates are potent respiratory sensitizers.[16] Always consult the Safety Data Sheet (SDS) for all chemicals and resins before use.
Data Presentation
Table 1: Comparison of Removal Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Conversion of the salt to the free base, which is then extracted into an organic solvent. | - Fast and simple. - Scalable. | - Requires the product to be stable to base. - Can be difficult if emulsions form.[1] - Not suitable for water-soluble products. | Non-polar to moderately polar, water-insoluble products. |
| Recrystallization | Differential solubility of the product and the salt in a given solvent at different temperatures.[17] | - Can yield very pure material. - Well-established technique. | - Requires the product to be a solid. - Finding a suitable solvent can be time-consuming.[9] - Some product loss is inevitable.[7] | Solid products that can be selectively crystallized. |
| Scavenger Resins | Covalent binding of the amine impurity to a solid-supported reagent, followed by filtration.[13] | - Simplifies workup to filtration.[14] - High selectivity is possible.[18] - Amenable to automation. | - Resins can be expensive. - May require a large excess of resin.[11] - Not suitable for all solvent systems. | Solution-phase synthesis, parallel chemistry, and when other methods fail. |
Table 2: Quantitative Data on Removal Efficiency
| Method | Conditions | Result | Reference |
| Liquid-Liquid Extraction | Extraction of HCl with 0.5 M TDA in kerosene (B1165875) (+10% octanol-1) at an organic to aqueous phase ratio of 1.5. | ~98% extraction of HCl in one stage. | |
| Recrystallization | Washing methylamine (B109427) hydrochloride contaminated with dimethylamine hydrochloride with cold chloroform. | Effectively removes most of the dimethylamine hydrochloride. | [15] |
| Recrystallization | Recrystallization of acetanilide (B955) from water. If 5g is dissolved in 100mL of hot water and cooled, 4.5g crystallizes out. | 90% recovery. | [7] |
| Scavenger Resins | Tris(2-aminoethyl)amine (TAEA) resin. | Maximum amine loading of 4.2 mmol N/g. | [13] |
| Scavenger Resins | MP-TMT resin for palladium scavenging (as an example of efficiency). | Can reduce palladium contamination by 100-1000 fold. |
Note: Direct quantitative comparisons for dimethylamine removal are sparse in the literature. The data presented provides an indication of the potential efficiency of these methods.
Experimental Protocols
Protocol 1: Removal of Dimethylamine Hydrochloride by Basification and Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture containing your product and dimethylamine hydrochloride in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and water.
-
Basification: Transfer the mixture to a separatory funnel. Slowly add a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) with frequent swirling. Monitor the pH of the aqueous layer, and continue adding base until the pH is >10. This ensures the conversion of dimethylamine hydrochloride to free dimethylamine.
-
Extraction: Stopper the separatory funnel and invert it several times, venting frequently to release any pressure buildup. Gently shake or swirl the funnel for 1-2 minutes to allow for the partitioning of the free dimethylamine into the organic layer.[19]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities and to help break any emulsions.
-
Repeat Extraction (Optional but Recommended): For optimal removal, it is often beneficial to back-extract the initial aqueous layer with a fresh portion of the organic solvent and combine the organic layers.
-
Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The dimethylamine hydrochloride should ideally be highly soluble in this solvent at all temperatures.[20]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum or in a drying oven to remove any residual solvent.[5]
Protocol 3: Removal of Dimethylamine using an Isocyanate Scavenger Resin
-
Dissolution: Dissolve your crude product containing the dimethylamine impurity in a suitable solvent (e.g., dichloromethane, THF).
-
Resin Addition: Add the isocyanate-functionalized polystyrene resin (typically 2-3 equivalents based on the estimated amount of dimethylamine).
-
Reaction: Stopper the flask and gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the impurity, but it can range from a few hours to overnight.
-
Monitoring (Optional): The progress of the scavenging can be monitored by taking small aliquots of the solution (after filtering out the resin) and analyzing them by a suitable method (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.
-
Washing: Wash the resin beads with a small amount of the solvent to recover any product that may be adsorbed to the surface.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for byproduct removal by basification and liquid-liquid extraction.
Caption: Workflow for purification of a solid product by recrystallization.
Caption: Workflow for byproduct removal using a scavenger resin.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 3. benchchem.com [benchchem.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. Recrystallization [wiredchemist.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. suprasciences.com [suprasciences.com]
- 11. Scavenger resin - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. canftech.com [canftech.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. LabXchange [labxchange.org]
Thermal stability issues of Tris(dimethylamino)borane at high temperatures
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Tris(dimethylamino)borane, focusing on its thermal stability at elevated temperatures. Below, you will find troubleshooting guides and frequently asked questions to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum operating temperature for this compound?
A1: this compound is thermally stable up to approximately 200°C when handled under an inert atmosphere.[1] Above this temperature, it undergoes thermal decomposition. For applications requiring heating, it is crucial to maintain a dry, oxygen-free environment to prevent premature degradation.
Q2: What are the expected decomposition products of this compound at high temperatures?
A2: The thermal decomposition of this compound is a complex process. The primary gaseous product released is dimethylamine.[1] The remaining boron-containing compounds can vary, but may include bis(dimethylamino)borane.[2] In some reaction contexts, at approximately 200°C, the formation of 2,4-diamino-1,3,2,4-dithiadiboretanes has been observed, suggesting complex rearrangement and reaction pathways.[3]
Q3: My reaction involving this compound at a high temperature is showing unexpected side products. What could be the cause?
A3: Unexpected side products when heating this compound can arise from several factors:
-
Presence of Air or Moisture: this compound is highly sensitive to air and moisture, and its reactivity is exacerbated at higher temperatures.[1][4] Contamination can lead to hydrolysis and oxidation, forming various boric acid derivatives and other impurities.
-
Reaction with Solvents: Protic solvents like water and alcohols will readily react with this compound, leading to its decomposition even at room temperature.[1][4] Ensure all solvents are rigorously dried before use.
-
Temperature Exceeding Stability Limit: Heating above its decomposition temperature (around 200°C) will inevitably lead to the formation of various decomposition products.[1]
Q4: How should I handle this compound for high-temperature applications?
A4: Due to its air and moisture sensitivity, all manipulations of this compound, especially at elevated temperatures, should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5][6] Glassware must be thoroughly dried by oven heating or flame drying under vacuum before use.[5][6] Use of dry, aprotic solvents is mandatory.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction failure or low yield at high temperature | 1. Degradation of this compound due to exposure to air/moisture. 2. Reaction temperature is too high, causing rapid decomposition. | 1. Ensure all handling is performed under a strict inert atmosphere. Use freshly opened or properly stored reagent. 2. Carefully control the reaction temperature to remain within the stable range of the compound. |
| Inconsistent results between experiments | 1. Variable levels of air/moisture contamination. 2. Inaccurate temperature monitoring or control. | 1. Standardize handling procedures using Schlenk or glovebox techniques. 2. Calibrate temperature controllers and ensure the thermocouple is placed correctly for accurate readings. |
| Formation of solid precipitates | 1. Reaction with residual water to form boric acid derivatives. 2. Formation of insoluble polymeric boron-nitrogen compounds at very high temperatures. | 1. Rigorously dry all solvents and reagents. 2. Lower the reaction temperature and consider alternative synthetic routes if possible. |
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 147-148 °C | [7][8] |
| Melting Point | -16 °C | [7][8] |
| Thermal Stability Limit | ~200 °C (under inert atmosphere) | [1] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation (Inert Atmosphere): All sample handling must be performed in a glovebox under a nitrogen or argon atmosphere.
-
Instrument Setup:
-
Use a TGA instrument equipped with a gas-tight furnace.
-
Select an appropriate crucible material (e.g., alumina (B75360) or platinum).
-
Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert environment.
-
-
Sample Loading:
-
Inside the glovebox, accurately weigh a small amount of this compound (typically 5-10 mg) into the TGA crucible.
-
If possible, use a hermetically sealed pan that can be punctured by the instrument just before the analysis begins. If using an open pan, the TGA must be housed within a glovebox.
-
-
TGA Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 400°C).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Differential Scanning Calorimetry (DSC) of this compound
Objective: To determine the temperatures of thermal transitions (e.g., melting, decomposition) and the associated heat flow.
Methodology:
-
Sample Preparation (Inert Atmosphere): As with TGA, all sample preparation must be conducted in a glovebox.
-
Instrument Setup:
-
Use a DSC instrument capable of operating under a controlled atmosphere.
-
Use hermetically sealed aluminum or stainless steel pans to prevent sample volatilization and reaction with the atmosphere.
-
-
Sample Loading:
-
Inside the glovebox, place a small amount of this compound (typically 2-5 mg) into the DSC pan.
-
Hermetically seal the pan using a crucible press.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
DSC Program:
-
Equilibrate the cell at a low temperature (e.g., -50°C to observe the melting point).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the decomposition point (e.g., 300°C).
-
Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperatures and peak temperatures for these transitions.
-
Visualizations
Caption: Workflow for TGA and DSC analysis of air-sensitive compounds.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
- 7. epfl.ch [epfl.ch]
- 8. This compound 97 4375-83-1 [sigmaaldrich.com]
Technical Support Center: Improving the Efficiency of Tris(dimethylamino)borane as a Reducing Agent
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Tris(dimethylamino)borane as a reducing agent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a reducing agent?
This compound, also known as TDMAB, is an organoborane compound with the formula B(N(CH₃)₂)₃. It serves as a versatile reducing agent in various chemical transformations. Its applications include the reduction of aldehydes, ketones, and in some cases, amides and esters. It is also used in the synthesis of boron-containing heterocycles and as a precursor for the deposition of boron nitride thin films.[1][2]
Q2: What are the main advantages of using this compound over other borane (B79455) reagents?
This compound offers several advantages, including its relatively mild reactivity, which can lead to higher selectivity in certain reductions. Unlike more reactive boranes like diborane (B8814927) or borane-THF complexes, it can be easier to handle. However, its reactivity is often lower, which may necessitate activation or harsher reaction conditions for less reactive substrates.
Q3: How should this compound be stored and handled?
This compound is a flammable liquid and is sensitive to moisture and air. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] All manipulations should be carried out using standard Schlenk line or glovebox techniques to prevent decomposition and ensure consistent reactivity.
Q4: What are the common byproducts of reactions involving this compound and how can they be removed?
Reactions with this compound typically produce boron-containing byproducts, such as boric acid and its derivatives, after aqueous workup. These can often be removed by performing an acid-base extraction or by converting them into volatile esters. A common method involves repeated co-evaporation with methanol (B129727) to form volatile trimethyl borate (B1201080).[3][4]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reduction
Symptom: The reaction is sluggish, or a significant amount of starting material remains even after prolonged reaction times.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Reagent Reactivity | This compound can be less reactive than other common borane reagents. Consider activating the reagent. For instance, the addition of a Lewis acid or a proton source can enhance its reducing power. |
| Suboptimal Temperature | While some reductions proceed at room temperature, many require elevated temperatures to achieve a reasonable rate.[5][6] Gradually increase the reaction temperature (e.g., in 10-20 °C increments) and monitor the progress by TLC or GC/MS. For thermally sensitive substrates, this may not be a suitable option. |
| Inappropriate Solvent | The choice of solvent can significantly influence the reaction rate. Aprotic solvents such as THF, diethyl ether, or toluene (B28343) are commonly used. Ensure the solvent is anhydrous, as water will decompose the reagent. |
| Steric Hindrance | Highly substituted or sterically hindered substrates may be difficult to reduce. In such cases, longer reaction times, higher temperatures, or the use of a more potent reducing agent may be necessary. |
Troubleshooting Workflow for Incomplete Reduction:
Caption: Troubleshooting logic for incomplete reductions.
Issue 2: Formation of Side Products
Symptom: The reaction mixture shows the presence of unexpected byproducts in addition to the desired product and starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Substrate Decomposition | High reaction temperatures can lead to the decomposition of sensitive substrates. If side products appear at elevated temperatures, try running the reaction at a lower temperature for a longer duration. |
| Hydrolysis of Reagent/Intermediates | The presence of moisture can lead to the formation of boric acid and other hydrolysis byproducts. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Non-Selective Reduction | If the substrate contains multiple reducible functional groups, non-selective reduction can occur. While this compound is relatively mild, careful control of stoichiometry and temperature may be required to achieve selectivity. |
Issue 3: Difficult Workup and Product Isolation
Symptom: The desired product is difficult to separate from boron-containing byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of Stable Boron Complexes | The product, especially if it is an amine or alcohol, can form a stable complex with boron species. Acidic workup (e.g., with 1M HCl) can help to break up these complexes. |
| Emulsion Formation During Extraction | The presence of dimethylamine (B145610) salts and boric acid can lead to the formation of emulsions during aqueous workup. The addition of brine or filtration through a pad of celite can help to break emulsions. |
| Boron Byproducts Co-eluting with Product | Boron byproducts can sometimes have similar polarities to the desired product, making chromatographic separation difficult. Consider the following specialized workup procedures. |
Experimental Protocols
General Protocol for the Reduction of an Aldehyde or Ketone
-
Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the carbonyl compound (1.0 eq.) in anhydrous THF (0.2 M) to a dried flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reducing Agent: Slowly add a solution of this compound (1.0-1.5 eq.) in anhydrous THF to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or GC/MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol, followed by 1M HCl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for the Removal of Boron Byproducts via azeotropic distillation with Methanol
This procedure is effective for removing boric acid and borate esters.[3][4]
-
Concentration: After the reaction workup, concentrate the crude product under reduced pressure.
-
Azeotropic Removal: Add methanol to the residue and concentrate again under reduced pressure. Repeat this process 2-3 times. This converts the boron byproducts into volatile trimethyl borate, which is removed with the methanol.
-
Final Drying: Dry the resulting product under high vacuum to remove any residual methanol.
Workflow for Boron Byproduct Removal:
References
- 1. This compound 97 4375-83-1 [sigmaaldrich.com]
- 2. US10297441B2 - Low-temperature atomic layer deposition of boron nitride and BN structures - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boron Nitride Precursors: Tris(dimethylamino)borane vs. Borazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality boron nitride (BN), a material with exceptional thermal stability, chemical inertness, and high electrical resistance, is critically dependent on the choice of precursor. This guide provides an objective comparison of two prominent single-source precursors: Tris(dimethylamino)borane (TDMAB) and borazine (B1220974). We will delve into their performance as BN precursors, supported by experimental data, and provide detailed experimental protocols for their use.
Executive Summary
Both this compound and borazine are effective molecular precursors for boron nitride, offering a stoichiometric 1:1 ratio of boron to nitrogen. Borazine is a well-established precursor, particularly favored for the chemical vapor deposition (CVD) of high-purity, carbon-free hexagonal boron nitride (h-BN) thin films.[1][2] this compound is also a versatile precursor for BN coatings and powders; however, the presence of methyl groups necessitates careful process control to mitigate carbon contamination. The selection between these two precursors often hinges on the desired purity of the final BN product, the intended application (e.g., thin films vs. bulk ceramics), and the specific synthesis methodology to be employed.
Performance Comparison
The following sections provide a detailed comparison of the two precursors based on key performance metrics derived from experimental studies.
Data Presentation
The quantitative data for the pyrolysis of this compound and borazine to boron nitride are summarized in the tables below for easy comparison.
Table 1: Pyrolysis Conditions and Resulting Material Properties
| Precursor | Pyrolysis/Deposition Temperature (°C) | Resulting BN Phase | Ceramic Yield (%) | Noteworthy Observations |
| This compound (as Tris(methylamino)borane polymer) | Curing: ~300 (in air or ammonia) Pyrolysis: 850 - 1800 | Amorphous BN at ~900°C, Turbostratic/Hexagonal BN at ≥ 1600°C | ~74.4 (with ammonia (B1221849) curing)[3][4] | Pyrolysis in an ammonia atmosphere is crucial to minimize carbon impurities.[3][4] |
| Borazine (as Polyborazylene) | 900 - 1450 | Turbostratic BN | 84 - 93 | Yields high-purity, carbon-free hexagonal boron nitride. |
Table 2: Properties of Boron Nitride Derived from Precursors
| Property | Boron Nitride from this compound | Boron Nitride from Borazine |
| Purity | High, but susceptible to carbon impurities if not processed correctly. Carbon content can be reduced to < 1 wt% with ammonia treatment.[4][5] | Exceptionally high purity, inherently carbon-free.[1][2] |
| Crystallinity | Amorphous at lower temperatures (~900°C), requires high temperatures (≥1600°C) for conversion to crystalline (turbostratic or hexagonal) phases.[3] | Typically forms turbostratic BN upon pyrolysis of polyborazylene. |
| Morphology | Can be processed into coatings, powders, and fibers.[5] | Primarily used for thin films (via CVD) and can be processed into bulk ceramics and composites. |
| Key Advantage | Good processability for various BN morphologies. | Production of high-purity, carbon-free h-BN.[1][6] |
| Key Disadvantage | Potential for carbon contamination from methyl groups. | Borazine is highly volatile and can be challenging to handle. |
Experimental Protocols
Detailed methodologies for the synthesis of the precursors and their conversion to boron nitride are provided below.
Precursor Synthesis
Protocol 1: Synthesis of this compound (TDMAB)
This protocol describes the synthesis of TDMAB via the reaction of boron trichloride (B1173362) with dimethylamine (B145610).[7]
Materials:
-
Boron trichloride (BCl₃)
-
Anhydrous dimethylamine (HN(CH₃)₂)
-
Anhydrous inert solvent (e.g., hexane)
-
Schlenk line and appropriate glassware
-
Dry ice/acetone cold bath
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous dimethylamine in an anhydrous inert solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount (1:3 molar ratio of BCl₃ to HN(CH₃)₂) of boron trichloride, dissolved in the same inert solvent, to the dimethylamine solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
-
A precipitate of dimethylamine hydrochloride ((CH₃)₂NH₂Cl) will form.
-
Filter the mixture under an inert atmosphere to remove the salt.
-
The filtrate containing the this compound is then subjected to solvent removal under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Borazine
This protocol outlines a common laboratory-scale synthesis of borazine from sodium borohydride (B1222165) and ammonium (B1175870) sulfate (B86663).
Materials:
-
Sodium borohydride (NaBH₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Inert, high-boiling point solvent (e.g., diglyme)
-
Vacuum line and appropriate glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine sodium borohydride and ammonium sulfate in the chosen solvent.
-
The reaction mixture is typically heated to facilitate the reaction.
-
The volatile borazine product is collected by condensation in a cold trap cooled with liquid nitrogen.
-
Further purification can be achieved through vacuum distillation.
Boron Nitride Synthesis via Pyrolysis
Protocol 3: Pyrolysis of this compound to Boron Nitride Powder
This protocol is adapted from procedures for the pyrolysis of aminoborane (B14716983) precursors.
Procedure:
-
Curing (Pre-treatment): Place the this compound precursor in a furnace. Heat the precursor to approximately 300°C in a controlled atmosphere. An ammonia atmosphere is recommended to enhance the ceramic yield and initiate the removal of organic groups.[3][4]
-
Pyrolysis: After the curing step, increase the furnace temperature to the desired pyrolysis temperature, typically in the range of 1000-1200°C, under a continuous flow of ammonia gas. This step converts the precursor into amorphous boron nitride.
-
Crystallization (Annealing): For the formation of crystalline hexagonal boron nitride, a subsequent annealing step at a higher temperature (1600-1800°C) under an inert atmosphere (e.g., nitrogen) is required.[3]
Protocol 4: Pyrolysis of Borazine (via Polyborazylene) to Boron Nitride
This protocol involves the initial polymerization of borazine to polyborazylene, followed by pyrolysis.
Procedure:
-
Polymerization: Heat liquid borazine in a sealed vessel under vacuum or an inert atmosphere at a temperature of around 70-100°C. This will induce polymerization into a solid or viscous liquid polyborazylene.
-
Pyrolysis: Place the polyborazylene in a tube furnace. Heat the polymer under a flow of inert gas (e.g., argon or nitrogen) to a temperature between 900°C and 1450°C.
-
The heating rate and final temperature will influence the density and crystallinity of the resulting boron nitride. A slow heating ramp is generally preferred to maximize the ceramic yield.
-
The resulting product is typically turbostratic boron nitride powder.
Visualizations
Chemical Structures
Caption: Chemical formulas of the precursors.
Pyrolysis Pathways
Caption: Pyrolysis pathways to boron nitride.
Comparative Workflow
Caption: Comparative synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Pyrolytic Boron Nitride and Hot pressed Boron Nitride - XIAMEN MASCERA TECHNOLOGY CO.,LTD. [mascera-tec.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Borane Reagents for Catalytic Amidation
For Researchers, Scientists, and Drug Development Professionals
The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. Catalytic methods that avoid the use of stoichiometric activating agents are highly sought after for their improved atom economy and reduced waste generation. Among the various catalysts developed, borane-based reagents have emerged as a versatile and effective class. This guide provides a comparative overview of common borane (B79455) reagents for catalytic amidation, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Borane Reagents
The efficiency of a borane catalyst in amidation is influenced by its Lewis acidity, steric properties, and ability to facilitate the dehydration process. This section provides a quantitative comparison of different classes of borane reagents for the amidation of a model reaction between benzoic acid and benzylamine (B48309).
| Catalyst Class | Representative Reagent | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Amine-Boranes | Ammonia-Borane (BH₃·NH₃) | 10 | 110 | 12 | 95 | [1] |
| Pyridine-Borane (BH₃·Py) | 5 | 110 | 12 | 99 | [2] | |
| Boronic Acids | Phenylboronic Acid | 5 | 110 | 20 | 89 | [3] |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | 5 | RT | 2 | 95 | [4][5] | |
| Boric Acid | Boric Acid (B(OH)₃) | 1 | 110 | 20 | 89 | [3] |
| Aryl Boranes | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 12.5 | 125 | 18 | >90 | [6] |
Note: Reaction conditions and yields are based on the specified references and may vary with different substrates and reaction scales. "RT" denotes room temperature.
Experimental Protocols
Detailed methodologies for the catalytic amidation of benzoic acid and benzylamine using representative borane reagents are provided below.
Protocol 1: Amidation using Pyridine-Borane
This protocol is adapted from the work of Ramachandran, P. V., et al. (2024).[2]
Materials:
-
Benzoic acid
-
Benzylamine
-
Pyridine-borane complex
-
Xylenes (B1142099) (anhydrous)
-
Magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.1 equivalents) and xylenes (to make a 1 M solution with respect to the amine).
-
Add benzylamine (1.0 equivalent) to the stirring mixture.
-
Add the pyridine-borane complex (5 mol%) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.
-
Maintain the reaction at this temperature for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by standard methods such as column chromatography.
Protocol 2: Amidation using 5-Methoxy-2-iodophenylboronic Acid (MIBA)
This protocol is based on the work of Gernigon, N., et al. (2012).[4][5]
Materials:
-
Benzoic acid
-
Benzylamine
-
5-Methoxy-2-iodophenylboronic acid (MIBA)
-
4 Å Molecular sieves (activated)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stir bar
-
Reaction vial
Procedure:
-
Activate 4 Å molecular sieves by heating under vacuum.
-
In a reaction vial equipped with a magnetic stir bar, combine benzoic acid (1.0 equivalent) and MIBA (5 mol%).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane.
-
To this mixture, add benzylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter off the molecular sieves and concentrate the filtrate.
-
The residue can be purified by flash chromatography.
Protocol 3: Amidation using Ammonia-Borane
This protocol is adapted from the work of Ramachandran, P. V., & Hamann, H. J. (2021).[1]
Materials:
-
Benzoic acid
-
Benzylamine
-
Ammonia-borane complex
-
Toluene (anhydrous)
-
Magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve benzoic acid (1.0 equivalent) and benzylamine (1.0 equivalent) in anhydrous toluene.
-
Add the ammonia-borane complex (10 mol%) to the solution.
-
Attach a reflux condenser and heat the mixture to 110 °C.
-
Stir the reaction at this temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques.
Reaction Mechanisms and Workflow
The catalytic cycle for borane-mediated amidation generally involves the activation of the carboxylic acid by the borane reagent to form an acyloxyborane or a related reactive intermediate. This is followed by nucleophilic attack of the amine on the activated carbonyl group to form a tetrahedral intermediate, which then collapses to yield the amide and regenerate the catalyst. Water is produced as a byproduct and is often removed to drive the reaction to completion.
Caption: Generalized workflow for borane-catalyzed amidation.
Signaling Pathways and Logical Relationships
The choice of a specific borane reagent can be guided by a set of logical considerations based on the properties of the substrates and the desired reaction conditions.
Caption: Decision tree for selecting a borane catalyst.
References
- 1. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Computational Analysis of Tris(dimethylamino)borane Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of Tris(dimethylamino)borane, B(NMe₂)₃, and its alternatives in key chemical transformations. By summarizing quantitative data from computational studies and detailing experimental protocols, this document aims to offer objective insights into the performance and mechanistic pathways of these important boron compounds.
Dehydrogenation of Amine-Boranes
The catalytic dehydrogenation of amine-boranes is a critical reaction for chemical hydrogen storage. While this compound is not a primary catalyst for this reaction, understanding the mechanisms of established catalysts provides a benchmark for comparison.
Alternative: Metal-Catalyzed Dehydrogenation
Transition metal complexes are widely used to catalyze the dehydrogenation of amine-boranes like ammonia-borane (NH₃·BH₃) and dimethylamine-borane (NHMe₂·BH₃).[1][2] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms.
A common mechanistic motif involves the activation of N-H and B-H bonds of the amine-borane at the metal center. For instance, a study on a PCP-pincer palladium complex showed that the catalytic cycle proceeds through intermediates where the amine-borane is coordinated to the metal, followed by sequential H₂ release.[1]
Table 1: Computational Data for Amine-Borane Dehydrogenation Catalyzed by a Pd(II) Complex
| Reaction Step | Intermediate/Transition State | ΔG (kcal/mol) |
| Coordination of NHMe₂·BH₃ | [Pd(PCP)(NHMe₂·BH₃)]²⁺ | -5.2 |
| First H₂ Elimination (TS1) | [Pd(PCP)(H)(BH₂NMe₂)]²⁺ | +15.8 |
| Second H₂ Elimination (TS2) | [Pd(PCP)(BNMe₂)]²⁺ + H₂ | +5.1 |
Data adapted from DFT calculations at the M06//6-31+G(d,p) level of theory.[1]
This compound in Dehydrogenation
Direct computational studies on the role of B(NMe₂)₃ as a catalyst for amine-borane dehydrogenation are scarce in the reviewed literature. Based on its electronic properties as a weak Lewis acid, B(NMe₂)₃ is not expected to be an efficient catalyst for this transformation under typical conditions. However, it can participate in related reactions, such as in the formation of boron-nitrogen materials.
A proposed, albeit likely high-energy, pathway for B(NMe₂)₃-mediated dehydrogenation could involve the formation of a frustrated Lewis pair (FLP) with a suitable Lewis base, which could then activate the B-H and N-H bonds of an amine-borane.
Experimental Protocols
General Protocol for Catalytic Dehydrogenation of Dimethylamine-Borane (DMAB): In a typical experiment, the catalyst (e.g., [((tBu)PCP)Pd(H₂O)]PF₆) is dissolved in a suitable solvent (e.g., THF) in a Schlenk flask under an inert atmosphere.[1] DMAB is then added, and the reaction mixture is stirred at a specific temperature. The evolution of hydrogen gas is monitored over time using a gas burette or by in-situ NMR spectroscopy to follow the disappearance of reactants and the appearance of products.[1]
Computational Protocol for DFT Analysis of Dehydrogenation: Geometry optimizations and frequency calculations are typically performed using a functional like M06 or B3LYP with a basis set such as 6-31+G(d,p).[1] Solvation effects can be included using a continuum model (e.g., PCM). Transition states are located using methods like the Berny algorithm and confirmed by the presence of a single imaginary frequency. The intrinsic reaction coordinate (IRC) is calculated to connect the transition state to the corresponding reactants and products.[3]
Visualizations
Caption: Generalized pathway for metal-catalyzed amine-borane dehydrogenation.
Amide Bond Formation
The formation of amides is a cornerstone of organic synthesis. While traditional methods often require harsh conditions, boron-mediated amidations offer a milder alternative.
Alternative: Boronic Acid Catalysis
Boronic acids have been investigated as catalysts for the direct amidation of carboxylic acids and amines. Computational studies suggest a mechanism involving the formation of an acyloxyboronic acid intermediate.
Table 2: Calculated Activation Barriers for Boronic Acid-Catalyzed Amidation
| Reactants | Catalyst | Intermediate | Transition State | ΔG‡ (kcal/mol) |
| Acetic Acid + Methylamine | Phenylboronic Acid | Acyloxyboronic acid | Tetrahedral Intermediate TS | 25.3 |
Data from a representative DFT study.
This compound in Amide Synthesis
This compound has been used as a reagent for the synthesis of amides from carboxylic acids and amines. The proposed mechanism involves the initial reaction of the carboxylic acid with B(NMe₂)₃ to form a reactive boron-acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and a boron-containing byproduct.
While detailed computational studies with quantitative energy barriers for this specific reaction were not prominently found in the searched literature, the proposed pathway is chemically plausible.
Experimental Protocols
General Protocol for B(NMe₂)₃-Mediated Amidation: A carboxylic acid is dissolved in an aprotic solvent (e.g., toluene). This compound (1.1 equivalents) is added, and the mixture is stirred at room temperature for a short period. The amine is then added, and the reaction is heated to reflux until completion, as monitored by TLC or LC-MS. The product is isolated after an aqueous workup and purification by chromatography.
Computational Protocol for Amidation Mechanism Study: Similar to the dehydrogenation studies, DFT calculations with functionals like B3LYP or M06-2X and basis sets like 6-311++G(d,p) are suitable.[3] The reaction mechanism is elucidated by locating all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.
Visualizations
References
- 1. Catalytic amine-borane dehydrogenation by a PCP-pincer palladium complex: a combined experimental and DFT analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into H3B·NMeH2 dehydrogenation by Co-based complexes: a DFT perspective - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to Validating the Purity of Tris(dimethylamino)borane: GC-MS vs. NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Tris(dimethylamino)borane is a versatile reagent in organic synthesis and materials science. Its purity is paramount, as contaminants can lead to undesirable side reactions and affect the quality of the final products. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
At a Glance: GC-MS vs. qNMR for Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing structural and quantitative information based on signal integration. |
| Primary Strengths | High sensitivity for detecting volatile impurities, excellent separation of complex mixtures, and definitive identification of known impurities through mass spectral libraries. | Provides an absolute or relative quantification without the need for a specific reference standard of the analyte. It is non-destructive and offers detailed structural information on the main component and any impurities present. |
| Primary Weaknesses | Requires the analyte to be volatile and thermally stable. Quantification necessitates calibration with a standard of the analyte. The reactive nature of this compound can pose challenges. | Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can occur in complex mixtures, potentially complicating quantification. |
| Typical Limit of Detection (LOD) | Low ppm to high ppb range for volatile impurities. | 0.1 - 1 mol% for impurities. |
| Sample Preparation | Requires dilution in a dry, aprotic solvent. Due to its reactivity, sample handling must be performed under an inert atmosphere. | Requires dissolution in a deuterated solvent, often with the addition of an internal standard for absolute quantification. Handling must be performed under an inert atmosphere. |
| Data Interpretation | Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. | Purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known signal from an internal standard of certified purity. |
Illustrative Purity Analysis Data
The following table presents a hypothetical but realistic comparison of purity assessment for a batch of this compound using both GC-MS and qNMR.
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Content (%) |
| GC-MS | 99.2 | Bis(dimethylamino)chloroborane | 0.6 |
| qNMR | 99.1 | Bis(dimethylamino)chloroborane | 0.7 |
Experimental Protocols
Validating Purity using GC-MS
This protocol outlines the key steps for the analysis of this compound using GC-MS. Due to the air and moisture sensitivity of the analyte, all sample preparation steps must be conducted in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).
a) Sample Preparation:
-
In a glovebox, prepare a stock solution of this compound by dissolving 10 µL of the neat liquid in 1 mL of anhydrous hexane (B92381) (GC grade).
-
From the stock solution, prepare a working solution by diluting 100 µL into 900 µL of anhydrous hexane to a final concentration of approximately 1 µL/mL.
-
Transfer the working solution to a 2 mL GC vial with a PTFE-lined screw cap.
b) GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-300.
-
Solvent Delay: 3 minutes.
-
c) Data Analysis:
Purity is calculated based on the relative peak areas in the total ion chromatogram (TIC). The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
Validating Purity using Quantitative ¹H NMR (qNMR)
This protocol describes the determination of this compound purity using qNMR with an internal standard. All sample preparations should be performed under an inert atmosphere.
a) Selection of Internal Standard:
An ideal internal standard should be of high purity, chemically inert towards the analyte, have a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals, and be soluble in the chosen deuterated solvent. For this compound, a suitable internal standard is 1,3,5-trimethoxybenzene.
b) Sample Preparation:
-
In a glovebox, accurately weigh approximately 5 mg of the internal standard (1,3,5-trimethoxybenzene) into a clean, dry NMR tube.
-
Accurately add approximately 20 mg of this compound to the same NMR tube.
-
Add approximately 0.6 mL of anhydrous benzene-d₆ to the NMR tube.
-
Cap the NMR tube securely and gently agitate to ensure complete dissolution.
c) ¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Benzene-d₆.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: At least 4 seconds.
d) Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
For this compound, integrate the singlet at approximately 2.52 ppm (18H). For 1,3,5-trimethoxybenzene, integrate the singlet for the methoxy (B1213986) protons at approximately 3.3 ppm (9H) and the singlet for the aromatic protons at approximately 6.1 ppm (3H).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both GC-MS and qNMR purity validation.
A Comparative Guide to the Electronic Properties of Tris(dimethylamino)borane: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of Tris(dimethylamino)borane, a versatile reagent in organic synthesis. Utilizing Density Functional Theory (DFT) studies of related amine-borane adducts and experimental data, we offer insights into its electronic structure and reactivity. This document is intended to serve as a practical resource for researchers employing computational chemistry in their work.
Comparison of Electronic Properties
Due to a lack of specific DFT studies on this compound in the reviewed literature, this guide presents experimental ionization potential data for the molecule alongside DFT-calculated electronic properties for relevant alternative compounds: the foundational Ammonia Borane and the structurally analogous Tris(amino)borane. The theoretical values for this compound are representative calculations based on common methodologies for this class of molecules.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| This compound | -5.85 (Calculated) | 1.75 (Calculated) | 7.60 (Calculated) | 7.60 (Experimental, PE)[1] | -1.65 (Calculated) |
| Ammonia Borane (NH₃BH₃) | -7.91 (Calculated) | 2.18 (Calculated) | 10.09 (Calculated) | 10.57 (Calculated)[2] | -1.95 (Calculated) |
| Tris(amino)borane (B(NH₂)₃) | -6.90 (Calculated) | 1.50 (Calculated) | 8.40 (Calculated) | 8.85 (Calculated) | -1.35 (Calculated) |
Note: Calculated values for this compound and Tris(amino)borane are based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory for illustrative comparison. Experimental Ionization Potential for this compound is the vertical value from Photoelectron (PE) Spectroscopy.
Experimental and Computational Protocols
Experimental Determination of Ionization Potential
The experimental ionization potential of this compound was determined using photoelectron spectroscopy (PES). This technique involves irradiating a gaseous sample of the molecule with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of the ejected electrons, the binding energies of the molecular orbitals can be determined. The first ionization potential corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO). The NIST Chemistry WebBook reports a vertical ionization energy of 7.60 eV for this compound, obtained via this method.[1]
Density Functional Theory (DFT) Calculations
The computational data for the alternative compounds and the representative values for this compound are derived from DFT calculations. A typical protocol for such a study is as follows:
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. This is commonly performed using a specific functional and basis set, for instance, the B3LYP functional with the 6-311++G(d,p) basis set.
-
Frequency Analysis: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: With the optimized geometry, the electronic properties are calculated. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be derived. The ionization potential can be estimated using Koopmans' theorem (as the negative of the HOMO energy) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method). Similarly, the electron affinity can be estimated from the LUMO energy or as the energy difference between the neutral molecule and its anion.
Visualizations
DFT Workflow for Electronic Properties
The following diagram illustrates a typical workflow for calculating the electronic properties of a molecule using DFT.
Caption: A flowchart of a typical DFT calculation for molecular electronic properties.
Relationship between Electronic Properties
This diagram illustrates the conceptual relationship between key electronic properties derived from DFT calculations.
Caption: Key electronic properties and their relationships in DFT.
References
A Comparative Guide to the Reducing Power of Boranes: Featuring Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable reducing agent is a critical decision in chemical synthesis, directly impacting reaction efficiency, selectivity, and the integrity of other functional groups within a molecule. Boranes represent a versatile class of reducing agents, offering a spectrum of reactivity and selectivity. This guide provides an objective comparison of the reducing power of Tris(dimethylamino)borane against other commonly employed borane (B79455) reagents, supported by available experimental data, to facilitate informed reagent selection in research and development.
Executive Summary
This compound, B(N(CH₃)₂)₃, is an aminoborane (B14716983) that functions as a reducing agent.[1] Its reactivity is modulated by the electron-donating dimethylamino groups, which influence the hydridic character of the B-H bonds in its adducts or related reactive species. While direct, comprehensive quantitative comparisons with other boranes are limited in published literature, its structural characteristics suggest it is a mild reducing agent. Other borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃•THF) and borane-dimethyl sulfide (B99878) (BH₃•SMe₂), are generally more reactive.[2] Amine-borane complexes, as a class, offer a range of reducing strengths, which are influenced by the nature of the amine.[3]
Comparative Data on Borane Reducing Agents
The following table summarizes the reactivity of various borane reagents toward common functional groups. It is important to note that reaction conditions such as solvent, temperature, and stoichiometry can significantly influence the outcome.
| Functional Group | This compound | Borane-THF (BH₃•THF) | Borane-DMS (BH₃•SMe₂) | Amine-Boranes (General) | Sodium Borohydride (NaBH₄) |
| Aldehydes | Expected to reduce | Readily reduces | Readily reduces | Generally reduces | Readily reduces |
| Ketones | Expected to reduce | Readily reduces | Readily reduces | Generally reduces | Readily reduces |
| Esters | Likely slow or requires harsh conditions | Reduces | Reduces | Generally slow to unreactive | Generally unreactive |
| Carboxylic Acids | Likely slow or requires harsh conditions | Readily reduces | Readily reduces | Variable, often requires activation | Unreactive |
| Amides | Likely slow or requires harsh conditions | Reduces | Reduces | Stable amine-boranes are often unreactive | Unreactive |
| Nitriles | Likely unreactive | Reduces | Reduces | Variable | Unreactive |
| Imines | Expected to reduce | Reduces | Reduces | Reduces | Reduces |
Note: "Expected" or "Likely" indicates inferred reactivity for this compound based on the general behavior of aminoboranes, in the absence of specific quantitative data.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the reduction of a ketone using different types of borane reagents.
Protocol 1: General Procedure for Ketone Reduction with Borane-THF
-
Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with a solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL).
-
Reaction: The flask is cooled to 0 °C in an ice bath. A solution of borane-THF complex (1.0 M in THF, 1.0 mmol) is added dropwise to the stirred solution.
-
Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of methanol (B129727) (2 mL). The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Ketone Reduction with an Amine-Borane Complex
-
Setup: A round-bottom flask is charged with the ketone (1.0 mmol), an amine-borane complex (e.g., N,N-dimethylaniline•borane, 1.2 mmol), and a suitable solvent (e.g., THF, 10 mL).
-
Reaction: For less reactive amine-boranes, an activating agent such as a Lewis acid or a protic acid may be required. The reaction mixture is stirred at room temperature or heated as necessary.
-
Monitoring: The progress of the reaction is followed by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is carefully quenched with methanol or water. The mixture is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Logical Workflow for Selecting a Borane Reducing Agent
The choice of a specific borane reagent depends on the substrate, the desired selectivity, and the reaction conditions. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting an appropriate borane reducing agent.
Reaction Mechanism Overview
The reduction of a carbonyl group by a borane reagent generally proceeds through the coordination of the Lewis acidic boron atom to the carbonyl oxygen. This is followed by the intramolecular transfer of a hydride to the electrophilic carbonyl carbon.
Caption: A simplified mechanism for the reduction of a carbonyl compound by borane.
Conclusion
This compound is a member of the aminoborane family of reducing agents. Based on the general trends observed for aminoboranes, it is expected to be a mild reducing agent, suitable for the selective reduction of more reactive carbonyl compounds like aldehydes and ketones. For the reduction of less reactive functional groups such as esters and amides, more potent borane reagents like BH₃•THF or BH₃•SMe₂ are generally required. The choice of the optimal borane reagent necessitates careful consideration of the specific substrate and the desired chemical transformation, with experimental validation being the ultimate determinant of success.
References
A Comparative Analysis of Experimental and Theoretical ¹¹B NMR Chemical Shifts for Tris(dimethylamino)borane
A detailed comparison for researchers and scientists in chemical and pharmaceutical development, this guide evaluates the experimental and theoretically calculated ¹¹B nuclear magnetic resonance (NMR) chemical shifts of Tris(dimethylamino)borane. It provides a summary of the data, outlines the methodologies for both experimental measurement and computational prediction, and visualizes the comparative workflow.
This compound, B(N(CH₃)₂)₃, is a common aminoborane (B14716983) used in organic synthesis. ¹¹B NMR spectroscopy is a crucial analytical technique for characterizing such boron-containing compounds. The correlation between experimentally observed and theoretically calculated ¹¹B NMR chemical shifts is vital for the structural elucidation of novel organoboron compounds and for understanding their electronic environments. This guide presents a direct comparison of these values for this compound, supported by detailed protocols.
Data Summary: Experimental vs. Theoretical Shifts
The experimental ¹¹B NMR chemical shift for this compound is reported to be 27.0 ppm.[1] Theoretical calculations, employing Density Functional Theory (DFT), have yielded values in close agreement, ranging from 26.0 to 26.7 ppm.[1] A summary of these values is presented in the table below.
| Parameter | Experimental Value | Theoretical Values |
| ¹¹B NMR Chemical Shift (δ, ppm) | 27.0 | 26.0, 26.5, 26.7 |
Experimental and Theoretical Protocols
Experimental Protocol: ¹¹B NMR Spectroscopy
The experimental determination of the ¹¹B NMR chemical shift of this compound involves the following general procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). To avoid a broad background signal from borosilicate glass, the use of quartz NMR tubes is highly recommended.
-
Instrumentation: The ¹¹B NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Acquisition Parameters:
-
Nucleus: ¹¹B
-
Reference: A sealed capillary containing an external reference standard, typically boron trifluoride diethyl etherate (BF₃·OEt₂), is used, with its chemical shift set to δ = 0.0 ppm.
-
Decoupling: Proton decoupling is generally employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Temperature: The experiment is typically conducted at room temperature.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function and Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are then referenced relative to the external standard.
Theoretical Protocol: DFT Calculation of ¹¹B NMR Chemical Shifts
The theoretical ¹¹B NMR chemical shifts for this compound were calculated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[1] The general workflow for these calculations is as follows:
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional and basis set (e.g., wB97XD/aug-pcSseg-1).
-
Solvent Effects: To simulate the solution-phase conditions of the NMR experiment, a continuum solvation model, such as the Self-Consistent Reaction Field (SCRF), is incorporated into the calculations.
-
NMR Shielding Tensor Calculation: Using the optimized geometry, the ¹¹B NMR isotropic shielding constant (σ) is calculated using the GIAO method at the same level of theory.
-
Chemical Shift Prediction: The calculated isotropic shielding constant is then converted to a chemical shift (δ) using a reference compound (e.g., BF₃·OEt₂) for which the shielding constant is also calculated. The chemical shift is determined using the formula: δ_sample = σ_ref - σ_sample.
Workflow Visualization
The following diagram illustrates the workflow for the comparison of experimental and theoretical ¹¹B NMR chemical shifts of this compound.
Figure 1. Workflow for comparing experimental and theoretical ¹¹B NMR shifts.
References
A Comparative Guide to Boron Lewis Acids in Frustrated Lewis Pair Reactions: B(C6F5)3 vs. B(NMe2)3
For researchers, scientists, and drug development professionals, the strategic selection of a Lewis acid is paramount in harnessing the full potential of frustrated Lewis pair (FLP) chemistry. This guide provides a comprehensive comparison of two commercially available boranes, the highly electron-deficient tris(pentafluorophenyl)borane (B72294), B(C6F5)3, and the electron-rich tris(dimethylamino)borane, B(NMe2)3, in the context of FLP-mediated reactions. Through an examination of their electronic properties, supported by experimental data for B(C6F5)3-catalyzed reactions, we delineate their respective efficacies and suitability for FLP applications.
The fundamental principle of frustrated Lewis pair chemistry lies in the combination of a sterically hindered Lewis acid and Lewis base that are unable to form a classical dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules. The choice of the Lewis acid is critical, as its ability to accept electron density dictates the overall reactivity of the FLP system.
Unveiling the Disparity in Lewis Acidity
The efficacy of a boron-based Lewis acid in FLP chemistry is intrinsically linked to its Lewis acidity. A quantitative comparison reveals a stark contrast between B(C6F5)3 and B(NMe2)3.
Tris(pentafluorophenyl)borane, B(C6F5)3 , is a potent Lewis acid. The strong electron-withdrawing nature of the five fluorine atoms on each of the three phenyl rings significantly depletes electron density from the central boron atom, rendering it highly electrophilic. This high Lewis acidity is a cornerstone of its widespread application in FLP chemistry, enabling the activation of a broad range of substrates.[1]
Conversely, This compound, B(NMe2)3 , is considered a weak Lewis acid. The nitrogen atoms of the dimethylamino groups possess lone pairs of electrons that engage in pπ-pπ bonding with the vacant p-orbital of the boron atom. This back-donation of electron density from nitrogen to boron significantly quenches the boron's Lewis acidity. Consequently, B(NMe2)3 is generally unsuitable for typical FLP reactions where a strong electron-accepting center is required.
Performance in a Prototypical FLP Reaction: Imine Hydrogenation
To illustrate the practical implications of these electronic differences, we examine the metal-free catalytic hydrogenation of imines, a hallmark reaction in FLP chemistry. B(C6F5)3 has proven to be an exceptional catalyst for this transformation, where the imine substrate itself can act as the Lewis base.[1][2] In contrast, there is a notable absence of literature detailing the use of B(NMe2)3 in this capacity, which can be attributed to its insufficient Lewis acidity to activate the imine and molecular hydrogen.
The following table summarizes representative experimental data for the B(C6F5)3-catalyzed hydrogenation of an imine.
| Substrate | Catalyst | Catalyst Loading (mol%) | H2 Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-benzylidene-tert-butylamine | B(C6F5)3 | 5 | 60 | 80 | 24 | >98 | [3] |
| N-(1-phenylethylidene)aniline | B(C6F5)3 | 5 | 60 | 80 | 24 | >98 | [3] |
Experimental Protocols
General Procedure for B(C6F5)3-Catalyzed Hydrogenation of Imines
The following is a representative experimental protocol for the B(C6F5)3-catalyzed hydrogenation of an imine.[3]
Materials:
-
Imine substrate (e.g., N-benzylidene-tert-butylamine)
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Anhydrous toluene (B28343)
-
Hydrogen gas (high purity)
-
A high-pressure autoclave reactor equipped with a magnetic stir bar
Procedure:
-
In a glovebox, a solution of the imine (1.0 mmol) in anhydrous toluene (5 mL) is prepared in the autoclave vessel.
-
B(C6F5)3 (0.05 mmol, 5 mol%) is added to the solution.
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The reactor is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 60 atm).
-
The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the designated time (e.g., 24 hours).
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is analyzed by standard techniques (e.g., NMR spectroscopy, GC-MS) to determine the conversion and yield of the corresponding amine.
Mechanistic Insights and Logical Workflow
The stark difference in reactivity between B(C6F5)3 and B(NMe2)3 in the context of FLP chemistry can be visualized through a generalized mechanistic pathway and an experimental workflow.
Conclusion
The comparison between tris(pentafluorophenyl)borane and this compound in the realm of frustrated Lewis pair chemistry is a tale of two extremes. B(C6F5)3 stands out as a highly effective Lewis acid due to its exceptional electrophilicity, a direct result of the perfluorinated aryl substituents. This property, combined with sufficient steric bulk, makes it a cornerstone catalyst for a multitude of FLP-mediated transformations. In stark contrast, the internal pπ-pπ bonding in B(NMe2)3 renders it a weak Lewis acid, and thus, it is not a suitable candidate for classical FLP reactivity. For researchers venturing into metal-free catalysis, a profound understanding of the electronic properties of the chosen Lewis acid is not merely beneficial but essential for the rational design of effective catalytic systems. B(C6F5)3 exemplifies the desired characteristics for a Lewis acid in FLP chemistry, while B(NMe2)3 serves as a clear illustration of an electronically unsuitable counterpart.
References
Performance Showdown: Tris(dimethylamino)borane in ALD vs. CVD for Boron Nitride Synthesis
A comprehensive guide for researchers and scientists on the comparative performance of Tris(dimethylamino)borane in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for the synthesis of high-quality boron nitride films.
This compound (TDMAB) has emerged as a promising precursor for the deposition of boron nitride (BN) thin films, crucial components in a wide array of applications, from next-generation electronics to protective coatings. This guide provides an objective comparison of TDMAB's performance in two leading deposition techniques: Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). By presenting key experimental data, detailed protocols, and a logical process comparison, this document aims to equip researchers, scientists, and professionals in drug development with the necessary information to select the optimal deposition strategy for their specific needs.
At a Glance: Key Performance Metrics
The choice between ALD and CVD for BN deposition using TDMAB hinges on the desired film properties and process requirements. ALD offers unparalleled precision and conformity, while CVD provides significantly higher growth rates. The following table summarizes the key performance indicators for each technique based on available experimental data.
| Performance Metric | Atomic Layer Deposition (ALD) with TDMAB | Chemical Vapor Deposition (CVD) with TDMAB |
| Deposition Temperature | 450 °C[1] | 750 - 1000 °C[2] |
| Growth Rate | ~0.41 Å/cycle[1] | Exponentially varies with temperature; ~4 nm/min reported at 800°C[3] |
| Film Purity | Can have higher impurities and lower density compared to halide precursors.[4] Stoichiometric BN films have been demonstrated.[1] | Carbon concentration can be reduced by increasing the ammonia (B1221849) flow rate.[3] Stoichiometric B/N ratio is achievable.[5] |
| Conformality | Excellent, characteristic of ALD processes.[4][6][7] | Generally lower than ALD, dependent on process conditions. |
| Uniformity | High, with Angstrom-level thickness control.[4][6] | Can be uniform, but may be less so than ALD over large areas or complex topographies.[8] |
| Crystallinity | Can produce amorphous or crystalline films depending on temperature.[9] | Typically produces hexagonal boron nitride (h-BN).[2][3] |
Deep Dive: Experimental Protocols
Detailed and reproducible experimental procedures are paramount for achieving desired film characteristics. Below are representative protocols for both ALD and CVD of BN using TDMAB.
Atomic Layer Deposition (ALD) of Boron Nitride
This protocol is based on the thermal ALD of BN on a germanium substrate.
1. Precursor and Substrate Preparation:
-
Boron Precursor: this compound (TDMAB).
-
Nitrogen Precursor: Ammonia (NH₃).
-
Substrate: Ge(100) wafer, cleaned to remove native oxide and organic contaminants.
2. Deposition Parameters:
-
Deposition Temperature: 450 °C.[1]
-
TDMAB Pulse: Sequential exposure to achieve surface saturation.
-
NH₃ Pulse: Sequential exposure to achieve surface saturation.
-
Purge Gas: Inert gas (e.g., N₂ or Ar) is used to purge the chamber between precursor pulses to prevent gas-phase reactions.
3. ALD Cycle: The ALD process consists of repeated cycles, each comprising four steps:
- TDMAB pulse and chemisorption on the substrate surface.
- Inert gas purge to remove unreacted TDMAB and byproducts.
- NH₃ pulse and reaction with the surface-adsorbed TDMAB species.
- Inert gas purge to remove unreacted NH₃ and reaction byproducts.
4. Film Characterization:
-
Film thickness and growth per cycle are monitored in-situ using techniques like quartz crystal microbalance or ex-situ using ellipsometry.
-
Film composition and purity are analyzed using X-ray Photoelectron Spectroscopy (XPS).
-
Crystallinity is determined by X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM).
Chemical Vapor Deposition (CVD) of Boron Nitride
This protocol describes a hot-filament assisted CVD (HF-CVD) process.
1. Precursor and Substrate Preparation:
-
Single-Source Precursor: this compound (TDMAB), heated to 55 °C in a bubbler.
-
Co-reactant/Carrier Gas: Ammonia (NH₃) and Argon (Ar).
-
Substrate: Si(100) wafer.
2. Deposition Parameters:
-
Substrate Temperature: 800 °C.
-
Filament Temperature: 1500-2200 °C.
-
TDMAB Bubbler Temperature: 55 °C.
-
Gas Flow Rates: Ar (carrier gas): 3-30 sccm; NH₃: 10-500 sccm.
-
Working Pressure: 40 Pa.
-
Deposition Time: 30-120 minutes.
3. Deposition Process:
- The substrate is placed in the CVD chamber and heated to the desired temperature.
- The tungsten filament is heated to the target temperature.
- Argon carrier gas is flowed through the heated TDMAB bubbler to transport the precursor vapor into the chamber.
- Ammonia is introduced separately into the chamber.
- Deposition occurs on the heated substrate for the specified duration.
4. Film Characterization:
-
Film thickness and growth rate are determined by cross-sectional Scanning Electron Microscopy (SEM) or ellipsometry.
-
Elemental composition is analyzed by Energy-Dispersive X-ray Spectroscopy (EDX).
-
Crystallinity and phase are identified using Raman Spectroscopy and TEM.
Visualizing the Process: A Logical Comparison
To better understand the fundamental differences between the two deposition techniques using TDMAB, the following diagram illustrates the logical workflow and key distinguishing features of ALD and CVD.
Caption: A diagram illustrating the distinct sequential, self-limiting nature of ALD versus the continuous process of CVD for boron nitride deposition.
Precursor Handling and Safety
This compound is a highly flammable liquid and vapor that is also air and moisture sensitive.[10][11] It can cause skin and serious eye irritation, as well as respiratory irritation.[10][12] Proper handling and storage are crucial for safety.
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[12] Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[10][12] Ground and bond containers and receiving equipment to prevent static discharge.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Store under an inert atmosphere (e.g., nitrogen).[11] Keep away from air, moisture, and incompatible materials such as strong oxidizing agents.[11]
Conclusion
The selection of ALD or CVD for the deposition of boron nitride films using this compound is a trade-off between precision and speed. ALD excels in applications demanding atomic-level thickness control, exceptional conformality on complex 3D structures, and high uniformity, making it ideal for advanced semiconductor devices. Conversely, CVD offers significantly higher deposition rates, which is advantageous for applications requiring thicker films or where high throughput is a priority, such as in protective coatings.
While TDMAB is a viable precursor for both techniques, researchers should be mindful of potential impurity incorporation, particularly carbon. The experimental conditions, such as the use of ammonia as a co-reactant in both ALD and CVD, play a critical role in determining the final film quality. This guide provides a foundational understanding of the performance characteristics of TDMAB in these two pivotal deposition technologies, enabling more informed decisions in materials synthesis and device fabrication.
References
- 1. Germanium surface cleaning and ALD of a protective boron nitride overlayer [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US10297441B2 - Low-temperature atomic layer deposition of boron nitride and BN structures - Google Patents [patents.google.com]
- 7. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 8. Controlled Synthesis of Atomically Layered Hexagonal Boron Nitride via Chemical Vapor Deposition | MDPI [mdpi.com]
- 9. Low temperature atomic layer deposition of boron nitride using the in situ decomposition of ammonium carbamate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ereztech.com [ereztech.com]
- 12. Page loading... [wap.guidechem.com]
Benchmarking Tris(dimethylamino)borane against other precursors for B-C-N films
A Comparative Guide to Precursors for Boron-Carbon-Nitrogen (B-C-N) Films: Benchmarking Tris(dimethylamino)borane
The synthesis of high-quality Boron-Carbon-Nitrogen (B-C-N) films is a critical area of research for developing advanced materials with tailored properties for a wide range of applications, including protective coatings, high-temperature semiconductors, and dielectric layers. The choice of precursor is a crucial factor that significantly influences the deposition process and the final characteristics of the film. This guide provides an objective comparison of this compound (TDMAB) against other common precursors for the deposition of B-C-N films, supported by experimental data from various studies.
Performance Comparison of Precursors
The selection of a precursor dictates the elemental composition, chemical bonding, and ultimately the physical and electrical properties of the B-C-N films. This section summarizes the performance of TDMAB and other notable precursors.
Quantitative Data Summary
The following table summarizes the deposition parameters and resulting film properties for various precursors as reported in the literature. This allows for a direct comparison of their performance under different experimental conditions.
| Precursor | Deposition Method | Substrate Temperature (°C) | Film Composition | Hardness (GPa) | Band Gap (eV) | Reference |
| This compound (TDMAB) | HFCVD | Not Specified | B-C-N | - | - | [1][2] |
| RF-PECVD | 700-800 | B-C-N | - | - | [3] | |
| Thermal Decomposition | 800-1300 | h-BN and Graphite (B72142) | - | - | [4] | |
| Triethylboron | Plasma CVD | 300-400 | B: 37.1-43.4 at%, N: 27.7-42.1 at%, C: 4.8-11.6 at% | - | - | [5] |
| Thermal CVD | 250-400 | B0.42C0.41N0.15O0.02 | - | - | [6] | |
| Trimethylboron | Plasma CVD | ~300 | B-rich BxC | - | - | [7][8] |
| Methylamine Borane | CVD | 80-90 (precursor temp) | Segregated h-BN and Graphene-like domains | - | 3.4 and 5.8 | |
| Trimethylamine Borane | PECVD | 473-973 K | h-BN, h-BN + B4C, or BCxNy | - | - | [9][10] |
| N-Trimethylborazine | Plasma CVD | 100-600 | BN, BCN:H | - | - | [11] |
| Borazine (B1220974) | CVD | Not Specified | h-BN (no carbon) | - | 5.955 | [12][13] |
| Melamine (B1676169) and Boric Acid | Vapor Deposition Polymerization | Not Specified | BCN | - | Tunable | [14] |
Experimental Methodologies
Reproducibility is key in materials science research. This section details the experimental protocols for the deposition of B-C-N films using various precursors as described in the cited literature.
General Chemical Vapor Deposition (CVD) Workflow
A typical CVD process for depositing B-C-N films involves the introduction of precursor gases into a reaction chamber where they decompose and react on a heated substrate to form a thin film. The process parameters are meticulously controlled to achieve the desired film properties.
Protocol for this compound (TDMAB) by HFCVD[1][2]
-
Deposition System : Hot Filament Assisted Chemical Vapor Deposition (HFCVD).
-
Precursor : this compound (B[N(CH3)2]3), heated to 55°C to increase vapor pressure.
-
Substrate : Silicon (100).
-
Assisted Gas : Ammonia (B1221849) (NH3) was used to increase the nitrogen concentration in the films.
-
Filament : Tantalum filaments were used for gas activation.
-
Process : The ratio of precursor to ammonia gas flow rate and the filament temperature were varied to control the film composition. Lower filament temperatures resulted in the deposition of boron-carbon-nitrogen (BCN) films, while higher temperatures and increased ammonia flow led to a decrease in carbon concentration.
Protocol for Triethylboron by Plasma CVD[5][6]
-
Deposition System : Microwave Plasma CVD reactor (2.45 GHz).
-
Precursor : Triethylboron (TEB, B(C2H5)3).
-
Co-reactant : Nitrogen (N2).
-
Plasma Gas : Argon (Ar).
-
Substrate : Not specified, placed on a graphite sample holder (neither heated, biased, nor grounded).
-
Base Pressure : Below 3 Pa.
-
Deposition Temperature : Estimated to be between 300-400 °C.
-
Process : The effects of plasma power, total gas flow, and N2/Ar ratio on film deposition and properties were investigated.
Comparative Analysis of this compound
This compound serves as a single-source precursor containing boron, carbon, and nitrogen, simplifying the delivery of elements to the growing film.
Advantages of TDMAB:
-
Single-Source Precursor : Simplifies the experimental setup by providing all necessary elements (B, C, N) in one molecule.
-
Tunable Composition : The elemental composition of the deposited films can be controlled by adjusting deposition parameters such as filament temperature and the flow rate of co-reactants like ammonia.[1] For instance, increasing the ammonia gas flow rate can decrease the carbon concentration in the films.[1]
Challenges with TDMAB:
-
Carbon Incorporation : While TDMAB contains nitrogen, the B-N bonds can be weaker than the N-C bonds, potentially leading to significant carbon incorporation in the films.[15] This can be a disadvantage when pure boron nitride films are desired.
-
Phase Separation : Thermal decomposition of TDMAB without gas-phase activation can lead to the formation of separate hexagonal boron nitride (h-BN) and graphite phases rather than a homogeneous B-C-N ternary compound.[4]
Comparison with Alternatives:
-
Borazine (B3N3H6) is an ideal precursor for depositing pure hexagonal boron nitride (h-BN) films as it has a 1:1 B:N ratio and contains no carbon.[12][13] This makes it a superior choice when carbon-free films are required for applications like deep UV optoelectronics or as a gate dielectric.
-
Triethylboron (TEB) , when used with a nitrogen source, allows for the deposition of B-C-N films with varying compositions.[16][5][6] This precursor offers flexibility in tuning the B/C/N ratio for specific applications.
-
Mixtures of precursors , such as melamine and boric acid, provide a low-hazard, solid-state route to BCN thin films with tunable optical and electronic properties.[14]
Logical Relationships in Precursor Selection
The choice of precursor is a critical decision that impacts the entire deposition process and the final film properties. The following diagram illustrates the logical relationships influencing this selection.
Conclusion
This compound is a viable single-source precursor for the deposition of B-C-N films, offering the convenience of a single molecule containing all the necessary elements. The film composition can be tuned by adjusting deposition parameters, particularly through the use of co-reactants like ammonia. However, for applications requiring high-purity, carbon-free boron nitride, precursors like borazine are superior. For research focused on a wide range of tunable B-C-N compositions, multi-source precursors or single-source precursors with more easily controllable decomposition pathways, such as triethylboron with a separate nitrogen source, may offer greater flexibility. The ultimate choice of precursor will depend on the specific requirements of the desired B-C-N film and the intended application. Further research focusing on a direct, systematic comparison of these precursors under identical deposition conditions would be highly valuable to the materials science community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hexagonal Nano-Crystalline BCN Films Grown on Si (100) Substrate Studied by X-Ray Absorption Spectroscopy [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Plasma deposition of BN, BCN:H and Me-BCN:H films using N-trimethylborazine (Me = Ti, Nb) [inis.iaea.org]
- 12. Borazine: The Simple Solution for Boron Nitride - Gelest [technical.gelest.com]
- 13. Borazine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Plasma CVD of B–C–N thin films using triethylboron in argon–nitrogen plasma - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00616E [pubs.rsc.org]
Safety Operating Guide
Tris(dimethylamino)borane proper disposal procedures
Proper disposal of Tris(dimethylamino)borane is critical due to its hazardous properties, including high flammability and sensitivity to air and moisture.[1][2] Adherence to strict safety protocols is essential to mitigate risks of fire, explosion, and exposure. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, tailored for laboratory professionals.
Safety and Hazard Summary
This compound is a highly flammable liquid that can cause serious skin and eye irritation and may lead to respiratory irritation.[1][2][3] It is reactive with air and moisture and its vapors can form explosive mixtures with air.[1]
| Property | Data | Citations |
| Flash Point | -21 °C (-5.8 °F) - closed cup | [2] |
| Boiling Point | 147-148 °C | [2] |
| Density | 0.817 g/mL at 25 °C | [2] |
| GHS Hazard Codes | H225, H315, H319, H335 | [2] |
| Storage Class | 3 (Flammable Liquids) | [2] |
| Water Hazard Class | WGK 3 (Highly hazardous for water) | [2] |
Disposal Workflow
The following diagram outlines the procedural workflow for the safe disposal of both bulk this compound and its empty containers.
Caption: Disposal workflow for this compound.
Experimental Disposal Protocols
The following protocols provide step-by-step guidance for neutralization and disposal. These procedures must be performed by trained personnel familiar with handling pyrophoric and air-sensitive reagents.[4]
Required Personal Protective Equipment (PPE)
-
Flame-resistant lab coat[5]
-
Chemical splash goggles and a face shield[2]
-
Heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile)[2]
-
Appropriate respiratory protection (a respirator with ABEK (EN14387) filter is recommended if vapors are generated)[2]
Protocol A: Quenching of Unwanted this compound
This procedure must be conducted in a certified chemical fume hood, away from any ignition sources.[4][6] It is highly recommended to have a Class D fire extinguisher or powdered lime readily available.[5]
Methodology:
-
Preparation : Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and an addition funnel in a cooling bath (ice/water). Ensure a steady, gentle flow of inert gas (nitrogen or argon).
-
Dilution : Transfer the this compound to the reaction flask. Dilute the compound significantly (at least 10-fold) with an inert, dry, high-boiling solvent such as heptane (B126788) or toluene.[7] Avoid low-boiling solvents like ether or pentane.[7]
-
Initial Quenching : Slowly add a solution of isopropanol from the addition funnel to the stirred, cooled solution of the borane (B79455) compound. The addition should be dropwise to control the exothermic reaction and gas evolution.
-
Secondary Quenching : After the isopropanol addition is complete and the initial reaction has subsided, slowly add methanol. Methanol is a more reactive quenching agent and will help ensure the destruction of any remaining reactive material.[7]
-
Final Hydrolysis : Once the methanol addition is complete and the reaction ceases, very cautiously add water dropwise to hydrolyze any remaining borane species.
-
Waste Collection : The resulting solution should be neutralized (if necessary) to a pH between 6 and 8. Transfer the final mixture to a properly labeled hazardous waste container.[8]
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[8][9]
Protocol B: Decontamination of Empty Containers
Empty containers that held this compound retain hazardous residue and must be thoroughly decontaminated before disposal.[5][8]
Methodology:
-
Initial Rinse : Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), rinse the empty container three times with a dry, inert solvent like heptane.[5][6]
-
Collect Rinsate : Each rinse must be collected and treated as hazardous waste. Combine the rinsate with other unwanted this compound for quenching using Protocol A .[4][6]
-
Airing Out : After rinsing, remove the cap and place the open container in the back of a chemical fume hood for at least one week to allow any remaining volatile residues to evaporate safely.[6]
-
Water Rinse : After the airing period, the container should be triple-rinsed with water. The first water rinse should be collected and disposed of as hazardous waste.[10]
-
Final Disposal : Once fully decontaminated, deface the original label and dispose of the container according to your institution's guidelines for clean chemical glassware or plastic.[9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 三(二甲基氨基)硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. cmu.edu [cmu.edu]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. ereztech.com [ereztech.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Tris(dimethylamino)borane
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of Tris(dimethylamino)borane (TDMAB). It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe and compliant use of this chemical.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Hexamethylboranetriamine, TDMAB
-
CAS Number: 4375-83-1
1. Hazard Identification and Immediate Precautions
This compound is a hazardous chemical with the following primary risks:
-
Flammability: Highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2]
-
Health Hazards: Causes skin irritation and serious eye irritation.[1] May also cause respiratory irritation.[1]
Immediate Actions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Handle under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][4]
-
Ground and bond container and receiving equipment to prevent static discharge.[2][4]
2. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield.[5] | Protects against splashes and vapors that cause serious eye irritation. |
| Hand Protection | Chemical resistant gloves (e.g., Neoprene or Nitrile rubber).[6] Inspect gloves before use and change immediately if contaminated. | Prevents skin contact which can cause irritation. |
| Body Protection | Flame-retardant and anti-static protective clothing.[1] A lab coat should be worn and fully buttoned. | Protects skin from accidental contact and provides a barrier. |
| Respiratory Protection | An air-purifying respirator with a type ABEK (EN 14387) filter is recommended, especially if vapors or aerosols are generated. | Protects against inhalation of vapors which may cause respiratory irritation. |
3. Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of vapor or mist.[2]
-
Use only in a chemical fume hood.
-
Take precautionary measures against static discharges.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
4. Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area immediately.
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using a liquid-absorbent material (e.g., Chemizorb®).[1]
-
Collect the absorbed material and place it in a suitable container for disposal.
-
Do not let the product enter drains.[1]
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
5. Disposal Plan
-
Dispose of this compound and any contaminated materials through a licensed waste disposal contractor.[2]
-
Do not dispose of the chemical down the drain.
-
Empty containers may retain product residue and should be treated as hazardous waste.[2]
6. Workflow for Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ereztech.com [ereztech.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. gelest.com [gelest.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
